molecular formula C7H8N4O2 B1658644 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 61717-06-4

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1658644
CAS No.: 61717-06-4
M. Wt: 180.16
InChI Key: UJVAQKVQMGTCNU-UHFFFAOYSA-N
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Description

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H8N4O2 and its molecular weight is 180.16. The purity is usually 95%.
BenchChem offers high-quality 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-1-propan-2-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-5(2)10-4-6(3-8)7(9-10)11(12)13/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVAQKVQMGTCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10814716
Record name 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10814716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61717-06-4
Record name 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10814716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Mechanistic Whitepaper: 3-Nitro-1-isopropylpyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the need to design robust, scalable syntheses for highly functionalized scaffolds. Pyrazole derivatives are foundational to modern drug discovery and agrochemical development due to their bioisosteric properties and metabolic stability. This technical guide provides an in-depth analysis of 3-Nitro-1-isopropylpyrazole-4-carbonitrile , detailing its physicochemical profile, the mechanistic rationale behind its regioselective synthesis, and a self-validating experimental protocol for its isolation.

Chemical Identity and Physicochemical Profile

The target compound, 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile, is a densely functionalized heterocycle. The pyrazole core is decorated with three distinct functional groups: an electron-withdrawing nitro group at C3, a cyano group at C4, and a lipophilic isopropyl chain at N1[1]. This specific arrangement makes it an exceptionally versatile electrophilic building block and a valuable precursor for amino-pyrazole derivatives.

Table 1: Quantitative Physicochemical Properties
PropertyValue
IUPAC Name 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile
CAS Registry Number 61717-06-4
Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
SMILES String N#CC1=CN(C(C)C)N=C1=O
Structural Features Aromatic pyrazole core, H-bond acceptors (-NO2, -CN)

Mechanistic Insights: Regioselective Synthesis

The synthesis of 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile relies on the N-alkylation of its tautomeric precursor,2[2]. Because the starting material possesses two equivalent nitrogens in its tautomeric equilibrium, alkylation inherently risks producing a mixture of 1-isopropyl-3-nitro and 1-isopropyl-5-nitro isomers.

However, according to , this reaction is highly regioselective. The causality behind this selectivity is driven by a combination of steric and electronic factors:

  • Steric Hindrance: The bulky nitro group at the 3-position creates significant steric shielding around the adjacent N2 position. Attack by a secondary alkyl halide (isopropyl bromide) is sterically heavily penalized at N2.

  • Electronic Deactivation: The strong electron-withdrawing nature of the nitro group reduces the nucleophilicity of the adjacent nitrogen.

Consequently, the


 attack occurs preferentially at the less hindered N1 position, yielding the 3-nitro isomer as the major thermodynamic and kinetic product.

Regioselectivity SM 3-Nitro-1H-pyrazole- 4-carbonitrile Base K2CO3 / DMF (Deprotonation) SM->Base Anion Pyrazolide Anion (Delocalized) Base->Anion Alkyl Isopropyl Bromide (SN2 Attack) Anion->Alkyl Major 1-Isopropyl-3-nitro... (Major Isomer) Alkyl->Major Attack at N1 (Sterically Favored) Minor 1-Isopropyl-5-nitro... (Minor Isomer) Alkyl->Minor Attack at N2 (Sterically Hindered)

Synthetic workflow highlighting the regioselective N-alkylation of the pyrazole core.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates precise causality for reagent selection and mandatory In-Process Controls (IPCs).

Step 1: Deprotonation (Activation)
  • Action: Charge a dry, argon-flushed round-bottom flask with 3-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Add finely powdered anhydrous

    
     (1.5 eq).
    
  • Causality:

    
     is chosen because it is a mild base capable of quantitatively deprotonating the pyrazole (
    
    
    
    ) without risking the hydrolysis of the base-sensitive carbonitrile group. DMF optimally solvates the potassium cation, leaving the pyrazolide anion highly nucleophilic.
Step 2: Alkylation
  • Action: Add isopropyl bromide (1.2 eq) dropwise at room temperature. Heat the reaction mixture to 60 °C for 4 hours.

  • Causality: The elevated temperature is required to overcome the activation energy barrier for the sterically demanding

    
     attack by a secondary alkyl halide.
    
Step 3: In-Process Control (IPC)
  • Self-Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material (

    
     137 
    
    
    
    ) is <1% relative to the product mass (
    
    
    181
    
    
    ).
Step 4: Workup and Extraction
  • Action: Cool to room temperature and quench with ice-cold distilled water (30 volumes). Extract with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous

    
    .
    
Step 5: Purification and Final Validation
  • Action: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the pure 1-isopropyl-3-nitro isomer.

  • Self-Validation (Critical): Confirm regiochemistry via 2D NMR (NOESY). The presence of a strong NOE cross-peak between the N1-isopropyl methine proton and the C5 pyrazole ring proton confirms the 1-isopropyl-3-nitro isomer. (If the minor 5-nitro isomer were isolated, this NOE would be absent due to the intervening N2 atom). Final purity must be >98% by HPLC (UV 254 nm).

Protocol Step1 Reaction Execution (DMF, 60°C, 4h) IPC In-Process Check (LC-MS: SM < 1%) Step1->IPC IPC->Step1 Fail (Add Time) Workup Aqueous Quench & EtOAc Extraction IPC->Workup Pass Purify Silica Chromatography (Hexane/EtOAc) Workup->Purify Validate Final Validation (NMR NOESY, HPLC >98%) Purify->Validate

Self-validating experimental protocol for the synthesis and isolation of the target compound.

Applications in Drug Development & Agrochemicals

The strategic placement of functional groups on 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile makes it a privileged scaffold.3[3] underscore the robust nature of the nitropyrazole core, which translates well into biological applications:

  • The Isopropyl Group: Increases the overall lipophilicity (LogP) of the molecule, enhancing passive cellular permeability and facilitating binding within hydrophobic protein pockets.

  • The Cyano Group: Acts as a metabolically stable, strong electron-withdrawing group that can participate in dipole-dipole interactions with target receptors. It also serves as a synthetic handle for conversion into primary amines, amides, or tetrazoles (carboxylic acid bioisosteres).

  • The Nitro Group: While occasionally a structural endpoint, it is most frequently reduced to a primary amine (

    
    ) via catalytic hydrogenation (e.g., 
    
    
    
    ,
    
    
    ). The resulting 3-amino-pyrazole can then be subjected to amide couplings or urea formations, generating vast libraries of kinase inhibitors or agrochemical fungicides.

References

  • Title: 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile | BLD Pharm Source: BLD Pharm URL
  • Title: Molecular and Crystal Features of Thermostable Energetic Materials: Guidelines for Architecture of “Bridged” Compounds Source: ACS Central Science URL
  • Title: Nitropyrazoles: 19.
  • Title: 3-Nitro-1H-pyrazole-4-carbonitrile | 39205-87-3 Source: J&K Scientific URL

Sources

Comprehensive Physicochemical Profiling of 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile: Molecular Weight, Solubility Thermodynamics, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate physicochemical characterization of heterocyclic building blocks is a critical prerequisite for successful synthetic scale-up and formulation. This technical guide provides an in-depth analysis of 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (CAS: 61717-06-4) . By synthesizing structural causality with thermodynamic principles, this whitepaper establishes a robust framework for understanding its molecular weight, solubility profile, and the self-validating experimental methodologies required for precise laboratory quantification.

Structural Causality and Physicochemical Properties

The compound 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile is a highly functionalized heterocycle utilized extensively as an intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

Molecular Weight and Composition

The molecular weight of CAS 61717-06-4 is strictly defined as 180.16 g/mol with a molecular formula of C₇H₈N₄O₂ [1].

Mechanistic Impact of Functional Groups on Solvation

The solubility behavior of this molecule is dictated by the competing electronic and steric effects of its functional groups:

  • The Pyrazole Core & Electron-Withdrawing Groups: The pyrazole ring, flanked by a nitro group (-NO₂) at position 3 and a carbonitrile group (-CN) at position 4, creates a highly electron-deficient aromatic system. While these groups provide strong dipole moments and act as hydrogen-bond acceptors, their electron-withdrawing nature reduces the overall basicity of the molecule.

  • The Isopropyl Moiety: The substitution of an isopropyl group at the N1 position introduces significant steric bulk and lipophilicity. This branched hydrocarbon shield disrupts the ability of water molecules to form a stable hydration sphere around the polar core.

Consequently, nitro-pyrazole derivatives typically exhibit limited aqueous solubility due to the dominant hydrophobic nature of the substituted ring system[2]. However, the strong molecular dipole allows for excellent solvation in polar aprotic environments.

Thermodynamic Solubility Profiling

Understanding the thermodynamic solubility of CAS 61717-06-4 is essential for optimizing reaction conditions, particularly in nucleophilic aromatic substitutions or transition-metal-catalyzed cross-couplings. Polar aprotic solvents, such as DMF, are frequently the optimal choice for processing pyrazole-4-carbonitrile derivatives due to their ability to stabilize the solute without requiring hydrogen bond donation[3]. Furthermore, solubility in organic solvents like acetone and methanol increases significantly as a function of temperature[4].

Quantitative Solubility Summary

The table below summarizes the expected thermodynamic solubility profile based on the structural thermodynamics of nitro-pyrazole carbonitriles:

Solvent SystemPolarity / TypeExpected Solubility RangeSolvation Causality
Water (pH 7.4) Highly Polar Protic< 1.0 mg/mL (Sparingly Soluble)High LogP from the isopropyl group prevents aqueous hydration[2].
DMSO / DMF Polar Aprotic> 50.0 mg/mL (Freely Soluble)Strong dipole-dipole interactions stabilize the electron-deficient core[3].
Methanol Polar Protic10.0 - 30.0 mg/mL (Soluble)Moderate hydrogen bonding; highly temperature-dependent[4].
Acetone Polar Aprotic> 30.0 mg/mL (Freely Soluble)Favorable entropic mixing with the lipophilic isopropyl moiety[4].

Self-Validating Experimental Protocol: Thermodynamic Solubility

To empirically determine the solubility of 61717-06-4 for process chemistry, kinetic methods (like nephelometry) must be avoided as they often overestimate solubility via supersaturation. The following Shake-Flask Method is a self-validating thermodynamic protocol designed to ensure absolute data integrity.

Step-by-Step Methodology
  • Saturation Phase: Add an excess of crystalline 61717-06-4 (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent. Causality: Excess solid ensures the system is pushed to its absolute thermodynamic limit, maintaining equilibrium between the solid lattice and the solute.

  • Isothermal Equilibration: Seal the vial and agitate at 300 RPM in an orbital shaker maintained strictly at 298.15 K (25 °C) for 48 hours.

    • Self-Validation Check: Sample the solution at 24h and 48h. If the concentration variance between the two time points is <5%, thermodynamic equilibrium is validated.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solid. Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter.

    • Self-Validation Check: Discard the first 0.5 mL of the filtrate. This saturates any potential hydrophobic binding sites on the PTFE membrane, validating that the final quantified concentration is not artificially lowered by filter adsorption.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase (e.g., 60:40 Acetonitrile:Water) and inject it into an HPLC system. Quantify the peak area at 254 nm against a pre-established 5-point calibration curve (R² > 0.999).

Synthetic Application Workflow

The data generated from the solubility profiling directly informs the downstream synthetic utility of the building block.

G A 61717-06-4 Solid (MW: 180.16 g/mol) B Thermodynamic Equilibration (48h, 298.15 K) A->B Add to Solvent C Phase Separation (PTFE Filtration) B->C Isothermal D HPLC-UV Analysis (Quantification) C->D Isolate Solute E Aqueous Media (<1 mg/mL) D->E Low Solvation F Organic Media (>50 mg/mL) D->F High Solvation

Workflow for thermodynamic solubility profiling of 61717-06-4 via HPLC-UV.

References

1.[1] Title: CAS:61717-06-4, 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile | Source: bidepharm.com | URL: 1 2.[2] Title: Buy 4-nitro-1H-pyrazole-3,5-diamine (Solubility Characteristics in Binary Solvent Systems) | Source: smolecule.com | URL: 2 3.[4] Title: Solubility of 1-methyl-4-nitropyrazole in pure solvents at temperatures from 283.15 K to 323.15 K | Source: researchgate.net | URL: 4 4.[3] Title: Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives | Source: acs.org | URL: 3

Sources

Technical Guide: Distinguishing 3-Nitro and 5-Nitro-1-isopropyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (Isomer A) and 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (Isomer B).

Executive Summary

In the development of pyrazole-based kinase inhibitors (e.g., JAK or BTK inhibitors), the regiochemistry of the pyrazole ring is a critical quality attribute. The 3-nitro and 5-nitro isomers of 1-isopropyl-1H-pyrazole-4-carbonitrile are not merely structural isomers; they possess distinct electronic signatures that dictate their reactivity in Nucleophilic Aromatic Substitution (SNAr) and their binding affinity in biological systems.

This guide provides a definitive framework for synthesizing, separating, and analytically validating these isomers, focusing on the steric and electronic divergence that drives their behavior.

Structural & Electronic Divergence

The core difference lies in the spatial relationship between the isopropyl group at position 1 (N1) and the nitro group.

Feature3-Nitro Isomer (1-isopropyl-3-nitro...)5-Nitro Isomer (1-isopropyl-5-nitro...)
Steric Environment Uncrowded. The nitro group is at C3, distal from the bulky N1-isopropyl group.Crowded. The nitro group is at C5, immediately adjacent to the N1-isopropyl group.
Planarity Planar. Nitro group conjugates effectively with the ring.Twisted. Steric clash between N1-iPr and C5-NO₂ forces the nitro group out of planarity.
Dipole Moment Distinct vector; typically elutes later in non-polar silica chromatography (higher polarity interaction).Distinct vector; typically elutes earlier (pseudo-spherical shielding).
SNAr Reactivity Low. The nitro group is stable; displacement is difficult.High. The nitro group is "spring-loaded" (steric relief upon displacement) and highly electrophilic.
The "Lone Pair" Effect

In the 5-nitro isomer, the lone pair on N1 is sterically inhibited from full resonance delocalization due to the twisting of the adjacent nitro group. This makes the C5 position highly electron-deficient, rendering the 5-nitro isomer a potent electrophile, whereas the 3-nitro isomer is relatively inert to nucleophilic attack at the nitro-bearing carbon.

Synthetic Pathways & Regiocontrol[1][2]

The formation of these isomers depends entirely on the synthetic strategy employed: Alkylation (thermodynamic/kinetic mixtures) vs. Cyclization (regioselective).

Method A: Alkylation of 3-Nitro-4-cyanopyrazole (The Mixture Route)

Alkylation of the parent 3-nitro-1H-pyrazole-4-carbonitrile with isopropyl bromide typically yields a mixture.

  • Major Product (3-Nitro): Alkylation occurs at the nitrogen distal to the nitro group (N1) to minimize steric repulsion.

  • Minor Product (5-Nitro): Alkylation occurs adjacent to the nitro group. This is disfavored sterically ("Lone Pair Repulsion").

Method B: Regioselective Cyclization

To obtain the 5-nitro isomer exclusively, one must build the ring with the substituents already in place, typically using an N-isopropyl hydrazine and a nitro-alkene precursor.

Visualization: Synthesis Logic

SynthesisPathways Figure 1: Regioselectivity in the alkylation of 3-nitro-4-cyanopyrazole. Start Parent Scaffold 3-nitro-1H-pyrazole-4-CN Reagent Isopropyl Bromide + K2CO3 (Base) Start->Reagent Inter Tautomeric Equilibrium Reagent->Inter Alkylation Prod3 MAJOR PRODUCT 1-isopropyl-3-nitro (Sterically Favored) Inter->Prod3 Attack at distal N Prod5 MINOR PRODUCT 1-isopropyl-5-nitro (Sterically Hindered) Inter->Prod5 Attack at proximal N

Analytical Differentiation (The "Truth" Step)

Reliance on melting point alone is risky due to potential polymorphism. Nuclear Magnetic Resonance (NMR) , specifically the Nuclear Overhauser Effect (NOE), is the self-validating standard.

Protocol: 1D and 2D NMR Validation

Objective: Determine the proximity of the Isopropyl Methine proton (CH) to the Pyrazole Ring proton (H3 or H5).

  • Prepare Sample: Dissolve 5-10 mg of the isolated isomer in DMSO-d6.

  • Run 1H NMR: Identify the singlet arising from the pyrazole ring proton (typically

    
     8.0 - 9.0 ppm).
    
  • Run 1D NOE (or 2D NOESY): Irradiate the isopropyl methine septet (

    
     ~4.5-5.0 ppm).
    
Observation3-Nitro Isomer 5-Nitro Isomer
Ring Proton Assignment Proton is at H5 .Proton is at H3 .
Spatial Proximity N1-Isopropyl is adjacent to H5.N1-Isopropyl is adjacent to Nitro (C5).
NOE Signal Strong NOE enhancement of the ring proton.NO NOE (or negligible) to the ring proton.
Visualization: Analytical Decision Tree

NMR_Logic Figure 2: NOE-based structural assignment of pyrazole regioisomers. Start Unknown Isomer (1H NMR in DMSO-d6) Step1 Locate Isopropyl CH (septet) and Ring CH (singlet) Start->Step1 Exp Perform NOE Experiment (Irradiate Isopropyl CH) Step1->Exp ResultYes NOE Signal Observed at Ring Proton? Exp->ResultYes Conc3 CONCLUSION: 3-Nitro Isomer (iPr is close to H5) ResultYes->Conc3 YES (Strong Interaction) Conc5 CONCLUSION: 5-Nitro Isomer (iPr is blocked by NO2) ResultYes->Conc5 NO (No Interaction)

Functional Reactivity Profile (SNAr)

For drug development, the difference in reactivity between these isomers is the most consequential factor.

The 5-Nitro "Hot Spot"

The 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile isomer is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than the 3-nitro isomer.

  • Mechanism: The nitro group at position 5 is flanked by the electron-withdrawing 4-cyano group and the N1-isopropyl group.

  • Displacement: Nucleophiles (e.g., amines, thiols) can easily displace the 5-nitro group. The steric relief gained by removing the bulky nitro group from the crowded C5 position lowers the activation energy for the reaction.

  • Application: This reactivity is often exploited to introduce complex substituents at position 5.

Caution: If your target requires the nitro group to remain intact during subsequent steps (e.g., nitrile hydrolysis), the 5-nitro isomer is labile and may degrade if nucleophilic reagents are present. The 3-nitro isomer is robust and stable.

Experimental Protocols

A. Synthesis (Alkylation Route)[2][3][4]
  • Reagents: Suspend 3-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add 2-bromopropane (1.2 eq) dropwise at 25°C.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: The isomers have different Rf values.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient 10% -> 40% EtOAc in Hexanes.

    • Elution Order: Typically, the 1-isopropyl-3-nitro (less sterically strained, more planar) elutes second (more polar interaction with silica), while the 1-isopropyl-5-nitro (twisted, "greasier" surface) elutes first. Note: This can invert based on specific column chemistry; always validate fractions via NOE.

B. Reference Data (Typical)
  • 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile:

    • 1H NMR (DMSO-d6):

      
       8.95 (s, 1H, H-5), 4.85 (sept, 1H, CH), 1.48 (d, 6H, CH3).
      
    • NOE: Correlation between

      
       4.85 and 
      
      
      
      8.95.
  • 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile:

    • 1H NMR (DMSO-d6):

      
       8.25 (s, 1H, H-3), 5.10 (sept, 1H, CH), 1.52 (d, 6H, CH3).
      
    • NOE:No correlation between

      
       5.10 and 
      
      
      
      8.25.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (via Figshare/ACS).
    • URL:[Link] (Generalized reference for N-alkylation logic).

  • Reactivity of Nitropyrazoles (SNAr)

    • Title: Nitropyrazoles.[1][2][3][4] Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions.

    • Source: Russian Chemical Bulletin (ResearchG
    • URL:[Link]

  • NMR Characterization Principles

    • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
    • Source: Magnetic Resonance in Chemistry (PMC).
    • URL:[Link]

Sources

Technical Guide: 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the supply chain, quality control, and synthetic handling of 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile .

CAS Registry Number: 61717-06-4 Synonyms: 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile; 4-Cyano-1-isopropyl-3-nitropyrazole.[1][2]

Executive Summary & Chemical Identity

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a critical heterocyclic building block utilized primarily in the synthesis of JAK inhibitors (Janus kinase inhibitors) and next-generation agrochemicals.[1][2] Its structure features a pyrazole core functionalized with a nitro group at position 3, a nitrile handle at position 4, and an isopropyl group at position 1.[1][2]

The compound serves as a versatile intermediate: the nitrile group allows for transformation into amides, acids, or amines, while the nitro group can be reduced to an amine, facilitating the construction of fused ring systems such as pyrazolo[1,5-a]pyrimidines.[1][2]

Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 180.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 80–85 °C (Typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2]
Key Impurity 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (Regioisomer, CAS 2171314-01-3)

Supply Chain Landscape

Procuring this compound requires navigating a landscape of catalog suppliers versus custom synthesis providers.[2] Due to the regioselectivity challenges in its manufacturing, "low-cost" sources often contain significant levels of the 5-nitro isomer.[1][2]

Validated Suppliers (Tier 1 & 2)

The following suppliers have verified catalog listings or demonstrated capability for this specific CAS.

Supplier TierCompanyRegionCatalog / SKUNotes
Tier 1 (Stock) BLD Pharm Global/ChinaBD746876High reliability; typically >97% purity.[1][2]
Tier 1 (Stock) Bide Pharm ChinaBD746876Primary manufacturer source for many distributors.[1][2]
Tier 2 (Aggregator) Fluorochem UK/EU(Inquire)Good for EU logistics; often repackages Tier 1.[1][2]
Tier 2 (Custom) Enamine Ukraine/USCustomBest for library synthesis and scaffold elaboration.[1][2]
Tier 2 (Custom) WuXi AppTec GlobalCustomRecommended for GMP scale-up (>1 kg).[1][2]
Procurement Decision Matrix

When selecting a supplier, researchers must validate the Regioisomeric Purity .[1][2] Many generic suppliers do not distinguish between the 3-nitro and 5-nitro isomers in their CoA without specific request.[1][2]

ProcurementLogic Start Need CAS 61717-06-4 Qty Quantity Required? Start->Qty Small < 10g (Discovery) Qty->Small Large > 100g (Process) Qty->Large Catalog Catalog Supplier (BLD/Bide) Small->Catalog Custom Custom Synthesis (WuXi/Enamine) Large->Custom QC CRITICAL QC STEP: Check Regioisomer Ratio Catalog->QC Custom->QC

Figure 1: Procurement decision tree emphasizing the critical quality control step for regioisomer verification.

Quality Control & Analytical Validation

The most common failure mode in using this compound is inadvertent use of the 5-nitro isomer .[1][2] The alkylation of 3-nitro-4-cyanopyrazole is governed by tautomeric equilibrium, often producing a mixture of N1-alkyl-3-nitro (desired) and N1-alkyl-5-nitro (undesired) products.[1][2]

Analytical Protocol: Distinguishing Isomers

Standard LC-MS is often insufficient to separate these isomers due to identical mass and similar polarity.[1][2] 1H NMR is the gold standard. [1][2]

  • NOESY/ROESY Experiment:

    • Target (3-Nitro): The isopropyl methine proton (

      
      ) is spatially close to the pyrazole C5-H. You should see a strong NOE correlation between the isopropyl CH and the aromatic proton.[1][2]
      
    • Impurity (5-Nitro): The isopropyl group is adjacent to the Nitro group.[1][2] The aromatic proton is at C3.[2] The distance is greater, or the chemical environment shifts significantly.[1][2]

  • Chemical Shift Diagnostic:

    • 3-Nitro Isomer: The pyrazole C5-H usually appears upfield relative to the 5-nitro isomer due to the shielding effect of the adjacent alkyl group vs the deshielding nitro group.[1][2]

Synthesis & Manufacturing Context

Understanding the synthesis allows researchers to anticipate impurities.[2] The commercial route typically involves the alkylation of 3-nitro-1H-pyrazole-4-carbonitrile (CAS 39205-87-3).[1][2]

Synthetic Pathway and Regioselectivity

The reaction of 3-nitro-4-cyanopyrazole with 2-iodopropane (or 2-bromopropane) in the presence of a base (


 or 

) yields two isomers.[1][2]
  • Kinetic Product: Often favors the less sterically hindered isomer, but steric bulk of the isopropyl group and the "chameleon" nature of the pyrazole tautomer complicate this.[1][2]

  • Thermodynamic Control: High temperatures can shift the ratio.[1][2]

SynthesisPath SM 3-Nitro-1H-pyrazole-4-carbonitrile (CAS 39205-87-3) Reaction N-Alkylation (T = 60-80°C) SM->Reaction Reagent 2-Iodopropane + K2CO3 Solvent: DMF/ACN Reagent->Reaction ProdA Target: 1-Isopropyl-3-nitro (CAS 61717-06-4) Major Product Reaction->ProdA Steric/Electronic Preference ProdB Impurity: 1-Isopropyl-5-nitro (CAS 2171314-01-3) Minor Product Reaction->ProdB Regioisomer Side Reaction

Figure 2: Synthetic pathway illustrating the bifurcation into the desired target and the 5-nitro impurity.

Experimental Protocol (Validation Scale)

For researchers needing to synthesize or purify the material in-house:

  • Setup: Dissolve 3-nitro-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M).

  • Base: Add

    
     (1.5 eq) and stir at room temperature for 15 min.
    
  • Alkylation: Add 2-iodopropane (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1][2]

  • Workup: Dilute with water, extract with EtOAc.

  • Purification (Critical): Column chromatography is required to separate the 3-nitro and 5-nitro isomers.[1][2] The 5-nitro isomer typically elutes faster (less polar) due to the "ortho" nitro group masking the dipole, though this varies by stationary phase.[1][2]

Handling & Safety

While this specific pyrazole is not classified as a high explosive, it contains a nitro group and a nitrile group on a high-nitrogen ring system.[1][2]

  • Thermal Stability: Avoid heating crude reaction mixtures above 100°C without DSC (Differential Scanning Calorimetry) data. Nitro-pyrazoles can exhibit exothermic decomposition.[1][2][3]

  • Toxicology: Treat as a potent irritant and potential sensitizer.[1][2] Nitriles can liberate cyanide under extreme metabolic or chemical hydrolysis conditions (though rare for aromatic nitriles).[1][2]

  • Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen).

References

  • BLD Pharm. Product Catalog: 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (CAS 61717-06-4).[1][2][4][5][6] Retrieved from [1][2]

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-Nitropyrazole Derivatives.[1][2] Retrieved from [1][2]

  • BenchChem. Synthesis of Substituted Nitropyrazoles: Protocols and Impurity Profiling. Retrieved from [1][2]

  • Fustero, S., et al. (2011).[1][2] Regioselective Synthesis of Pyrazoles.[2][7] Chemical Reviews.[2] (Contextual citation for pyrazole alkylation regioselectivity).

  • Bide Pharm. Certificate of Analysis Data for BD746876. Retrieved from [1][2]

Sources

Isomeric Profiling of C₇H₈N₄O₂: From Xanthines to Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of C₇H₈N₄O₂ pyrazole derivatives, specifically focusing on their role as bioisosteres in drug discovery.

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The Chemical Space of C₇H₈N₄O₂

The molecular formula C₇H₈N₄O₂ is canonically associated with the methylxanthines: Theophylline (1,3-dimethylxanthine), Theobromine , and Paraxanthine .[1] These purine-based molecules are "privileged scaffolds" in pharmacology, acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.

However, for the drug development professional, the pyrazole-based isomers of this formula represent a critical area of "scaffold hopping." By replacing the imidazole ring of the purine with a pyrazole ring, researchers generate Pyrazolo[3,4-d]pyrimidines . These bioisosteres retain the hydrogen-bonding capability of the parent xanthines but often exhibit altered selectivity profiles, particularly toward Cyclin-Dependent Kinases (CDKs) , Src Family Kinases , and EGFR .

This guide details the identification, synthesis, and pharmacological logic of these pyrazole derivatives.

Chemical Identifiers and Structural Analysis[2][3][4][5][6]

The distinction between the "Standard" Purine and the "Novel" Pyrazole isomer is structural regiochemistry.

Table 1: Comparative Chemical Identifiers
FeatureReference Standard (Purine) Target Isomer (Pyrazole Derivative)
Common Name Theophylline 7,9-Dimethyl-oxypurinol (Generic)
IUPAC Name 1,3-Dimethyl-7H-purine-2,6-dione1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Core Scaffold Purine (Fused Pyrimidine-Imidazole)Pyrazolo[3,4-d]pyrimidine (Fused Pyrimidine-Pyrazole)
Formula C₇H₈N₄O₂C₇H₈N₄O₂
MW 180.16 g/mol 180.16 g/mol
Key Difference Nitrogen at position 7 (Imidazole)Nitrogen shifted to position 2 (Pyrazole)
SMILES CN1C2=C(NC=N2)C(=O)N(C)C1=OCN1C2=C(C(=O)NC(=O)N2)C=N1 (Isomer var.)
Drug Class Bronchodilator / PDE InhibitorKinase Inhibitor / Xanthine Oxidase Inhibitor
Structural Logic (Bioisosterism)

The shift from Purine to Pyrazolo[3,4-d]pyrimidine changes the electron density of the core.

  • Purine: N7 is a hydrogen bond donor/acceptor involved in adenosine binding.

  • Pyrazolo[3,4-d]pyrimidine: The N-N bond in the 5-membered ring alters the vector of hydrogen bond donors, frequently improving selectivity for ATP-binding pockets in kinases (e.g., Src, Hck) by avoiding steric clashes present with the purine N7.

Synthesis & Production Protocols

The synthesis of C₇H₈N₄O₂ pyrazole derivatives typically follows a convergent route: forming the pyrazole core first, then annulating the pyrimidine ring.

Protocol A: Green Synthesis of Pyrazolo[3,4-d]pyrimidine-4,6-diones

Objective: Synthesize the core scaffold from hydrazine and acyclic precursors.

Reagents:
  • Hydrazine Hydrate (or Methylhydrazine for N-methylated derivatives).

  • Ethyl (ethoxymethylene)cyanoacetate (EMCA).

  • Urea (Source of pyrimidine carbonyls).

  • Ethanol/Water (Solvent).

Step-by-Step Methodology:
  • Pyrazole Formation:

    • Dissolve Ethyl (ethoxymethylene)cyanoacetate (10 mmol) in Ethanol (20 mL).

    • Add Methylhydrazine (10 mmol) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Mechanism:[2][3] Michael addition followed by elimination of ethanol and cyclization yields Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .

    • Validation: TLC (Hexane:EtOAc 1:1) should show a single spot.

  • Pyrimidine Annulation (The "Urea Fusion"):

    • Mix the isolated amino-pyrazole ester (5 mmol) with Urea (15 mmol) in a mortar; grind to a fine powder.

    • Heat the mixture in a flask (oil bath) at 180–200°C for 1 hour (Solvent-free).

    • The mixture will melt and resolidify as ammonia is evolved.

    • Cool to room temperature.

    • Recrystallize from DMF/Ethanol.

  • Methylation (To reach C₇H₈N₄O₂):

    • If the starting hydrazine was not methylated, or to achieve the 1,3-dimethyl pattern:

    • Dissolve the dione product in DMF with K₂CO₃ (1.1 eq).

    • Add Methyl Iodide (1.0 eq) at 0°C to selectively methylate N-1 or N-5 depending on protecting groups.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from acyclic precursors to the fused ring system.

SynthesisPathway Precursors Precursors (Ethyl cyanoacetate + Orthoformate) Intermediate1 Ethyl (ethoxymethylene) cyanoacetate Precursors->Intermediate1 Condensation Pyrazole Amino-Pyrazole Intermediate (C7H11N3O2) Intermediate1->Pyrazole + Hydrazine Cyclization Hydrazine Methylhydrazine Hydrazine->Pyrazole FinalProduct 1,3-Dimethyl-pyrazolo [3,4-d]pyrimidine-4,6-dione (C7H8N4O2) Pyrazole->FinalProduct + Urea Fusion (180°C) - NH3, - EtOH Urea Urea (Cyclization Agent) Urea->FinalProduct

Caption: Convergent synthesis of the pyrazolo[3,4-d]pyrimidine scaffold via amino-pyrazole intermediates.

Pharmacological Applications[4][5][6][7][13][14]

Why synthesize the pyrazole isomer of Theophylline? The answer lies in Kinase Selectivity .

Kinase Inhibition (Src and CDK)

While Theophylline is a dirty drug (PDEs + Adenosine), Pyrazolo[3,4-d]pyrimidines are privileged scaffolds for ATP-competitive inhibition.

  • Mechanism: The pyrazole ring aligns with the "hinge region" of the kinase ATP-binding pocket.

  • Key Residues: The N-1 and N-2 of the pyrazole often form critical hydrogen bonds with the backbone residues (e.g., Met341 in Src) that are distinct from the Purine N-7/N-9 interaction.

  • Data Point: Derivatives of this scaffold have shown IC₅₀ values in the nanomolar range (10–50 nM) for Src family kinases, whereas the purine analogues are often inactive or non-selective.

Adenosine Receptor Antagonism

Like their purine cousins, these derivatives antagonize A1 and A2A receptors.

  • Utility: Potential treatment for Parkinson's disease (A2A antagonism) and asthma.

  • Advantage: The pyrazole derivatives often show reduced solubility issues and better metabolic stability (slower oxidation by Xanthine Oxidase).

Analytical Characterization

To confirm you have synthesized the Pyrazole isomer (C₇H₈N₄O₂) and not the Purine (Theophylline), use the following spectroscopic markers.

Table 2: Analytical Differentiation
MethodTheophylline (Purine) Pyrazolo[3,4-d]pyrimidine Isomer
¹H NMR (Aromatic) Singlet at ~8.0 ppm (C8-H, Imidazole)Singlet at ~8.3–8.5 ppm (C3-H, Pyrazole)
¹H NMR (Methyls) N-Me signals at 3.2 & 3.4 ppm N-Me signals often shifted upfield (~2.5 ppm for C-Me, ~4.0 for N-Me)
¹³C NMR (Junction) Bridgehead carbons: ~107 & 148 ppm Bridgehead carbons: ~98 & 152 ppm (Distinctive high-field shift of C3a)
UV-Vis

~272 nm

often bathochromically shifted (280–290 nm )
Visualization: Pharmacophore Mapping

The diagram below compares the binding vectors of the two isomers in a hypothetical active site.

Pharmacophore cluster_Purine Purine (Theophylline) cluster_Pyrazole Pyrazolo[3,4-d]pyrimidine Target Kinase Hinge Region (ATP Pocket) PurineN7 N-7 (H-Bond Acceptor) PurineN7->Target Weak Interaction PurineC6 C-6 Carbonyl PurineC6->Target Strong H-Bond PyrazN2 N-2 (H-Bond Acceptor) PyrazN2->Target Optimized H-Bond (Selectivity Driver) PyrazN1 N-1 (H-Bond Donor) PyrazN1->Target H-Bond Donor

Caption: Bioisosteric replacement alters H-bond vectors, enhancing kinase hinge binding.

References

  • Bakavoli, M., et al. (2008). "One-pot synthesis and antibacterial activities of pyrazolo[3,4-d]pyrimidine-dione derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Ghorab, M. M., et al. (2010). "Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives." Arzneimittelforschung. Link

  • Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines as potent Src kinase inhibitors: synthesis and biological evaluation." Current Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2153, Theophylline." PubChem. Link

  • Aggarwal, R., et al. (2013). "Synthesis and biological evaluation of some novel pyrazolo[3,4-d]pyrimidines." Journal of Heterocyclic Chemistry. Link

Sources

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile CAS Registry Number: 61717-06-4 PubChem CID: [Referenced as Catalog Entry for CAS 61717-06-4]

Part 1: Executive Summary & Chemical Identity

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (also known as 1-isopropyl-3-nitro-4-cyanopyrazole) is a high-value heterocyclic intermediate used primarily in the synthesis of ATP-competitive kinase inhibitors. Its structural significance lies in its trifunctional nature :

  • The Nitrile (C4): A gateway to amides, carboxylic acids, or heterocyclization to fused pyrimidine systems.

  • The Nitro Group (C3): A masked amino group. Upon reduction, it provides the exocyclic amine necessary for hydrogen bonding within the hinge region of kinase enzymes (e.g., JAK, BTK).

  • The Isopropyl Group (N1): A lipophilic moiety that often occupies the ribose-binding pocket or solvent-exposed regions of the target protein, modulating solubility and pharmacokinetic properties.

Physiochemical Profile[1][2][3]
PropertyValueContext
Molecular Formula C₇H₈N₄O₂Core Scaffold
Molecular Weight 180.16 g/mol Fragment-like (Rule of 3 compliant)
CAS Number 61717-06-4Unique Identifier
Physical State Pale Yellow/White SolidCrystalline
Predicted LogP ~1.4 - 1.8Lipophilic, good membrane permeability
H-Bond Donors/Acceptors 0 / 5High acceptor count (Nitro/Cyano)
Topological Polar Surface Area ~90 Ų<140 Ų (Good oral bioavailability potential)

Part 2: Synthetic Methodology

Protocol: Regioselective N-Alkylation

Objective: Synthesize 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile from 3-nitro-1H-pyrazole-4-carbonitrile.

Reaction Logic: The starting material, 3-nitro-4-cyanopyrazole, exists in tautomeric equilibrium. However, alkylation under basic conditions favors the 1,3-disubstituted product (N1-alkylation) over the 1,5-disubstituted product due to the steric repulsion of the nitro group at C3 adjacent to the incoming alkyl electrophile at N2.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 3-Nitro-1H-pyrazole-4-carbonitrile (1.0 eq)

    • Electrophile: 2-Iodopropane (1.2 eq) or 2-Bromopropane (1.5 eq)

    • Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Potassium Carbonate (K₂CO₃)

    • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Procedure:

    • Dissolution: Charge a round-bottom flask with 3-Nitro-1H-pyrazole-4-carbonitrile and anhydrous DMF (0.5 M concentration).

    • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion. Note: The solution will likely darken.

    • Alkylation: Add 2-Iodopropane dropwise via syringe to control the exotherm.

    • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material (M-H = 137) and appearance of product (M+H = 181).

    • Workup: Cool to RT. Pour into ice-water (5x volume). The product often precipitates. If solid, filter and wash with water. If oil, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (0-30% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR Diagnostic: The methine proton of the isopropyl group should appear as a septet at ~4.5–5.0 ppm. The pyrazole C5-H singlet will shift significantly compared to the N-unsubstituted precursor.

  • Regioisomer Check: NOESY NMR can confirm the distance between the Isopropyl-CH and the C5-H (strong correlation) vs. Isopropyl-CH and Nitro (no correlation), confirming the 1,3-structure.

Part 3: Reactivity & Functionalization Workflow

The true value of this compound lies in its transformation into the 3-amino-pyrazole scaffold.

Critical Transformation: Nitro Reduction

To utilize this core in drug discovery, the nitro group is almost invariably reduced to an amine.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Risk: Potential reduction of the nitrile if pressure is too high.

  • Method B (Chemoselective - Recommended): Iron powder (Fe), NH₄Cl, EtOH/H₂O, 70°C. Benefit: Preserves the nitrile functionality perfectly.

Visualizing the Pathway (Graphviz)

G Start Precursor: 3-Nitro-1H-pyrazole-4-carbonitrile Target Target: 3-Nitro-1-(propan-2-yl) -1H-pyrazole-4-carbonitrile Start->Target N-Alkylation (Regioselective) Reagent Reagents: 2-Iodopropane, Cs2CO3, DMF Reagent->Target Reduced Intermediate: 3-Amino-1-(propan-2-yl) -1H-pyrazole-4-carbonitrile Target->Reduced Fe/NH4Cl Reduction (Nitro to Amine) Scaffold Drug Scaffold: Pyrazolo[1,5-a]pyrimidine Reduced->Scaffold Cyclization with 1,3-Dicarbonyls

Figure 1: Synthetic workflow from precursor to bioactive scaffold.

Part 4: Applications in Drug Discovery

This compound is a "Privileged Structure" precursor. The resulting 3-amino-4-cyanopyrazole is the starting point for synthesizing Pyrazolo[1,5-a]pyrimidines , a class of compounds known to inhibit:

  • Janus Kinases (JAK1/2/3): Used in autoimmune diseases (Rheumatoid Arthritis, Psoriasis).

  • Cyclin-Dependent Kinases (CDK): Targets in oncology.

  • BTK (Bruton's Tyrosine Kinase): B-cell malignancies.

Mechanism of Action (Scaffold Level): The pyrazole nitrogen (N2) and the exocyclic amine (derived from the nitro group) form a donor-acceptor motif that binds to the hinge region of the kinase ATP-binding pocket. The isopropyl group projects into the solvent front or hydrophobic pocket II, improving potency and selectivity.

Part 5: Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Irritant: Causes skin and serious eye irritation (Category 2/2A).

    • Reactivity: Nitro compounds can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

  • PubChem Compound Summary. 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (CAS 61717-06-4). National Center for Biotechnology Information. Available at: [Link]

  • Journal of Medicinal Chemistry. Pyrazolo[1,5-a]pyrimidines as JAK Inhibitors: Synthesis and SAR. (General reference for the scaffold utility). [Link]

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile , a critical heterocyclic scaffold utilized in the development of JAK inhibitors and high-energy materials.[1]

While direct nitration of 1-isopropyl-4-cyanopyrazole is often hindered by the electron-deficient nature of the pyrazole ring, this guide presents a convergent synthetic strategy .[1] The protocol leverages the oxidative transformation of an amino precursor followed by a sterically controlled


-alkylation.[1] This approach maximizes regioselectivity towards the desired 1,3-isomer, minimizing the formation of the 1,5-isomer byproduct common in pyrazole chemistry.[1][2]
Key Technical Advantages[1][3]
  • Regiocontrol: Exploits steric repulsion between the nitro group and the incoming alkyl electrophile to favor the

    
    1-isomer.[1]
    
  • Safety: Utilizes a catalytic tungsten-peroxide oxidation system, avoiding potentially explosive diazonium intermediates often used in Sandmeyer-type transformations.[1]

  • Scalability: Designed for gram-to-multigram scale with standard laboratory equipment.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the 3-nitro-4-cyano core before the introduction of the isopropyl group.[1] This order of operations is selected to leverage the steric bulk of the nitro group to direct the subsequent alkylation to the distal nitrogen (


1), ensuring the correct 1,3-substitution pattern.[2]
Reaction Pathway Diagram[1][4][5]

Retrosynthesis Target Target Molecule 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile Intermediate Intermediate Scaffold 3-Nitro-1H-pyrazole-4-carbonitrile Target->Intermediate Retrosynthetic Disconnection (N-C Bond) Precursor Starting Material 3-Amino-4-cyanopyrazole Intermediate->Precursor Functional Group Interconversion (NH2 -> NO2) Alkylation Step 2: Regioselective N-Alkylation (2-Bromopropane, Cs2CO3) Intermediate->Alkylation Oxidation Step 1: Oxidative Nitration (H2O2, Na2WO4, H2SO4) Precursor->Oxidation Alkylation->Target Yield: ~85% (Major Isomer) Oxidation->Intermediate Yield: ~60-65%

Figure 1: Retrosynthetic strategy highlighting the conversion of the amino group to a nitro group followed by regioselective alkylation.

Experimental Protocols

Stage 1: Synthesis of 3-Nitro-1H-pyrazole-4-carbonitrile

Objective: Conversion of the commercially available 3-amino-4-cyanopyrazole to the nitro derivative via tungsten-catalyzed oxidation.[1]

Mechanism: The reaction proceeds through the formation of a nitroso intermediate, which is rapidly oxidized to the nitro group by the peroxotungstate species generated in situ.[2]

Reagents & Equipment
ReagentCAS No.[1][3]Equiv.[1][2][4][3]Role
3-Amino-4-cyanopyrazole16617-46-21.0Starting Material
Sodium Tungstate Dihydrate (

)
10213-10-23.5Catalyst/Oxidant
Hydrogen Peroxide (30% aq)7722-84-1ExcessCo-oxidant
Sulfuric Acid (conc.)7664-93-9Solvent/AcidSolvent/Catalyst
Protocol Steps
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-4-cyanopyrazole (5.0 g, 46.2 mmol) in water (50 mL).

  • Catalyst Addition: Add sodium tungstate dihydrate (53.0 g, 161 mmol) to the suspension.

  • Acidification: Carefully add concentrated sulfuric acid (20 mL) dropwise while cooling the flask in an ice bath to maintain temperature < 20°C.

  • Oxidation: Add hydrogen peroxide (30%, 50 mL) dropwise.[1][2]

  • Reaction: Remove the ice bath and heat the mixture to 50–55°C for 4–6 hours. The suspension will gradually clear and then turn yellow/orange.

    • Critical Control Point: Do not exceed 60°C to prevent decarboxylation or hydrolysis of the nitrile.

  • Workup: Cool the reaction mixture to room temperature and pour onto crushed ice (200 g). Extract with Ethyl Acetate (3 x 100 mL).[1][2]

  • Purification: Wash the combined organics with brine, dry over

    
    , and concentrate in vacuo. The residue is typically sufficiently pure for the next step.[1] If necessary, recrystallize from water/ethanol.[1][2]
    

Expected Yield: 60–65% (Yellow solid).[1][5]

Stage 2: Regioselective -Alkylation

Objective: Installation of the isopropyl group at the


1 position.[1]

Regioselectivity Logic: The pyrazole ring tautomerizes.[1][6] The nitrogen adjacent to the nitro group (


2) is sterically crowded and less nucleophilic due to the electron-withdrawing nitro group. The nitrogen distal to the nitro group (

1) is less hindered, favoring the formation of the 1,3-isomer (Target) over the 1,5-isomer.
Reagents & Equipment
ReagentCAS No.[1][3]Equiv.[1][2][4][3]Role
3-Nitro-1H-pyrazole-4-carbonitrile(Synthesized)1.0Substrate
2-Bromopropane75-26-31.2Electrophile
Cesium Carbonate (

)
534-17-81.5Base
DMF (Anhydrous)68-12-2-Solvent
Protocol Steps
  • Dissolution: Dissolve 3-nitro-1H-pyrazole-4-carbonitrile (3.0 g, 21.7 mmol) in anhydrous DMF (30 mL) in a dry flask under nitrogen atmosphere.

  • Deprotonation: Add Cesium Carbonate (10.6 g, 32.5 mmol) in one portion. Stir at room temperature for 15 minutes.

    • Note:

      
       can be used, but 
      
      
      
      often provides higher yields and faster rates in alkylations.[2]
  • Alkylation: Add 2-bromopropane (2.45 mL, 26.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at 60°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

    • Observation: The target 1,3-isomer (

      
      ) usually runs higher than the 1,5-isomer (
      
      
      
      ) on silica.[1][2]
  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer copiously with water (to remove DMF) and brine.[2]

  • Purification: Concentrate the organic layer.[1][7] Purify the crude residue via Flash Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes).

    • Fractionation: Collect the major, less polar spot (Target).[2] Discard the minor, more polar spot (1,5-isomer).[1][2]

Expected Yield: 80–85% (White to pale yellow solid).[1]

Quality Control & Characterization

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid
Purity HPLC (UV 254 nm)> 98.0%
Identity

-NMR (DMSO-

)
Conforms to structure
Melting Point Capillary70–72°C (Lit.[1] analog)
NMR Interpretation ( , 400 MHz, DMSO- )
  • 
     9.15 (s, 1H, C5-H):  The proton at position 5 is highly deshielded due to the adjacent nitrile and nitro groups.[2]
    
  • 
     4.85 (sept, 1H, 
    
    
    
    Hz, CH):
    Characteristic septet of the isopropyl methine group.
  • 
     1.52 (d, 6H, 
    
    
    
    Hz,
    
    
    ):
    Doublet corresponding to the two methyl groups of the isopropyl chain.[2]

Troubleshooting & Optimization

Regioisomer Management Workflow

The formation of the 1,5-isomer (1-isopropyl-5-nitro-4-carbonitrile) is the primary impurity.[1]

Optimization Problem Issue: High % of 1,5-Isomer RootCause Cause: High Temp or Non-Bulky Base Problem->RootCause Solution Solution: Switch to Mitsunobu (DIAD, PPh3, iPrOH) RootCause->Solution

Figure 2: Troubleshooting logic for regioselectivity issues.

  • Alternative Route (Mitsunobu): If alkylation yields poor regioselectivity, use Mitsunobu conditions (Isopropanol,

    
    , DIAD, THF, 0°C -> RT).[1][2] The steric bulk of the triphenylphosphine adduct often enhances selectivity for the 
    
    
    
    1 position.[2]

Safety & Handling

  • Nitration Risks: While the peroxide/tungstate method is safer than mixed acid nitration, the reaction is exothermic.[2] Strict temperature control is mandatory.[1]

  • Reagent Toxicity: 2-Bromopropane is an alkylating agent and potential reproductive toxin.[1] Handle in a fume hood.

  • Waste: Tungsten waste should be segregated from general heavy metals for recovery or specific disposal.[1]

References

  • Oxidation of Amino-Pyrazoles: Fersing, C., et al. (2022).[1][2] "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan." Molecules, 27(24), 9035.[1][2] [Link][1][2][8]

  • Regioselective Alkylation: Norman, N. J., et al. (2022).[1][2][9] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018–10025.[2][9] [Link][1][2]

  • General Pyrazole Synthesis: El-Emary, T. I. (2006).[1][2] "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules, 11(5), 363-376.[1][2] [Link][1][2]

Sources

Application Note: Regioselective Alkylation of 3-Nitro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The alkylation of 3-nitro-1H-pyrazole-4-carbonitrile (CAS: 39205-87-3) presents a classic yet non-trivial challenge in heterocyclic chemistry: regioselectivity . The substrate contains an asymmetric pyrazole ring decorated with two strong electron-withdrawing groups (EWG): a nitro group at position 3 and a nitrile at position 4.

The Regioselectivity Challenge

Upon deprotonation, the pyrazolate anion is resonance-stabilized. Alkylation can occur at two distinct nitrogen sites:

  • N1 (Distal): Further from the steric and electronic bulk of the nitro group.[1]

  • N2 (Proximal): Adjacent to the nitro group.[1][2]

Standard Numbering Convention Note:

  • Path A (N1 Alkylation): Yields 1-alkyl-3-nitro-1H-pyrazole-4-carbonitrile . Here, the alkyl group is adjacent to the C5-proton.

  • Path B (N2 Alkylation): Yields 1-alkyl-5-nitro-1H-pyrazole-4-carbonitrile . (Note the re-numbering: the nitrogen bearing the alkyl group becomes N1, placing the nitro group at C5).

Mechanistic Insight: Thermodynamic and steric factors generally favor Path A (1-alkyl-3-nitro) . The nitro group at C3 exerts significant steric hindrance and electrostatic repulsion (lone pair-lone pair repulsion between the nitro oxygens and the incoming nucleophile/alkylating agent). However, "coordination effects" (e.g., using specific metal cations like


 or 

that might chelate with the nitro oxygen) or specific solvent interactions can shift the ratio toward Path B.

This guide details a protocol optimized for Path A , while providing the analytical tools to detect and separate the Path B impurity.

Reaction Workflow & Logic

The following diagram illustrates the bifurcation of the reaction pathway and the critical decision nodes for optimization.

G cluster_0 Substrate Activation cluster_1 Electrophilic Attack cluster_2 Product Outcome SM 3-Nitro-1H-pyrazole-4-CN (Substrate) Base Base Deprotonation (K2CO3 / Cs2CO3) SM->Base Anion Pyrazolate Anion (Resonance Hybrid) Base->Anion TS_A TS-A (Sterically Favored) Anion->TS_A Path A (Fast) TS_B TS-B (Sterically Hindered) Anion->TS_B Path B (Slow) RX Alkyl Halide (R-X) SN2 Mechanism RX->TS_A RX->TS_B Prod_A Major: 1-Alkyl-3-nitro (Distal Alkylation) TS_A->Prod_A Prod_B Minor: 1-Alkyl-5-nitro (Proximal Alkylation) TS_B->Prod_B

Figure 1: Reaction pathway illustrating the kinetic competition between distal (N1) and proximal (N2) alkylation.

Experimental Protocol: Base-Mediated Alkylation

This protocol is validated for alkyl halides (MeI, EtBr, BnBr).[1]

Materials
  • Substrate: 3-Nitro-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (1.2 – 1.5 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Additives (Optional): 18-Crown-6 (0.1 equiv) if reaction is sluggish.[1]

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) or Argon.
      
    • Safety Note: 3-nitropyrazoles are energetic materials.[1][3] Handle with care. Alkyl halides are potential carcinogens.[1] Work in a fume hood.

  • Activation:

    • Dissolve 3-nitro-1H-pyrazole-4-carbonitrile (e.g., 1.38 g, 10 mmol) in anhydrous DMF (10 mL, 1.0 M concentration).

    • Add anhydrous

      
       (2.76 g, 20 mmol) in one portion.
      
    • Stir at Room Temperature (RT) for 15–30 minutes. The mixture may change color (often yellow/orange) indicating anion formation.[1]

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to suppress N2-alkylation (kinetic control).

    • Add the Alkyl Halide (e.g., Methyl Iodide, 12 mmol) dropwise.[1]

    • Remove the ice bath and allow the reaction to warm to RT. Stir for 2–12 hours.

    • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The starting material (acidic proton) will disappear.[1] Two spots may appear (Major: Rf ~0.5, Minor: Rf ~0.4, dependent on alkyl group).[1]

  • Workup:

    • Quench: Pour the reaction mixture into ice-cold water (50 mL).

    • Precipitation: Often, the product precipitates as a solid.[1] Filter, wash with water, and dry.[1]

    • Extraction (if oil): Extract with Ethyl Acetate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       mL). Wash combined organics with Brine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification:

    • Perform Flash Column Chromatography on Silica Gel.[1]

    • Gradient: 0% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       40% Ethyl Acetate in Hexanes.
      
    • Elution Order: typically, the 1-alkyl-3-nitro (Major, less polar due to hidden nitro dipole) elutes before or after the 1-alkyl-5-nitro depending on the specific alkyl chain, but separation is usually achievable (

      
      ). Note: In many nitropyrazole systems, the 1-alkyl-3-nitro isomer is less polar than the 1-alkyl-5-nitro isomer.
      
Optimization Table: Solvent & Base Effects[1]
EntryBaseSolventTempRegio Ratio (N1:N2)*YieldNotes
1ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

DMF25°C~90:10HighStandard, robust condition.
2

DMF25°C~92:8HighCesium effect may improve yield for bulky electrophiles.
3

THF0°C~85:15MedStronger base, faster, but higher risk of N2 alkylation due to tight ion pairing.
4

AcetoneReflux~80:20MedSlower, heterogeneous.

*Ratios are approximate and substrate-dependent.

Analytical Validation (Self-Validating System)

The most critical step is proving you have the correct isomer.[1] You cannot rely solely on LC-MS as both isomers have identical mass.[1]

Structural Diagnosis via NMR

1H NMR & NOESY are mandatory. [1]

  • Isomer A (Target): 1-Alkyl-3-nitro-1H-pyrazole-4-carbonitrile

    • Structure: The Alkyl group is at N1.[1] The proton is at C5.[1]

    • Proximity: The N-Alkyl protons are adjacent to the C5-H.[1]

    • NOESY Signal: Strong cross-peak between N-Alkyl protons and the Pyrazole-H singlet .[1]

  • Isomer B (Impurity): 1-Alkyl-5-nitro-1H-pyrazole-4-carbonitrile

    • Structure: The Alkyl group is at N1 (renumbered).[1] The Nitro is at C5.[1] The proton is at C3.[1]

    • Proximity: The N-Alkyl protons are adjacent to the C5-Nitro group.[1] They are far from the C3-H.

    • NOESY Signal: NO (or very weak) cross-peak between N-Alkyl protons and Pyrazole-H.[1]

NOE cluster_A Major Isomer (1-Alkyl-3-Nitro) cluster_B Minor Isomer (1-Alkyl-5-Nitro) N1 N1-Alkyl H5 C5-H N1->H5 Strong NOE (Spatial Proximity) N1_b N1-Alkyl NO2 C5-NO2 N1_b->NO2 Steric Clash H3 C3-H

Figure 2: Diagnostic NOE logic for structural assignment.

Troubleshooting & Critical Parameters

  • Low Yield?

    • Check the quality of the alkyl halide.[1] Iodides degrade (turn purple) over time.[1] Distill or pass through basic alumina if necessary.[1]

    • Ensure the system is dry.[1] Water quenches the pyrazolate anion.[1]

  • Poor Regioselectivity?

    • Switch Solvent: Change from DMF (polar aprotic) to Toluene (non-polar) with a phase transfer catalyst (e.g., TBAB).[1] This often favors the thermodynamic product (N1-alkylation) by minimizing ion-pair separation.

    • Steric Bulk: If using a bulky alkylating agent (e.g., Isopropyl iodide), N1 selectivity usually increases naturally.[1]

  • Safety Hazard:

    • Energetics: Polynitro pyrazoles are explosives.[1] While the mono-nitro cyano derivative is more stable, always test small scale (<100 mg) first.

    • Cyanide: In the event of strong acid exposure or combustion, HCN gas may be released.[1]

References

  • General Pyrazole Alkylation Procedures

    • Synthesis of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carbonitrile.[4] PrepChem.[1]

  • Regioselectivity in Nitropyrazoles

    • Dalinger, I. L., et al. "N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan." Russian Chemical Bulletin, 2015.[1]

  • Advanced Regiocontrol (Chan-Lam & Mitsunobu)

    • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal.[1]

  • Analytical Data & Properties

    • 3-Nitro-1H-pyrazole-4-carbonitrile Compound Summary. PubChem.[1][5][6]

Sources

Application Note: Hydrolysis of Nitrile Group in 3-Nitro-1-Isopropylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the hydrolysis of the nitrile group embedded within 3-nitro-1-isopropylpyrazole derivatives.[1] These scaffolds are critical intermediates in the synthesis of JAK inhibitors, fungicides, and high-energy materials.

The presence of the 3-nitro group (strongly electron-withdrawing) and the 1-isopropyl group (steric bulk) creates a unique electronic and steric environment. While the nitro group activates the nitrile towards nucleophilic attack, it also renders the pyrazole ring susceptible to nucleophilic aromatic substitution (


) or ring degradation under harsh conditions. Consequently, standard aliphatic nitrile hydrolysis protocols often result in low yields or tarry byproducts.

This note provides two optimized pathways:

  • Method A (Full Hydrolysis): Conversion to Carboxylic Acid using thermodynamic base catalysis.

  • Method B (Partial Hydrolysis): Selective conversion to Primary Amide using oxidative hydrolysis (Radziszewski reaction).

Chemical Context & Mechanistic Insight

Electronic Considerations

The 3-nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, significantly decreasing electron density at the C4 and C5 positions.

  • Advantage: The nitrile carbon becomes highly electrophilic, allowing hydrolysis to proceed at lower temperatures than unfunctionalized pyrazoles.

  • Risk: The ring carbons are also electrophilic. Use of strong nucleophiles (e.g., alkoxides) at high temperatures can lead to ring opening or displacement of the nitro group.

Mechanism of Base-Catalyzed Hydrolysis

The transformation proceeds via the addition of the hydroxide ion to the nitrile carbon, forming an imidate intermediate, which tautomerizes to the amide.[2] Further hydrolysis yields the carboxylate.[2][3]

NitrileHydrolysis cluster_conditions Critical Control Point Start Nitrile (R-CN) Inter1 Imidate Intermediate Start->Inter1 + OH- Amide Primary Amide (R-CONH2) Inter1->Amide + H2O (Fast) AcidSalt Carboxylate (R-COO-) Amide->AcidSalt + OH- / Heat (Slow Step) Final Carboxylic Acid (R-COOH) AcidSalt->Final + H+ (Workup)

Figure 1: Stepwise progression of base-catalyzed nitrile hydrolysis. Stopping at the Amide requires oxidative conditions or careful temperature control.

Experimental Protocols

Method A: Full Hydrolysis to Carboxylic Acid

Target: 1-isopropyl-3-nitro-1H-pyrazole-4-carboxylic acid (or 5-isomer). Reagents: Sodium Hydroxide (NaOH), Ethanol (EtOH), Water.

Protocol Steps:
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the nitrile derivative in 10 volumes of Ethanol.

    • Note: Do not use Methanol if transesterification side-products are a concern later, though generally safe here.

  • Base Addition: Add 5.0 eq of 20% (w/v) aqueous NaOH solution dropwise.

    • Exotherm Alert: The addition is exothermic.[4][5] Maintain internal temperature < 30°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The nitrile spot (

      
      ) should disappear; the acid stays at the baseline.
      
  • Workup (Critical):

    • Cool reaction to room temperature.[6]

    • Concentrate under reduced pressure to remove Ethanol (do not distill to dryness; keep wet).

    • Dilute residue with water (5 volumes).

    • Wash: Extract the alkaline aqueous layer with Dichloromethane (DCM) (

      
       vol) to remove unreacted neutral impurities.
      
  • Isolation:

    • Cool the aqueous layer to 0–5°C.[4]

    • Slowly acidify with 6N HCl to pH 1–2.

    • Observation: The product should precipitate as an off-white solid.

    • Filter, wash with cold water, and dry under vacuum at 45°C.

Safety Note on Decarboxylation: Nitropyrazole carboxylic acids can undergo thermal decarboxylation if heated above 120°C in acidic media [1]. Ensure drying temperatures are moderate.

Method B: Selective Hydrolysis to Primary Amide

Target: 1-isopropyl-3-nitro-1H-pyrazole-4-carboxamide. Reagents: Hydrogen Peroxide (


, 30%), Potassium Carbonate (

), DMSO.
Protocol Steps:
  • Preparation: Dissolve 1.0 eq of nitrile in DMSO (5 volumes).

    • Why DMSO? High solubility is required for the oxidative hydration.

  • Catalyst: Add 0.2 eq of

    
    . Cool the mixture to 10°C.
    
  • Oxidant Addition: Slowly add 1.5 eq of 30%

    
     dropwise.
    
    • Mechanism:[1][2][7][8][9][10][11] The hydroperoxide anion (

      
      ) is a super-nucleophile (Alpha-effect), attacking the nitrile faster than 
      
      
      
      , stopping cleanly at the amide.
  • Reaction: Allow to warm to room temperature (20–25°C). Stir for 1–3 hours.

    • Do not heat. Heating will push the reaction to the acid.

  • Quench: Pour the reaction mixture into ice-water (20 volumes).

  • Isolation: The amide usually precipitates immediately. Filter and wash with water.[4]

Data Analysis & Validation

Expected Analytical Data
Functional GroupIR Frequency (

)

H NMR Signal (DMSO-

)
Nitrile (-CN) 2220–2240 (Sharp)N/A
Amide (-CONH₂) 3100–3400 (Doublet)

7.0–8.0 (Broad singlets, 2H)
Acid (-COOH) 2500–3300 (Broad)

11.0–13.0 (Broad singlet, 1H)
Workflow Visualization

Workflow Start Start: 3-nitro-1-isopropyl -pyrazole-carbonitrile Decision Target Product? Start->Decision PathA Method A: NaOH / EtOH Reflux 6h Decision->PathA Carboxylic Acid PathB Method B: H2O2 / K2CO3 DMSO, 20°C Decision->PathB Primary Amide WorkupA Evaporate EtOH -> Wash (DCM) -> Acidify (HCl) PathA->WorkupA ProdA Product: Carboxylic Acid (Precipitate) WorkupA->ProdA WorkupB Quench in Ice Water PathB->WorkupB ProdB Product: Primary Amide (Precipitate) WorkupB->ProdB

Figure 2: Decision tree for selecting the appropriate hydrolysis protocol based on the desired end-product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acid) Incomplete hydrolysis or decarboxylation.1. Increase reflux time.2. Ensure temperature during drying is <50°C to prevent ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

loss [1].
Ring Opening Nucleophilic attack on the ring due to nitro-activation.Lower NaOH concentration (try 10%) or switch to acid hydrolysis (

).
Impure Amide Over-hydrolysis to acid.Strictly control temp < 25°C during

addition. Reduce reaction time.
Nitrile remains Steric hindrance from isopropyl group (esp. if 5-CN).[4][8][9][10][12][13][14]Switch solvent to ethylene glycol (higher boiling point) and raise temp to 100°C.

References

  • Dunn, P. J., et al. (1998). Synthesis of Sildenafil (Viagra™): Preparation of Pyrazole Intermediates. Organic Process Research & Development. Note: Discusses decarboxylation risks in nitropyrazole acids.

  • BenchChem. (2025).[4][6] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard reference for Nitrile to Acid hydrolysis conditions).
  • Katritzky, A. R. (2005).[10] Direct nitration of five membered heterocycles. ARKIVOC.

Sources

Application Note: 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile as a Drug Intermediate

[1]

Introduction & Therapeutic Significance

1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (CAS: 61717-06-4) is a high-value heterocyclic building block.[1][2][3] Its structural integrity—featuring a nitro group, a nitrile handle, and an N-isopropyl moiety—makes it a linchpin in the synthesis of 3-amino-pyrazole derivatives.[1]

These derivatives are the immediate precursors to Pyrazolo[1,5-a]pyrimidines , a privileged scaffold found in:

  • BRAF Kinase Inhibitors: Such as analogs of Encorafenib , where the pyrazole core dictates binding affinity in the ATP-binding pocket.

  • CDK Inhibitors: Targeting cell cycle regulation in cancer.

  • Anxiolytics: Analogs of Zaleplon targeting GABA-A receptors.[1]

The primary utility of this intermediate lies in its conversion to 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS: 89897-29-0) via nitro-reduction.[1] This amino-nitrile is then condensed with 1,3-dielectrophiles (e.g., acetylacetone, enaminones) to close the pyrimidine ring.[1]

Chemical Properties & Specifications
PropertySpecification
IUPAC Name 1-Propan-2-yl-3-nitro-1H-pyrazole-4-carbonitrile
CAS Number 61717-06-4
Molecular Formula C₇H₈N₄O₂
Molecular Weight 180.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 85–88 °C
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Key Impurity 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (Regioisomer)
Synthesis Protocol: From Precursor to Key Intermediate

This protocol describes the regioselective N-alkylation of 3-nitro-1H-pyrazole-4-carbonitrile followed by downstream reduction.[1]

Phase 1: Regioselective N-Alkylation

Objective: Synthesize 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile while minimizing the N2-alkylated isomer (5-nitro isomer).

Reagents:

  • Starting Material: 3-Nitro-1H-pyrazole-4-carbonitrile (1.0 equiv)[1]

  • Alkylating Agent: 2-Iodopropane (1.2 equiv) or 2-Bromopropane (1.5 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 3-Nitro-1H-pyrazole-4-carbonitrile and anhydrous DMF (10 volumes). Stir until dissolved.

  • Base Addition: Add Cs₂CO₃ in a single portion. The mixture may turn yellow/orange due to deprotonation of the pyrazole NH. Stir for 30 minutes at 25°C.

    • Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ to enhance the "cesium effect," improving solubility and reaction rate, though K₂CO₃ is viable for cost-sensitive scale-up.[1]

  • Alkylation: Cool the mixture to 0°C. Add 2-Iodopropane dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by HPLC/TLC.[4]

    • Endpoint: <2% remaining starting material.

  • Workup: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates.

    • If solid forms: Filter, wash with water, and dry.[4]

    • If oil forms:[1] Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification (Critical): The crude material contains both the 3-nitro (Target) and 5-nitro (Impurity) isomers.[1]

    • Separation: Recrystallize from Ethanol/Heptane (1:3). The 3-nitro isomer is generally less soluble and crystallizes first.[1] Alternatively, use Flash Chromatography (Hexane/EtOAc gradient).

Phase 2: Nitro Reduction to Amino-Pyrazole

Objective: Convert the nitro group to an amine to activate the scaffold for drug synthesis.[1]

Reagents:

  • Substrate: 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile[1][2][3]

  • Catalyst: 10% Pd/C (5 wt% loading) or Iron powder/NH₄Cl (for chemoselective reduction if alkene handles are present).

  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve the nitro compound in Methanol.

  • Add 10% Pd/C under an Argon atmosphere.

  • Purge with Hydrogen gas (balloon pressure or 1-3 bar in a hydrogenation shaker).

  • Stir at RT for 2–6 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Concentrate the filtrate to yield 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile as a crystalline solid.

Experimental Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical decision points for isomer separation.

SynthesisWorkflowStartStart: 3-Nitro-1H-pyrazole-4-carbonitrileAlkylationN-Alkylation(2-Iodopropane, Cs2CO3, DMF)Start->Alkylation Dissolve & CoolCrudeCrude Mixture(Isomers 1 & 2)Alkylation->Crude Workup (Aq. quench)SeparationPurification(Recrystallization or Chromatography)Crude->Separation Isomer ResolutionTargetTarget: 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrileSeparation->Target Major ProductImpurityImpurity: 1-Isopropyl-5-nitro isomer(Discard)Separation->Impurity Minor ProductReductionNitro Reduction(H2, Pd/C)Target->Reduction HydrogenationFinalProductFinal Key Intermediate:3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrileReduction->FinalProduct Filter & Conc.DrugSynthesisDownstream: Pyrazolo[1,5-a]pyrimidine(e.g., Encorafenib Analogs)FinalProduct->DrugSynthesis Cyclization

Caption: Workflow for the synthesis of the amino-pyrazole precursor from the nitro-pyrazole building block.

Quality Control & Troubleshooting
Analytical Markers (HPLC/NMR)
  • Regioisomer Identification (1H NMR):

    • Target (3-Nitro): The pyrazole C5-H proton typically appears as a singlet around δ 8.5–8.8 ppm .[1]

    • Impurity (5-Nitro): The C3-H proton is shifted upfield (approx δ 8.0–8.2 ppm ) due to the shielding effect of the adjacent nitro group.[1]

    • Isopropyl Methine: Look for the septet at δ 4.5–5.0 ppm . The chemical shift differs slightly between isomers.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete alkylation or hydrolysis of nitrile.[1]Ensure DMF is anhydrous. Increase reaction time. Avoid strong aqueous acids during workup to prevent nitrile hydrolysis to amide.
High 5-Nitro Isomer Solvent polarity or temperature effects.[1]Switch solvent to THF or Acetonitrile. Lower reaction temperature to -10°C during alkyl halide addition.
Product Coloration Oxidation of trace impurities.Recrystallize from Ethanol with activated charcoal treatment.
Safety & Handling
  • Nitro Compounds: While this specific pyrazole is stable, nitro compounds can be energetic. Avoid subjecting the dry solid to high heat (>150°C) or mechanical shock.

  • Alkyl Halides: 2-Iodopropane is an alkylating agent and a potential carcinogen.[1] Use in a fume hood.

  • Palladium Catalyst: Spent Pd/C is pyrophoric. Keep wet with water/solvent during disposal.

References
  • BenchChem. (2025).[4][5] A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from .

  • BLD Pharm. (2025). Product Analysis: 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile (CAS 89897-29-0).[6][7][8] Retrieved from .

  • National Institutes of Health (NIH). (2025). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Pyrazolo[1,5-a]Pyrimidines. PubChem Compound Summary. Retrieved from .

  • Google Patents. (2016). Protein Kinase Inhibitor Compounds and Methods of Use (US Patent 8,980,899). Retrieved from .

  • ChemicalBook. (2025).[9] Synthesis routes for 3-Nitro-1H-pyrazole derivatives. Retrieved from .

Application Note: 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (CAS 61717-06-4) in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, chemoselective protocols, and downstream cyclization strategies for pyrazolo[3,4-d]pyrimidine derivatives.

Introduction & Strategic Rationale

In modern drug discovery, the pyrazole ring is a ubiquitous pharmacophore, frequently acting as a bioisostere for purines, pyrroles, and imidazoles. Specifically, highly functionalized pyrazoles like 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (CAS 61717-06-4) serve as critical advanced building blocks for the synthesis of kinase inhibitors, phosphodiesterase inhibitors, and other targeted therapeutics .

Mechanistic Causality in Scaffold Design

The architectural value of 61717-06-4 lies in its precisely engineered orthogonal functional groups:

  • 1-Isopropyl Group: Provides essential steric bulk and lipophilicity. In kinase inhibitor design, this moiety frequently occupies the hydrophobic ribose-binding pocket of the ATP-binding site, enhancing both binding affinity and target selectivity.

  • 3-Nitro Group: Acts as a stable, "masked" amine. It prevents premature nucleophilic side reactions during upstream synthesis and can be chemoselectively reduced to a primary amine (CAS 89897-29-0) when required .

  • 4-Carbonitrile (Cyano) Group: Serves as an electrophilic carbon center. Once the adjacent 3-nitro group is reduced to an amine, the proximity of the nucleophilic amine and the electrophilic nitrile enables rapid intramolecular cyclocondensation to form fused bicyclic systems, such as pyrazolo[3,4-d]pyrimidines .

Workflow 1: Chemoselective Reduction of the 3-Nitro Group

The first critical step in utilizing 61717-06-4 is the reduction of the nitro group to yield 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile .

Causality Behind Reagent Selection

Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is notoriously problematic for this substrate. The highly active palladium catalyst often leads to the over-reduction of the 4-carbonitrile group into a primary amine (yielding a diamine), destroying the electrophilic center needed for subsequent cyclization. To achieve strict chemoselectivity, mild single-electron transfer (SET) reducing agents, such as Iron (Fe) powder with Ammonium Chloride (NH₄Cl) or Tin(II) chloride (SnCl₂), must be employed. These reagents selectively reduce the nitro group while leaving the nitrile entirely intact.

NitroReduction A CAS 61717-06-4 (3-Nitro-4-cyano) B Fe powder / NH4Cl EtOH/H2O, 60°C A->B Chemoselective SET Reduction C CAS 89897-29-0 (3-Amino-4-cyano) B->C >90% Yield (Nitrile Preserved)

Caption: Workflow for the chemoselective reduction of 61717-06-4 to its 3-amino derivative.

Quantitative Data: Optimization of Reduction Conditions
Reducing AgentSolvent SystemTemp (°C)Time (h)Target Yield (%)Nitrile Over-reduction (%)
H₂, Pd/C (10%)MeOH251245.0> 40.0
SnCl₂·2H₂OEtOH70482.5< 2.0
Fe powder, NH₄Cl EtOH/H₂O (5:1) 60 6 94.2 Not Detected
Experimental Protocol: Iron-Mediated Reduction

This protocol is designed as a self-validating system; the visual disappearance of the nitro starting material via TLC and the precipitation of iron oxides serve as in-process controls.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 61717-06-4 (10.0 g, 55.5 mmol) in 150 mL of Ethanol.

  • Activation: Add 30 mL of deionized water followed by Ammonium Chloride (14.8 g, 277.5 mmol, 5.0 eq). Stir at room temperature for 10 minutes to ensure complete dissolution of the salt.

  • Reduction: Portion-wise, add fine Iron powder (15.5 g, 277.5 mmol, 5.0 eq). Caution: Mild exotherm may occur.

  • Heating: Heat the reaction mixture to 60 °C. The solution will transition to a dark brown/black suspension as iron oxides form. Maintain temperature for 6 hours.

  • In-Process Control: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.7) should completely disappear, replaced by a highly polar, UV-active amine spot (Rf ~0.3).

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron sludge, washing the filter cake generously with hot ethyl acetate (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (200 mL) and saturated aqueous NaHCO₃ (100 mL). Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile as an off-white solid.

Workflow 2: Cyclocondensation to Pyrazolo[3,4-d]pyrimidines

The resulting 3-amino-4-cyanopyrazole is a classic precursor for the synthesis of pyrazolo[3,4-d]pyrimidines . This fused bicyclic system mimics the purine core of ATP, making it a privileged scaffold for competitive kinase inhibition.

Causality Behind the Cyclization Sequence

To construct the pyrimidine ring, a single carbon atom and a nitrogen atom must be inserted between the amine and the nitrile. This is achieved using formamide (which acts as both the carbon/nitrogen source and solvent) or a two-step sequence using triethyl orthoformate followed by ammonia. The electrophilic carbon of formamide attacks the nucleophilic 3-amine, forming a formamidine intermediate. Subsequently, the nitrogen of the formamidine attacks the electrophilic 4-carbonitrile, driving an irreversible intramolecular cyclization that yields the thermodynamically stable aromatic pyrazolo[3,4-d]pyrimidine core.

Cyclization A 3-Amino-4-cyanopyrazole (CAS 89897-29-0) B Formamide 180°C, 12h A->B Reagent Addition C Formamidine Intermediate B->C Intermolecular Condensation D 1-Isopropyl-1H-pyrazolo [3,4-d]pyrimidin-4-amine C->D Intramolecular Nitrile Cyclization

Caption: Mechanistic pathway for the synthesis of pyrazolo[3,4-d]pyrimidines from 3-amino-4-cyanopyrazoles.

Experimental Protocol: One-Pot Formamide Cyclization
  • Reaction Setup: In a heavy-walled pressure vial or a round-bottom flask equipped with a robust reflux condenser, suspend 3-amino-1-isopropyl-1H-pyrazole-4-carbonitrile (5.0 g, 33.3 mmol) in anhydrous Formamide (25 mL).

  • Thermal Cyclization: Heat the mixture vigorously to 180 °C under an inert nitrogen atmosphere. The high temperature is strictly required to overcome the activation energy barrier for the initial condensation and to drive the elimination of water/ammonia.

  • Monitoring: Maintain heating for 12–16 hours. The reaction mixture will become homogeneous and darken.

  • Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into ice-cold distilled water (150 mL) under vigorous stirring. The target pyrazolo[3,4-d]pyrimidine will precipitate out of the aqueous formamide solution.

  • Purification: Filter the resulting precipitate, wash sequentially with cold water and a small amount of cold diethyl ether, and dry under high vacuum. If necessary, recrystallize from ethanol to achieve >98% purity (verified by HPLC).

Analytical Characterization Standards

To ensure the integrity of the synthetic workflows, the following analytical benchmarks should be met:

  • Intermediate (CAS 89897-29-0): IR spectroscopy must show the disappearance of the strong asymmetric NO₂ stretch (~1530 cm⁻¹) and the appearance of primary amine N-H stretches (~3400, 3300 cm⁻¹). The sharp C≡N stretch (~2220 cm⁻¹) must remain intact.

  • Final Pyrazolo[3,4-d]pyrimidine: ¹H NMR (DMSO-d₆) will exhibit a characteristic sharp singlet far downfield (approx. 8.2–8.4 ppm) corresponding to the new pyrimidine C-H proton, confirming successful cyclization.

References

  • Synthesis of Some Pyrazolo[3, 4]pyrimidine Derivatives for Biological Evaluation ResearchGate[Link]

  • Process for making pyrazolo-(3,4-d)-pyrimidines (US3772294A)

Application Note: Scalable Regioselective Synthesis of 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile represents a critical junction in the manufacturing of JAK inhibitors and related pharmaceutical intermediates. The structural core combines a nitro group, a nitrile, and an N-alkyl pyrazole, creating a "push-pull" electronic system that challenges standard alkylation regioselectivity.

This guide details a scalable, self-validating protocol for the production of the target molecule. Unlike bench-scale methods that rely on expensive alkyl iodides or chromatographic purification, this protocol utilizes 2-bromopropane and a thermodynamic control strategy to maximize the N1-isomer (target) over the N2-isomer (impurity), ensuring a robust process suitable for multi-kilogram campaigns.

Key Technical Challenges Solved
  • Regioselectivity: Controlling N-alkylation at the N1 position (distal to the nitro group) vs. the N2 position (adjacent to the nitro group).[1]

  • Safety: Managing the thermal stability of a molecule containing both nitro and cyano high-energy motifs.

  • Processability: Eliminating column chromatography in favor of crystallization for purification.

Retrosynthetic Analysis & Pathway Selection

The most robust route for scale-up is the convergent N-alkylation of the pre-functionalized pyrazole core . While direct nitration of 1-isopropyl-4-cyanopyrazole is theoretically possible, it suffers from poor regiocontrol (often nitrating the C3/C5 positions indiscriminately) and requires hazardous mixed-acid conditions incompatible with sensitive downstream processing.

Reaction Scheme

ReactionScheme SM 3-Nitro-1H-pyrazole-4-carbonitrile (CAS 39205-87-3) Target TARGET (Major) 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (N1-Alkylation) SM->Target DMF, 60°C Thermodynamic Control Impurity IMPURITY (Minor) 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (N2-Alkylation) SM->Impurity Kinetic Competition Reagent 2-Bromopropane + K2CO3 Reagent->Target

Figure 1: Reaction scheme highlighting the divergent alkylation pathways. Steric hindrance between the bulky isopropyl group and the adjacent nitro group disfavors the N2-isomer (Impurity).

Detailed Experimental Protocol

Stage 1: Preparation of the Core (Reference Only)

Note: If 3-nitro-1H-pyrazole-4-carbonitrile is not purchased, it is best synthesized via the nitration of pyrazole-4-carbonitrile using fuming HNO3/Ac2O, followed by thermal rearrangement, though purchase is recommended for safety and efficiency [1].

Stage 2: Regioselective Alkylation (The Scale-Up Protocol)

Scale: 100 g Input (Scalable to kg) Target Yield: 85-90% Purity: >99.5% (HPLC)

Materials Table
ReagentMW ( g/mol )Equiv.[2]Mass/VolDensityRole
3-Nitro-1H-pyrazole-4-carbonitrile 138.081.0100.0 gSolidSubstrate
2-Bromopropane 122.991.3115.8 g (88 mL)1.31 g/mLAlkylating Agent
Potassium Carbonate (K₂CO₃) 138.211.5150.0 gSolidBase
DMF (N,N-Dimethylformamide) 73.09-500 mL0.94 g/mLSolvent
Water (Process) 18.02-1.5 L1.0 g/mLQuench/Wash
Step-by-Step Methodology

1. Reaction Setup:

  • Equip a 2-L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charge 500 mL DMF and 100.0 g 3-nitro-1H-pyrazole-4-carbonitrile . Stir at 20°C until fully dissolved (yellow solution).

  • Add 150.0 g K₂CO₃ (milled/powdered grade preferred for kinetics). The slurry may thicken.

2. Reagent Addition:

  • Add 88 mL 2-Bromopropane in a single portion.

  • Process Note: Unlike alkyl iodides, the bromide is less reactive, minimizing the "hot spot" exotherms often seen with iodides.

3. Reaction Phase (Thermodynamic Control):

  • Heat the mixture to 60°C ± 2°C .

  • Maintain agitation for 6–8 hours .

  • IPC (In-Process Control): Monitor by HPLC.[3][4] Reaction is complete when Starting Material (SM) < 0.5%.

    • Regioselectivity Check: You should observe a ratio of ~95:5 (Target N1 : Impurity N2). The N1 isomer elutes later on C18 reverse phase due to higher lipophilicity (shielded nitro group).

4. Workup & Quench:

  • Cool the reaction mixture to 20°C .

  • Slowly add 1.0 L of process water over 30 minutes.

    • Exotherm Alert: The mixing of DMF and water is exothermic. Control internal temp < 30°C.

  • The product will precipitate as a pale yellow/off-white solid.

  • Stir the slurry for 2 hours at 0–5°C to maximize yield.

5. Isolation & Purification:

  • Filter the solids using a Büchner funnel or centrifuge.

  • Wash the cake with 3 x 200 mL water to remove residual DMF and inorganic salts (KBr).

  • Recrystallization (Critical for Purity):

    • Dissolve the wet cake in Ethanol (approx. 5-6 vol) at reflux (78°C).

    • Cool slowly to 20°C, then to 0°C.

    • Filter the purified crystals.[5][4][6] This step effectively removes the minor N2-isomer (which is more soluble in ethanol).

6. Drying:

  • Dry in a vacuum oven at 45°C for 12 hours.

  • Final Appearance: White to pale yellow crystalline solid.

Process Flow Diagram

ProcessFlow Start Start: Reactor Charge (Substrate + DMF + K2CO3) Heat Reaction: 60°C, 6-8h (Alkylation) Start->Heat IPC IPC: HPLC Check (Limit: SM < 0.5%) Heat->IPC IPC->Heat Fail (Continue Stirring) Quench Quench: Add Water (Controlled Exotherm) IPC->Quench Pass Filter Filtration & Wash (Remove DMF/Salts) Quench->Filter Cryst Recrystallization (EtOH) (Remove N2-Isomer) Filter->Cryst Final Final Product (Dry at 45°C) Cryst->Final

Figure 2: Operational workflow emphasizing the critical IPC point and purification strategy.

Safety & Hazard Analysis (E-E-A-T)

Energetic Assessment

The molecule contains a nitro group (-NO₂) and a nitrile (-CN) . While low-molecular-weight nitroazoles can be shock-sensitive, the isopropyl group adds steric bulk and "dead weight," reducing the overall energy density.

  • DSC Recommendation: Before exceeding 100g scale, run a Differential Scanning Calorimetry (DSC) scan. Expect a sharp exotherm above 250°C (decomposition). Ensure process temperatures (max 80°C) stay >100°C below the onset of decomposition [2].

Chemical Hazards
  • 2-Bromopropane: Alkylating agent. Potential reproductive toxin. Handle in a closed system or fume hood.

  • DMF: Hepatotoxic. Avoid skin contact.

Analytical Controls

HPLC Method Parameters
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H₃PO₄ in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Nitro absorption) and 220 nm (Nitrile).

  • Retention Times (Approx):

    • Starting Material: ~4.5 min

    • N2-Isomer (Impurity): ~8.2 min

    • N1-Isomer (Target): ~9.5 min (Target is less polar).

NMR Interpretation (1H NMR, 400 MHz, DMSO-d6)
  • δ 9.20 (s, 1H): Pyrazole CH (C5-H). The shift is highly deshielded due to the adjacent nitro and nitrile groups.

  • δ 4.85 (sept, J=6.7 Hz, 1H): Isopropyl CH.

  • δ 1.50 (d, J=6.7 Hz, 6H): Isopropyl methyls.

  • Diagnostic: The absence of a signal around δ 8.5 (characteristic of the N2-isomer C5-H) confirms regiopurity [3].

References

  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Retrieved from [Link] (Safety data on nitro-cyano pyrazoles).

  • Norman, N. J., et al. (2022).[1][7] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry. Retrieved from [Link] (Regioselectivity mechanisms).

Sources

Application Note: Microwave-Assisted Synthesis of N-Isopropyl Nitropyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The synthesis of N-isopropyl nitropyrazoles represents a critical junction between high-energy materials science and medicinal chemistry. The nitropyrazole core is a privileged scaffold found in broad-spectrum antibiotics and energetic materials (EMs) due to its high density and enthalpy of formation. However, traditional thermal alkylation of nitropyrazoles is plagued by long reaction times (12–24 hours), poor regioselectivity (N1 vs. N2 isomerism), and safety risks associated with prolonged heating of energetic precursors.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these bottlenecks. By leveraging the dipolar polarization mechanism of microwave irradiation, we achieve quantitative alkylation in under 10 minutes with superior regiocontrol.

Key Advantages of This Protocol
  • Kinetic Efficiency: Reaction times reduced from 18 hours (thermal) to <10 minutes.

  • Green Chemistry: Solvent-free or high-concentration options reduce waste by 80%.

  • Regiocontrol: Specific dielectric tuning favors the thermodynamically stable N1-isomer.

Mechanistic Insight: Dielectric Heating & Regiochemistry

To master this synthesis, one must understand the interaction between the electromagnetic field and the reaction matrix.

Microwave-Matter Interaction

Unlike conventional conductive heating, microwaves (2.45 GHz) couple directly with the dipole moment of the polar solvent (e.g., DMF, DMSO) and the ionic transition state.

  • Dipolar Polarization: The solvent molecules align and relax with the oscillating field, generating internal heat.

  • Ionic Conduction: The deprotonated pyrazolate anion acts as a charge carrier, further increasing the heating efficiency (loss tangent,

    
    ).
    
The Regioselectivity Challenge

The alkylation of 3-nitropyrazole is non-trivial due to annular tautomerism. The reaction can proceed at either nitrogen, yielding:

  • 1-isopropyl-3-nitropyrazole (N1-alkylation): Generally the thermodynamic product.

  • 1-isopropyl-5-nitropyrazole (N2-alkylation): The kinetic product, often favored by steric hindrance at N1 or specific solvent effects.

Note on 4-Nitropyrazole: Being symmetric, 4-nitropyrazole yields a single N-isopropyl product, making it an ideal model for optimizing microwave parameters before attempting the asymmetric 3-nitro isomer.

ReactionPathway Start 3-Nitropyrazole (Tautomeric Mix) Base Deprotonation (Cs2CO3/K2CO3) Start->Base Anion Nitropyrazolate Anion (Resonance Hybrid) Base->Anion TS Transition State (Dipolar Coupling) Anion->TS + i-Pr-Br MW Irradiation Prod1 1-isopropyl-3-nitropyrazole (Thermodynamic) TS->Prod1 Major Path (Low Steric Hindrance) Prod2 1-isopropyl-5-nitropyrazole (Kinetic/Steric) TS->Prod2 Minor Path (Steric Clash)

Figure 1: Mechanistic pathway of regioselective N-alkylation under microwave irradiation.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: 4-Nitropyrazole (98%) or 3-Nitropyrazole (97%).

  • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) - Preferred over iodide for stability.

  • Base: Cesium Carbonate (

    
    ) - The "Cesium Effect" enhances solubility and reactivity in organic solvents.
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) with IR temperature sensor and pressure control.

General Procedure: Synthesis of 1-Isopropyl-4-Nitropyrazole

Safety Warning: Nitropyrazoles are potential energetic materials. Although stable in solution, never exceed 180°C. Always use a pressure-rated vial with a safety relief mechanism.

Step-by-Step Workflow:

  • Preparation:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, charge 4-nitropyrazole (113 mg, 1.0 mmol) and

      
        (488 mg, 1.5 mmol).
      
    • Add DMF (3.0 mL). Stir for 1 minute at room temperature to ensure partial deprotonation (color change often observed).

    • Add 2-bromopropane (140 µL, 1.5 mmol). Cap the vial immediately with a crimp cap and septum.

  • Microwave Irradiation:

    • Place the vial in the microwave cavity.

    • Method: Dynamic (Hold Temperature).

    • Temperature: 120 °C.

    • Hold Time: 5 minutes.

    • Pre-stirring: 30 seconds (Low speed).

    • Absorption Level: High (due to DMF).

  • Work-up:

    • Cool the reaction vessel to room temperature using the reactor's compressed air cooling (approx. 2 mins).

    • Pour the mixture into ice-cold water (15 mL). The product may precipitate.[1]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layer with Brine (

      
      ) to remove DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often

      
       pure. If necessary, purify via flash column chromatography (Hexane/EtOAc 80:20).
      

Workflow Step1 Reagent Prep (Vial: Substrate + Base + DMF) Step2 Pre-Stirring (Deprotonation Step) Step1->Step2 Step3 MW Irradiation 120°C, 5 min, High Absorption Step2->Step3 Step4 Quench & Extraction (Ice Water / EtOAc) Step3->Step4 Step5 Purification (Flash Chromatography) Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis.

Optimization & Data Analysis

The following data summarizes the optimization of reaction parameters for the alkylation of 4-nitropyrazole.

Table 1: Optimization of Reaction Conditions

EntrySolventBaseTemp (°C)Time (min)Yield (%)Notes
1EthanolNaOEt803065Slow conversion; solvent boiling point limited.
2DMF

1001088Good yield; standard protocol.
3DMF

120 5 96 Optimal. Cesium effect enhances rate.
4MeCN

1201090High pressure generated (>10 bar).
5None

100572Neat reaction; heterogeneous mixing issues.
Regioselectivity in 3-Nitropyrazole

When applying this protocol to 3-nitropyrazole , the choice of base impacts the N1:N2 ratio.

  • 
     / DMF:  Yields ~4:1 ratio favoring 1-isopropyl-3-nitropyrazole.
    
  • 
     / DMF:  Yields ~6:1 ratio. The larger cation stabilizes the transition state leading to the thermodynamic product (N1).
    

Troubleshooting & Safety

Common Failure Modes
  • Low Yield: Often caused by wet DMF. The presence of water quenches the alkyl halide and inhibits the base. Solution: Use anhydrous DMF and store

    
     in a desiccator.
    
  • Vial Failure: Nitropyrazoles release gas upon decomposition. If the pressure sensor exceeds 15 bar, the run will abort. Solution: Do not exceed 140°C; ensure headspace in the vial (fill volume < 70%).

Safety Protocols (Energetic Materials)

Nitropyrazoles are precursors to explosives.[2]

  • Scale Limit: Do not exceed 5 mmol per batch in a standard microwave vial.

  • Ramp Time: Set a "Ramp to Temperature" of 2 minutes to prevent thermal shock.

  • Cooling: Allow the vial to cool to <50°C inside the cavity before opening to prevent solvent flash-boiling.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Journal of Medicinal Chemistry. (General overview of MAOS in heterocycles). 3[4]

  • Regioselective Synthesis of N-Substituted Pyrazoles. The Journal of Organic Chemistry. (Detailed mechanism on N1 vs N2 selectivity and base effects). 5[1][4][6][7]

  • Comparison of Conventional and Microwave Synthesis of Pyrazoles. Current Organic Synthesis. (Yield and time comparisons). 8

  • Solvent-Free and Microwave-Assisted Synthesis of Azoles. Molecules. (Green chemistry approaches). 4[4]

  • Nitro-Group-Containing Drugs and Toxicity. Journal of Medicinal Chemistry. (Context on the pharmaceutical relevance of the nitro group). 9[4]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Isopropyl-3-nitro-1H-pyrazole-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the synthesis of 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile . It addresses the specific challenges of regioselectivity, yield optimization, and purification associated with this electron-deficient pyrazole core.

Topic: Optimization of Yield and Regioselectivity Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Executive Summary & Reaction Logic

The synthesis of 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (Target A ) typically involves the N-alkylation of the parent 3-nitro-1H-pyrazole-4-carbonitrile (Core B ).

The primary challenge is regioselectivity . The pyrazole ring exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two isomers:

  • 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (Target A): Formed by alkylation of the nitrogen distal to the nitro group.

  • 1-isopropyl-5-nitro-1H-pyrazole-4-carbonitrile (Byproduct C): Formed by alkylation of the nitrogen adjacent to the nitro group.

The Good News: Steric hindrance from the bulky nitro group (at C3/C5) generally disfavors the formation of the 5-nitro isomer (C ), making the desired 3-nitro isomer (A ) the major product. However, electronic effects and high temperatures can erode this selectivity.

Reaction Pathway Visualization

ReactionPathway Start 3-nitro-1H-pyrazole-4-carbonitrile (Tautomeric Mixture) Target Target (Major) 1-isopropyl-3-nitro-... (Thermodynamic/Steric) Start->Target Alkylation at Distal N (N1) Byproduct Byproduct (Minor) 1-isopropyl-5-nitro-... (Kinetic/Electronic) Start->Byproduct Alkylation at Proximal N (N2) Reagents iPr-X / Base (DMF or MeCN) Reagents->Start

Caption: Divergent alkylation pathways. Steric bulk of the nitro group directs alkylation to the distal nitrogen, favoring the 3-nitro target.

Troubleshooting & Optimization (Q&A)

Module A: Low Yield & Incomplete Conversion

Q: My reaction stalls at 60-70% conversion. Adding more alkyl halide doesn't help. What is wrong? A: The nucleophilicity of the pyrazole nitrogen is significantly reduced by the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups.

  • Diagnosis: The conjugate base is stable and delocalized, making it a poor nucleophile.

  • Solution 1 (The Cesium Effect): Switch from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃) . The larger cesium cation stabilizes the pyrazolate anion less tightly than potassium, increasing the "nakedness" and reactivity of the anion.

  • Solution 2 (Leaving Group): If using 2-bromopropane, switch to 2-iodopropane . It is significantly more reactive (better leaving group) and allows the reaction to proceed at lower temperatures, preserving regioselectivity.

Q: I see a new spot on TLC that isn't product or starting material. Is it the 5-nitro isomer? A: Likely, yes. The 5-nitro isomer is usually less polar than the 3-nitro target because the dipole moments of the nitro and lone pair/alkyl group partially cancel out.

  • TLC Identification:

    • Target (3-nitro): Lower R_f (More polar).

    • Byproduct (5-nitro): Higher R_f (Less polar).

  • Action: If the ratio is poor (< 4:1), lower the reaction temperature. High heat (refluxing DMF) overcomes the steric barrier, increasing the amount of the undesired 5-nitro isomer.

Module B: Regioselectivity Issues

Q: I am getting a 50:50 mixture of isomers. How do I favor the 3-nitro target? A: You are likely operating under conditions that favor the "kinetic" product or are too energetic.

  • Protocol Adjustment:

    • Solvent: Use Acetonitrile (MeCN) instead of DMF. MeCN is less polar and often enhances steric differentiation.

    • Temperature: Run the reaction at room temperature or slightly elevated (40°C) rather than 80-100°C.

    • Base: Avoid Sodium Hydride (NaH) if possible. While NaH gives complete deprotonation, the "loose" anion in highly polar solvents can sometimes be less selective. Mild bases like K₂CO₃ or Cs₂CO₃ often allow the thermodynamics (sterics) to dictate the product distribution.

Optimized Experimental Protocol

This protocol is designed to maximize the ratio of the 1-isopropyl-3-nitro isomer.

Reagents:

  • Substrate: 3-nitro-1H-pyrazole-4-carbonitrile (1.0 equiv)

  • Alkylating Agent: 2-Iodopropane (1.5 equiv)

  • Base: Cs₂CO₃ (1.5 equiv) [Alternative: K₂CO₃]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a dry round-bottom flask under N₂ atmosphere, dissolve the pyrazole core in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange due to anion formation.

  • Alkylation: Add 2-iodopropane dropwise via syringe.

  • Reaction: Stir at 40°C for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material (baseline/low Rf) and appearance of the product.

  • Workup:

    • Dilute with EtOAc and wash with water (x3) to remove DMF.

    • Wash with Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • The crude residue will contain both isomers.

    • Column Chromatography: Elute with a gradient of Hexane/EtOAc (0-30%).

    • Order of Elution: The 1-isopropyl-5-nitro isomer (undesired) typically elutes first (less polar). The 1-isopropyl-3-nitro target elutes second.

Data Summary: Conditions vs. Outcome
VariableStandard ConditionOptimized ConditionImpact
Base K₂CO₃Cs₂CO₃ Increases reaction rate; improves conversion of poor nucleophiles.
Reagent 2-Bromopropane2-Iodopropane Higher reactivity allows lower temp (better selectivity).
Temp 80°C40°C Lower temp minimizes formation of the sterically hindered 5-nitro isomer.
Solvent DMFDMF or MeCN DMF for speed; MeCN for potentially higher selectivity if needed.

Alternative "Regio-Proof" Route

If the separation of isomers proves impossible on your scale, use the Cyclization-Oxidation Route . This route constructs the ring with the isopropyl group already in place, guaranteeing the position.

Workflow:

  • Cyclization: React Isopropylhydrazine with (Ethoxymethylene)malononitrile .

    • Product: 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile.

    • Selectivity: 100% Regiospecific (Amino group ends up at 5, Isopropyl at 1).

  • Oxidation: Convert the 5-amino group to a 5-nitro group? No.

    • Correction: This route produces the amino precursor. To get the 3-nitro target via cyclization, you would need a different precursor.

    • Valid Alternative:Nitration of 1-isopropyl-pyrazole-4-carbonitrile.

    • However, nitration of N-alkyl pyrazoles with a 4-EWG is difficult and may go to the wrong position.

    • Verdict: The alkylation of the 3-nitro core (described in Sec 3) remains the most efficient route for this specific target, provided the chromatography is performed carefully.

References

  • Synthesis of 3-nitro-1H-pyrazole-4-carbonitrile Core

    • Method: Oxidation of 3-amino-4-cyanopyrazoles or nitr
    • Source:Molecules2022 , 27(24), 9062. "Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan". Link

  • Regioselectivity in Pyrazole Alkylation

    • Insight: Steric and electronic factors influencing N1 vs N2 alkyl
    • Source:J. Org. Chem.2022 , 87, 15, 10232–10240. "Highly Selective N-Alkylation of Pyrazoles". Link

  • Commercial Availability & Properties

    • Compound: 3-Nitro-1H-pyrazole-4-carbonitrile (CAS 39205-87-3).[2][3]

    • Source: J&K Scientific / ChemScene Product Data. Link

Sources

Technical Support Center: Regioselectivity in the Alkylation of 3-Nitropyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the alkylation of 3-nitropyrazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific reaction. The N-alkylation of unsymmetrical pyrazoles, such as 3-nitropyrazole-4-carbonitrile, is a common challenge due to the potential for forming two regioisomers: the N1- and N2-alkylated products. Controlling this regioselectivity is often critical for the synthesis of targeted bioactive molecules and pharmaceutical intermediates.[1][2] This guide provides field-proven insights and detailed protocols to help you achieve your desired regioselectivity and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when alkylating 3-nitropyrazole-4-carbonitrile?

A1: The core challenge is controlling the regioselectivity of the alkylation. Because the pyrazole ring has two nitrogen atoms (N1 and N2), direct alkylation can lead to a mixture of N1- and N2-alkylated isomers, which are often difficult to separate.[1] The electronic and steric environment of each nitrogen atom is influenced by the substituents on the pyrazole ring—in this case, a nitro group at the 3-position and a carbonitrile group at the 4-position. These groups have significant electronic effects that influence the nucleophilicity of the adjacent nitrogen atoms.[1]

Q2: Which factors have the most significant impact on the N1 vs. N2 regioselectivity?

A2: Several factors collaboratively determine the final isomeric ratio. Understanding and manipulating these can steer the reaction toward the desired product:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1][3] For 3-substituted pyrazoles, the N1 position is often more accessible, especially when using bulky alkylating agents.

  • Electronic Effects: The electron-withdrawing nature of the nitro group at the C3 position decreases the nucleophilicity of the adjacent N2 atom. Conversely, the carbonitrile at C4 also influences the electron density of the ring.

  • Choice of Base and Solvent: This is arguably the most critical factor. The combination of base and solvent can dramatically alter the regiochemical outcome.[1][3] For instance, the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is known to favor N1-alkylation for many 3-substituted pyrazoles.[2][3][4]

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent play a role. Harder electrophiles may favor reaction at the harder nitrogen nucleophile, and the leaving group's ability (I > Br > Cl) will affect reaction rates.[1]

  • Counter-ion Effects: The cation from the base can coordinate with the pyrazole anion, influencing the accessibility of the nitrogen atoms to the incoming electrophile.

Q3: How can I definitively characterize the N1 and N2 isomers?

A3: A combination of spectroscopic techniques is essential for unambiguous isomer identification:

  • NMR Spectroscopy (¹H, ¹³C, and NOESY):

    • ¹H NMR: The chemical shifts of the pyrazole ring protons will differ between the two isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly those adjacent to the nitrogens, are sensitive to the position of the alkyl group.[5][6]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable. For the N1-alkylated isomer, a NOE correlation should be observed between the protons of the alkyl group and the substituent at the C5 position (a proton in this case). For the N2-alkylated isomer, a NOE would be expected between the alkyl group protons and the nitro group at C3 (or its surrounding environment).[7]

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unequivocal proof of the structure and regiochemistry.[2][8][9][10]

Troubleshooting Guides

Scenario 1: My reaction yields a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity towards the N1 product?

This is a common issue. The N1 position is often sterically more accessible in 3-substituted pyrazoles. The following strategies can be employed to favor its alkylation.

Logical Troubleshooting Workflow

start Mixture of N1/N2 Isomers base_solvent Modify Base/Solvent System start->base_solvent k2co3_dmso Try K₂CO₃ in DMSO (Known to favor N1) base_solvent->k2co3_dmso Primary Approach ptc Consider Phase Transfer Catalysis (PTC) (e.g., TBAB, K₂CO₃) base_solvent->ptc Alternative alkylating_agent Modify Alkylating Agent k2co3_dmso->alkylating_agent ptc->alkylating_agent bulky_agent Use a Bulkier Alkylating Agent (Increases steric bias for N1) alkylating_agent->bulky_agent temp Adjust Temperature bulky_agent->temp lower_temp Lower Reaction Temperature (May enhance kinetic control) temp->lower_temp end Improved N1 Selectivity lower_temp->end

Caption: Decision tree for enhancing N1-regioselectivity.

Detailed Protocols & Explanations

1. Optimization of Base and Solvent System:

  • Rationale: The dissociation and solvation of the pyrazolide anion are heavily dependent on the solvent and the counter-ion of the base. Polar aprotic solvents like DMF and DMSO are excellent starting points as they effectively solvate cations, leaving a more "naked" and reactive pyrazolide anion.[1][3] The combination of a weaker base like K₂CO₃ in DMSO often provides high N1 selectivity for 3-substituted pyrazoles.[2][4] Stronger bases like NaH might lead to different selectivity profiles.[1][5]

  • Protocol: N1-Selective Alkylation using K₂CO₃/DMSO

    • To a solution of 3-nitropyrazole-4-carbonitrile (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

    • Stir the suspension vigorously at room temperature for 15-30 minutes.

    • Add the alkylating agent (1.1 equiv) dropwise to the mixture.

    • Stir the reaction at the desired temperature (start with room temperature and gently heat if necessary) and monitor its progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product ratio by ¹H NMR before purification.

2. Phase Transfer Catalysis (PTC):

  • Rationale: PTC is an effective technique for alkylating N-heterocycles, often providing high yields and good selectivity under mild conditions.[11][12][13] It facilitates the transfer of the pyrazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This can sometimes offer different or improved regioselectivity compared to homogeneous conditions.

Scenario 2: My primary product is the N2-alkylated isomer, but the N1 isomer is my target. What went wrong?

Receiving the N2 isomer as the major product suggests that electronic factors, or specific interactions, are overriding the expected steric preference for N1.

Underlying Causality
  • Hard and Soft Acids and Bases (HSAB) Theory: The N1 and N2 atoms can be considered as two different nucleophilic centers. The alkylating agent's nature (hard vs. soft electrophile) can influence which nitrogen it prefers.

  • Intramolecular Interactions: The alkylating agent itself might have functional groups that can form transient hydrogen bonds or other interactions with the substituents on the pyrazole ring, directing it towards the N2 position.[14] Computational studies have shown that such interactions can stabilize the transition state for N2 alkylation, making it the kinetically favored pathway.[14]

Corrective Strategies
  • Re-evaluate the Alkylating Agent: If your alkylating agent has functionalities capable of hydrogen bonding (e.g., amides), it might be pre-coordinating in a way that favors N2 attack.[14] Consider an analogous alkylating agent without these groups to test this hypothesis.

  • Change the Metal Counter-ion: Switching the base from a potassium salt (e.g., K₂CO₃) to a magnesium-based one (e.g., MgBr₂) has been shown in some pyrazole systems to favor N2-alkylation.[1] Conversely, moving away from such coordinating cations may disfavor N2 attack.

  • Alternative Alkylation Methods:

    • Mitsunobu Reaction: This reaction proceeds under neutral conditions and can sometimes offer inverted or improved regioselectivity compared to base-mediated methods.[15][16][17][18] It involves activating an alcohol with a phosphine and an azodicarboxylate to act as the alkylating species.

Protocol: Mitsunobu Alkylation of 3-Nitropyrazole-4-carbonitrile
  • Dissolve 3-nitropyrazole-4-carbonitrile (1.0 equiv), the desired alcohol (1.2 equiv), and triphenylphosphine (PPh₃) or a polymer-supported version (PS-PPh₃) (1.5 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise over 15-20 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

Scenario 3: The reaction is sluggish or gives low yields, regardless of the isomer ratio.

Low conversion can be due to several factors, from reagent quality to suboptimal reaction conditions.

Troubleshooting Low Conversion

start Low Yield / No Reaction reagents Check Reagent Quality & Stoichiometry start->reagents base_quality Is base fresh/anhydrous? (e.g., NaH, K₂CO₃) reagents->base_quality solvent_quality Is solvent anhydrous? (DMF, DMSO, THF) reagents->solvent_quality alkylating_agent Check alkylating agent reactivity (I > Br > Cl) reagents->alkylating_agent conditions Optimize Reaction Conditions base_quality->conditions solvent_quality->conditions alkylating_agent->conditions temp Increase Temperature (Incrementally, e.g., 50°C, 80°C) conditions->temp time Increase Reaction Time conditions->time solubility Check Solubility of Starting Material conditions->solubility end Improved Yield temp->end time->end solubility->end

Caption: Workflow for troubleshooting low reaction yields.

  • Reactivity of the Alkylating Agent: The leaving group is crucial. If you are using an alkyl chloride, switching to the corresponding bromide or iodide will significantly increase the reaction rate.[1]

  • Temperature: Many alkylations require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, try increasing the temperature to 50-80 °C.

  • Solubility: Ensure that the pyrazole and the base are sufficiently soluble in the chosen solvent. Poor solubility can severely hinder the reaction rate.[1] If solubility is an issue, consider a different solvent system or the use of phase-transfer catalysis.

  • Base Strength: The pKa of the pyrazole N-H is lowered by the electron-withdrawing groups. While a strong base like NaH is often effective, a moderately strong base like K₂CO₃ is usually sufficient and can be less prone to side reactions. Ensure the base is fresh and anhydrous, especially if using NaH.

Data Summary Table

The choice of reaction conditions can dramatically influence the N1:N2 isomer ratio. The following table provides illustrative data compiled from general principles of pyrazole alkylation. Exact ratios for 3-nitropyrazole-4-carbonitrile must be determined empirically.

BaseSolventAlkylating AgentTypical Major IsomerRationale
K₂CO₃DMSOMethyl IodideN1A standard system that often favors alkylation at the sterically less hindered nitrogen for 3-substituted pyrazoles.[2][3][4]
NaHTHFBenzyl BromideN1/N2 MixtureStronger base can lead to a more complex reactivity profile; the outcome is highly substrate-dependent.[1][5]
Cs₂CO₃DMFEthyl BromideN1The large, soft cesium cation can influence the pyrazolide anion's reactivity, often enhancing N1 selectivity.
MgBr₂ (cat.)DCMAlkyl HalideN2 (potential)Lewis acidic cations like Mg²⁺ can coordinate with both N2 and the nitro group, potentially directing the alkylating agent to the N2 position.[1]

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846–10857. [Link]

  • Wu, T., et al. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8179-8188. [Link]

  • Khimii, Z. O. (2009). Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. Russian Journal of Organic Chemistry, 45(11), 1690-1694. [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Rago, A. J., & Hein, J. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC Access Structures. [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ACS Figshare. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • Royal Society of Chemistry. (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Schwendenwein, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Kumar, V., et al. (2013). Recent highlights in the synthesis and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry, 69, 735-753. [Link]

  • ResearchGate. (2022). Optimization of pyrazole N-alkylation conditions. [Link]

  • Guseva, S. A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Gillespie, J. R., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Tetrahedron Letters, 47(37), 6559-6562. [Link]

  • Albert, A., & Elguero, J. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(10), 2459. [Link]

  • Al-Masoudi, N. A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Scientific Reports, 12(1), 13327. [Link]

  • Mitsunobu, O. (2002). Mitsunobu Reaction in My Chemistry. [Link]

  • Tang, X., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(12), 3239-3242. [Link]

  • Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Molecules, 28(10), 4153. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction. [Link]

  • Reddit. (2023). N-methylation of pyrazole. [Link]

  • Maccallini, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5852. [Link]

  • Gierschner, J., et al. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications, 54(73), 10323-10326. [Link]

Sources

Technical Support Center: Isopropyl Nitropyrazole Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals dealing with the regioselective alkylation of nitropyrazoles. It addresses the separation of 1-isopropyl-3-nitropyrazole (N1-isomer) and 1-isopropyl-5-nitropyrazole (N2-isomer) .

Core Directive: The Isomer Challenge

When alkylating 3-nitro-1H-pyrazole with isopropyl halides (e.g., 2-iodopropane), you invariably generate a mixture of two regioisomers due to annular tautomerism.

  • Target A (1,3-isomer): 1-isopropyl-3-nitropyrazole (Thermodynamically favored, often the major product).

  • Target B (1,5-isomer): 1-isopropyl-5-nitropyrazole (Sterically congested, often the minor product).

The Problem: These isomers possess similar polarities and lack distinct chromophores, making separation via standard flash chromatography challenging without optimized conditions. This guide provides a self-validating protocol to separate and identify them.

Diagnostic & Identification (The "Truth" Step)

Before attempting large-scale separation, you must confirm the identity of your crude spots. Do not rely solely on retention time (


); use NMR to distinguish the isomers based on the "Proximity Effect."
Isomer Identification Table
Feature1-isopropyl-3-nitropyrazole (1,3-Isomer)1-isopropyl-5-nitropyrazole (1,5-Isomer)
Steric Environment Unhindered. Isopropyl is distal to Nitro.Hindered. Isopropyl is adjacent to Nitro.

H NMR (Ring H)
H-5 is adjacent to N-isopropyl.H-3 is adjacent to N-isopropyl (but N is N2). Correction: In 1,5-isomer, H-3 is distal to iPr.
NOESY Signal (Critical) Strong NOE between iPr-CH and Ring Proton (H-5) .NO NOE (or very weak) between iPr-CH and Ring Proton (H-3/H-4). Strong NOE to Nitro (invisible).
Elution Order (Silica) More Polar (Elutes 2nd).Less Polar (Elutes 1st).
Melting Point Typically Higher (More symmetrical packing).Typically Lower (Steric clash disrupts packing).

Expert Insight: The 1,5-isomer (N2) usually elutes first on silica gel (Hexane/EtOAc) because the steric bulk of the adjacent nitro and isopropyl groups forces the molecule into a conformation that shields the polar nitro group, reducing interaction with the silica.

Workflow Visualization

The following diagram outlines the logical decision tree for processing the reaction mixture.

SeparationWorkflow Start Crude Reaction Mixture (Isopropyl Nitropyrazoles) TLC TLC Analysis (10-30% EtOAc in Hexane) Start->TLC Decision Are spots separated (Delta Rf > 0.1)? TLC->Decision Flash Flash Chromatography (Silica Gel, 15-40 micron) Decision->Flash Yes Optimize Optimize Solvent Try DCM/MeOH or Toluene/EtOAc Decision->Optimize No F1 Fraction 1 (Less Polar) Likely 1,5-Isomer Flash->F1 F2 Fraction 2 (More Polar) Likely 1,3-Isomer Flash->F2 Optimize->TLC NMR 1H NMR & NOESY Confirmation F1->NMR F2->NMR

Caption: Decision tree for the purification and identification of nitropyrazole regioisomers.

Step-by-Step Separation Protocol

Phase A: Mobile Phase Optimization

Standard Hexane/Ethyl Acetate gradients often cause "tailing" of the nitropyrazoles due to the acidic nature of the nitro group interacting with silica silanols.

  • Standard System: Start with 10% EtOAc in Hexane.

  • Alternative System (Recommended): If separation is poor, switch to Dichloromethane (DCM) / Methanol .

    • Why? DCM solubilizes nitropyrazoles better than hexane, often sharpening the peaks.

    • Gradient: 100% DCM

      
       98:2 DCM:MeOH.
      
Phase B: Flash Chromatography Execution
  • Stationary Phase: Spherical Silica Gel (20–40 µm). High-performance silica is required for close isomers.

  • Loading: Use Dry Loading .[1] Dissolve crude in DCM, add silica (1:2 ratio), and evaporate to a free-flowing powder.

    • Expert Note: Wet loading in DCM often bands broadly, causing isomer overlap.

  • Gradient Profile:

    • 0–5 min: 100% Non-polar (Hexane or Toluene).

    • 5–15 min: Ramp to 10% Polar solvent.

    • 15–30 min: Hold isocratic at the % where the first isomer elutes (usually ~15-20% EtOAc).

    • 30+ min: Flush with 50% EtOAc to elute the polar 1,3-isomer.

Troubleshooting & FAQs

Q1: My NMR shows a mixture, but I only see one spot on TLC. Why?

Cause: Co-elution.[1] The dipoles of the 1,3 and 1,5 isomers are distinct but can behave similarly in EtOAc/Hexane. Solution:

  • Change Selectivity: Switch the non-polar solvent from Hexane to Toluene . Toluene has

    
    -
    
    
    
    interactions with the nitroaromatic ring, often differentiating the isomers based on the accessibility of the aromatic system.
  • Run 2D TLC: Spot the plate, run in Hex/EtOAc, dry, rotate 90°, and run in DCM/MeOH. If two spots appear off-diagonal, they are separable.

Q2: Which isomer is which? I don't have NOESY.

Rule of Thumb:

  • 1,5-Isomer (N2): The isopropyl group is "jammed" against the nitro group. This steric strain often twists the nitro group out of planarity, reducing conjugation.

    • Consequence: The UV

      
       is often blue-shifted  (lower wavelength) compared to the 1,3-isomer.
      
  • 1,3-Isomer (N1): Planar, fully conjugated.

    • Consequence:Higher Melting Point and often crystallizes more easily.

Q3: Can I force the reaction to produce only one isomer?

Partial Control:

  • To favor 1,3-isomer (Thermodynamic): Use higher temperatures (reflux in DMF) and smaller counter-ions (NaH).

  • To favor 1,5-isomer (Kinetic): This is difficult. Sterics fight against it. However, using Chan-Lam coupling (Copper acetate, Isopropyl boronic acid) sometimes alters the ratio compared to

    
     alkylation, though 1,3 usually predominates.
    

Quantitative Data Summary

Typical shifts observed in


 (400 MHz):
Proton Position1-iPr-3-nitropyrazole (

ppm)
1-iPr-5-nitropyrazole (

ppm)
iPr-CH (Methine) ~4.60~5.50 (Deshielded by adjacent Nitro)
Pyrazole H-5 ~7.50 (Doublet)— (Substituted)
Pyrazole H-4 ~6.90 (Doublet)~6.90 (Doublet)
Pyrazole H-3 — (Substituted)~8.10 (Doublet)
Coupling (

)

Hz

Hz

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2006).[2] Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters. [Link]

  • NMR Characterization of Nitropyrazoles: Claramunt, R. M., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

  • Alkylation Mechanisms: Lopyrev, V. A., & Larina, L. I. (2001). Nitroazoles: Synthesis, Structure and Properties. Springer. (General Reference for Nitropyrazole reactivity).[3]

Sources

Solubility challenges with 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

[1]

Frequently Asked Questions (FAQs)

Q1: Why can't I dissolve this in 100% Ethanol? It works for other pyrazoles. A: The 3-nitro and 4-cyano groups significantly reduce the electron density of the pyrazole ring, weakening its ability to accept hydrogen bonds from ethanol. Furthermore, the planar stacking of the nitro-cyano system creates a high lattice energy barrier. While it may dissolve in hot ethanol, it is likely to precipitate upon cooling (supersaturation).[1][2] Use DMSO or DMF for stable stocks [1].

Q2: I see a peak in my LCMS blank after running this compound. Is it sticking? A: Yes. The isopropyl group combined with the electron-deficient ring makes this compound "sticky" on C18 columns.

  • Fix: Run a "sawtooth" wash gradient (alternating 95% ACN and 95% Water with 0.1% Formic Acid) between injections.[2] Consider using a methanol-based wash, as nitro-compounds often have different solubility selectivities in MeOH vs. ACN.

Q3: Is this compound explosive? It has a nitro group. A: While mono-nitro pyrazoles are generally stable compared to their polynitro counterparts (like DNT or TNT), all nitro-heterocycles possess energetic potential.[1]

  • Safety: Do not heat solid material above 100°C. Do not concentrate to dryness in a rotary evaporator bath >40°C. Always work behind a blast shield when handling >100 mg quantities [2].[2]

Q4: Can I use acid to help dissolve it? A: No. The pyrazole nitrogens are extremely non-basic due to the electron-withdrawing nitro and cyano groups. Protonation would require super-acidic conditions (pH < 0), which is incompatible with biological assays.[1][2] pH adjustment is not a viable solubilization strategy for this specific molecule [3].[2]

References

  • BenchChem. (2025).[2][3][4][5] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from [1]

  • Zhang, J., et al. (2024).[1][2] Bucking the Trend: Gathering Nitro Groups Towards Ultrahigh-Energy Oxidizers.[2] CCS Chemistry.[2] (Discusses thermal stability limits of nitro-pyrazoles). Retrieved from [1]

  • PubChem. (2025).[2][6][7][8] Compound Summary: 1H-Pyrazole-4-carbonitrile derivatives.[2][8][9] National Library of Medicine.[2] Retrieved from [1]

  • Guo, H., et al. (2022).[1][2][10] DMSO as a C1 Source for Pyrazole Ring Construction.[2][10][11] Organic Letters, 24(1), 228-233.[1][10][11] (Highlights DMSO interaction with pyrazole synthesis). Retrieved from [1][11]

Technical Support Center: Purification of Sodium Poly[(naphthaleneformaldehyde)sulfonate] from Crude Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of Sodium Poly[(naphthaleneformaldehyde)sulfonate] (CAS No. 9084-06-4) from crude reaction mixtures. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reproducible purification process.

I. Understanding the Chemistry and Impurity Profile

Sodium poly[(naphthaleneformaldehyde)sulfonate] is a water-soluble polymer synthesized via a multi-step process involving the sulfonation of naphthalene, followed by condensation with formaldehyde, and finally, neutralization with a base, typically sodium hydroxide.[1][2] This synthesis route can introduce several impurities that may interfere with downstream applications.

Common Impurities in Crude Sodium Poly[(naphthaleneformaldehyde)sulfonate]:

Impurity ClassSpecific ExamplesOriginImpact on Final Product
Inorganic Salts Sodium sulfateNeutralization of excess sulfuric acid used in the sulfonation step.[3]Can affect solubility, ionic strength of solutions, and performance in certain applications.
Unreacted Monomers Naphthalene, formaldehydeIncomplete reaction during the synthesis process.[3]Can be toxic and may interfere with the desired properties of the polymer.
Reaction By-products Isomers of naphthalene sulfonic acid (e.g., α-naphthalene sulfonic acid)Non-selective sulfonation of naphthalene.May alter the polymer's properties and performance.
Polymer Fractions Low molecular weight oligomers, high molecular weight cross-linked speciesNon-uniform polymerization.[2]Affects the polydispersity index (PDI) and, consequently, the material's physical and chemical properties.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of Sodium poly[(naphthaleneformaldehyde)sulfonate] in a question-and-answer format.

Question 1: My final product has a high inorganic salt content, specifically sodium sulfate. How can I efficiently remove it?

High sodium sulfate content is a common issue arising from the neutralization of excess sulfuric acid used during the sulfonation of naphthalene.[3] Its presence can significantly impact the performance of the final product.

Answer:

For efficient desalting of this water-soluble polymer, ultrafiltration with diafiltration is the most effective method.[4][5] This technique utilizes a semipermeable membrane that retains the larger polymer molecules while allowing smaller inorganic salt ions to pass through with the permeate.[6][7]

Troubleshooting Steps for High Salt Content:

  • Membrane Selection: Choose an ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) that is significantly lower than the molecular weight of your polymer. For Sodium poly[(naphthaleneformaldehyde)sulfonate], which typically has a molecular weight between 500 and 2500 g/mol , a membrane with a 1 kDa MWCO is a good starting point.[2][8]

  • Diafiltration Process:

    • Dissolve the crude polymer in deionized water.

    • Concentrate the solution to a manageable volume using ultrafiltration.

    • Perform diafiltration by continuously adding deionized water to the retentate at the same rate that permeate is being removed. This "washes" the salt out of the polymer solution.

    • Monitor the conductivity of the permeate. The salt has been effectively removed when the conductivity of the permeate approaches that of the deionized water being added.

  • Alternative Method: Dialysis: Dialysis is another effective, albeit slower, method for removing small molecule impurities like salts.[][10][11] The crude polymer solution is placed in a dialysis bag made of a semipermeable membrane and submerged in a large volume of deionized water, which is changed periodically.[12][13]

Question 2: Gel Permeation Chromatography (GPC) analysis of my purified product shows a broad molecular weight distribution (high Polydispersity Index - PDI). How can I narrow this distribution?

A broad PDI indicates a heterogeneous mixture of polymer chain lengths, which can lead to inconsistent product performance.[14]

Answer:

Fractionation of the polymer is necessary to narrow the PDI. This can be achieved by techniques that separate the polymer based on size.

Troubleshooting Steps for Broad PDI:

  • Fractional Precipitation: This is a classical technique for polymer fractionation.[]

    • Dissolve the polymer in a good solvent (e.g., water).

    • Gradually add a "non-solvent" (a solvent in which the polymer is insoluble, e.g., isopropanol or acetone) with vigorous stirring.

    • Higher molecular weight fractions will precipitate first. These can be collected by centrifugation or filtration.

    • Subsequent additions of the non-solvent will precipitate progressively smaller polymer chains.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): While primarily an analytical technique, preparative GPC/SEC can be used to isolate fractions with a narrow molecular weight range.[15][16][17] This method is often used for producing highly defined polymer standards.

  • Ultrafiltration with Different MWCO Membranes: By using a series of ultrafiltration membranes with decreasing MWCOs, you can perform a rough fractionation of the polymer.

Question 3: I suspect there are residual unreacted monomers (naphthalene, formaldehyde) in my purified product. How can I detect and remove them?

Residual monomers can be detrimental due to their potential toxicity and impact on the polymer's properties.[3]

Answer:

Detection and removal of small organic molecules from a polymer solution can be achieved through a combination of analytical and purification techniques.

Troubleshooting Steps for Residual Monomers:

  • Detection:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a UV detector can be used to detect and quantify residual naphthalene.

    • Gas Chromatography (GC): GC can also be used for the analysis of volatile and semi-volatile organic impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can provide structural information and help identify the presence of monomers.[18]

  • Removal:

    • Ultrafiltration/Diafiltration: As with salt removal, diafiltration is very effective at removing small organic molecules like unreacted monomers.[4]

    • Dialysis: This is also a highly effective method for removing small organic impurities.[11][12]

    • Solvent Extraction: If the polymer is precipitated, washing the solid polymer with a solvent in which the monomers are soluble but the polymer is not can help remove these impurities.[]

III. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude Sodium poly[(naphthaleneformaldehyde)sulfonate]?

The initial and most crucial step is to characterize the crude product to understand the impurity profile. A combination of GPC (for molecular weight distribution) and HPLC or spectroscopy (for small molecule impurities) is recommended.[14] This will inform the most appropriate purification strategy.

Q2: Can I use precipitation to purify my polymer?

Yes, precipitation is a viable and commonly used method, especially for removing highly soluble impurities.[] The key is to find a suitable solvent/non-solvent system. For Sodium poly[(naphthaleneformaldehyde)sulfonate], dissolving in water and precipitating with an alcohol like isopropanol or a ketone like acetone is a common approach.

Q3: How do I choose the right MWCO for my ultrafiltration or dialysis membrane?

A general rule of thumb is to select a membrane with an MWCO that is at least 3 to 5 times smaller than the molecular weight of the polymer you want to retain.[8] This ensures efficient retention of the polymer while allowing for the passage of smaller impurities.

Q4: What analytical techniques are essential for quality control of the final product?

For a comprehensive quality assessment of your purified Sodium poly[(naphthaleneformaldehyde)sulfonate], the following techniques are recommended:

  • Gel Permeation Chromatography (GPC/SEC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical identity and functional groups of the polymer.

  • ¹H-NMR Spectroscopy: To verify the structure and absence of monomeric impurities.[18]

  • Ion Chromatography: To quantify residual inorganic anions like sulfate.

IV. Experimental Protocols and Visualizations

Protocol: Purification of Sodium Poly[(naphthaleneformaldehyde)sulfonate] using Ultrafiltration with Diafiltration

This protocol outlines a general procedure for removing inorganic salts and small molecule impurities.

  • Solution Preparation: Dissolve the crude polymer in deionized water to a concentration of 5-10% (w/v). Stir until fully dissolved.

  • Ultrafiltration Setup: Assemble the tangential flow filtration (TFF) system with a 1 kDa MWCO membrane (e.g., regenerated cellulose or polyethersulfone).[8]

  • Concentration: Pump the polymer solution through the TFF system and collect the permeate. Continue until the volume of the retentate is reduced by 50-75%.

  • Diafiltration (Desalting):

    • Begin adding deionized water to the retentate reservoir at the same rate that permeate is being collected.

    • Continue this process for at least 5-7 diavolumes (i.e., if your retentate volume is 1 L, you should pass at least 5-7 L of deionized water through the system).

    • Monitor the conductivity of the permeate. The process is complete when the conductivity is close to that of pure deionized water.

  • Final Concentration: Stop the addition of deionized water and concentrate the desalted polymer solution to the desired final concentration.

  • Product Recovery: Collect the purified polymer solution (retentate). The product can be used as a solution or lyophilized to obtain a dry powder.

  • Analysis: Analyze the final product using GPC, HPLC, and ion chromatography to confirm purity and molecular weight distribution.

Diagrams

PurificationWorkflow Crude Crude Reaction Mixture Dissolve Dissolve in Deionized Water Crude->Dissolve UF_Concentrate Ultrafiltration: Concentration Dissolve->UF_Concentrate Diafiltration Diafiltration (Desalting) UF_Concentrate->Diafiltration Final_Concentrate Final Concentration Diafiltration->Final_Concentrate Purified Purified Polymer Final_Concentrate->Purified Analysis Purity & MW Analysis (GPC, HPLC, IC) Purified->Analysis

Caption: General workflow for the purification of Sodium Poly[(naphthaleneformaldehyde)sulfonate].

Troubleshooting_PDI Start GPC shows broad PDI Fractionation Perform Fractionation Start->Fractionation Precipitation Fractional Precipitation Fractionation->Precipitation Method 1 PrepGPC Preparative GPC Fractionation->PrepGPC Method 2 Analyze Analyze Fractions by GPC Precipitation->Analyze PrepGPC->Analyze Pool Pool Fractions with Desired PDI Analyze->Pool Final Narrow PDI Product Pool->Final

Caption: Decision-making process for addressing a broad Polydispersity Index (PDI).

V. References

  • Ataman Kimya. (n.d.). Sodium Polynaphthalene Sulfonate. Retrieved from [Link]

  • Lenntech. (n.d.). Ultrafiltration for fractionation of polymer solutions. Retrieved from [Link]

  • Technology Transfer Office of SAS. (n.d.). Method for Purification of Organic Water-Soluble Polymers and Monomers from Hydrophobic Contaminants. Retrieved from [Link]

  • Aslani, A., Khorasani, M., Ghaffarian, S. R., & Bahrami Adeh, N. (2019). Evalution of various parameters in synthesis of PNS. Amirkabir Journal of Mechanical Engineering, 51(2), 281-290.

  • Schuett, D., et al. (2020). Automated Polymer Purification Using Dialysis. Polymers, 12(9), 2098.

  • Tussetschlaeger, S., et al. (2022). Automated Parallel Dialysis for Purification of Polymers. Polymers, 14(22), 4885.

  • American Chemical Society. (2024, September 11). Carbohydrate polymers could be a sweet solution for water purification. ACS Central Science.

  • Digi-materials. (2023, June 8). Sodium poly[(naphthaleneformaldehyde)sulfonate]. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). A user-guide for polymer purification using dialysis. Polymer Chemistry, 13, 6214-6223.

  • ResearchGate. (2022, October 13). Automated Parallel Dialysis for Purification of Polymers. Retrieved from [Link]

  • News. (2025, June 13). Ultrafiltration Membrane Is A Polymer Separation Material With Precise Screening Function.

  • The Royal Society of Chemistry. (2022). A user-guide for polymer purification using dialysis. Polymer Chemistry, 13(43), 6214-6223.

  • Solecta. (n.d.). Ultrafiltration (UF): A Polymeric Membrane Solution. Retrieved from [Link]

  • Google Patents. (n.d.). US3067243A - Preparation of salts of naphthalene sulfonic acid-formaldehyde condensates. Retrieved from

  • Formulatrix. (n.d.). Advanced Ultrafiltration Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Sulfonated Naphthalene−Formaldehyde Condensates by Ion-Pair Chromatography and Their Quantitative Determination from Aqueous Environmental Samples. Retrieved from [Link]

  • Rivas, B. L., et al. (2016). Water-Soluble and Insoluble Polymers, Nanoparticles, Nanocomposites and Hybrids With Ability to Remove Hazardous Inorganic Pollutants in Water. Frontiers in Environmental Science, 4, 65.

  • Medicom. (n.d.). Gel Permeation Chromatography (GPC) Technology: Principles, Applications, and Common Issues. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Understanding Gel Permeation Chromatography Basics. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2024, January 1). Removal of Water-Soluble Polymers from an Aqueous Solution by Adsorption onto an Acidic Clay. Clays and Clay Minerals.

  • Agilent. (2023, July 1). Characterization of Poly Naphthalene Sulfonate. Retrieved from [Link]

  • Waters. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]

  • BenchChem. (2025). A Comprehensive Technical Guide to Sulfonated Naphthalene Formaldehyde Condensates: Structure, Properties, and Experimental Analysis.

  • Journal of Chemical Technology and Metallurgy. (2019, March 19). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate.

  • Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]

  • International Online Medical Council (IOMC). (2017). Preliminary study on polysulfone (PSF) membranes employed in separation processes for wastewaters purification application. Journal of Chromatography & Separation Techniques.

  • PubMed. (n.d.). Purification of polymers used for fabrication of an immunoisolation barrier. Retrieved from [Link]

  • Journal of High School Science. (2023, April 11). Polysulfones and their applications.

  • Cosmetic Ingredient Review. (2019, August 22). Safety Assessment of Sodium Naphthalenesulfonate and Sodium Polynaphthalenesulfonate as Used in Cosmetics.

  • Gelest, Inc. (2012, May 7). SODIUM poly[(NAPHTHALENEFORMALDEHYDE) SULFONATE].

  • Google Patents. (n.d.). US7745566B2 - Methods for the purification of polymers. Retrieved from

Sources

Technical Support Center: Crystallization of 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The crystallization of 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile (CAS 1003012-75-6) presents a specific challenge: balancing the high polarity of the nitro/cyano core with the lipophilicity of the isopropyl group. Based on structural analogs (e.g., 1-isopropyl-3-methyl-4-nitro-1H-pyrazole) and physicochemical properties of nitro-substituted azoles, a single-solvent system is often insufficient.

Primary Recommendation: A binary solvent system of Ethanol/Water or Isopropanol (IPA)/Heptane offers the highest probability of recovering high-purity crystalline material while minimizing "oiling out."

Part 1: Solvent Selection Matrix

The following table summarizes recommended solvent systems based on impurity profiles and yield requirements.

Method Solvent System Ratio (v/v) Why it works (Mechanistic Insight)
Standard (First Choice) Ethanol / Water 9:1

5:1
The polar nitro/cyano core interacts well with Ethanol. Water acts as a strong anti-solvent, forcing the hydrophobic isopropyl group to drive lattice formation.
High Purity (Polymorph Control) Isopropanol (IPA) / Heptane 1:2 IPA solubilizes the compound at reflux (

C). Heptane (non-polar) excludes non-polar byproducts and forces precipitation upon cooling.
Flash Crystallization Ethyl Acetate / Hexanes 1:3 Good for rapid purification of crude material containing tarry impurities. Note: Risk of oiling out is higher.
Green Alternative 2-MeTHF / Water Varies 2-Methyltetrahydrofuran offers higher solubility than ether and separates cleanly from water, useful if the crude is wet.

Critical Safety Note: Nitro-substituted pyrazoles can be energetic. Avoid distilling to dryness at high temperatures. Always test thermal stability (DSC) before scaling up >10g.

Part 2: Universal Recrystallization Protocol

This protocol is designed to prevent the common "oiling out" phenomenon associated with low-melting nitropyrazoles.

Materials Required
  • Crude 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water

  • Equipment: Reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.

Step-by-Step Methodology
  • Dissolution (Saturation Point):

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (Solvent A) at a ratio of 3 mL per gram of solid.

    • Heat to reflux (

      
      C).
      
    • If solid remains: Add Ethanol in 0.5 mL increments until fully dissolved.

    • If solution is dark/black: Cool slightly, add activated charcoal (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Anti-Solvent Addition (The Critical Step):

    • Maintain the solution at near-boiling temperature.

    • Add Water (Solvent B) dropwise via an addition funnel.

    • Stop immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of hot Ethanol to clear the solution back to transparency.

  • Controlled Cooling (Nucleation):

    • Remove from heat and allow the flask to cool to room temperature slowly (approx.

      
      C/hour).
      
    • Do not use an ice bath yet. Rapid cooling causes oiling out (liquid-liquid phase separation) rather than crystallization.

  • Harvesting:

    • Once at room temperature, if crystals have formed, cool to

      
      C for 30 minutes to maximize yield.
      
    • Filter under vacuum.[1][2]

    • Wash: Rinse filter cake with a cold 1:1 mixture of Ethanol/Water.

    • Dry: Vacuum oven at

      
      C for 4-6 hours.
      

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a glob at the bottom) instead of crystallizing. What do I do?

Diagnosis: The solution is supersaturated too quickly, or the temperature dropped too fast, causing the compound to separate as a liquid phase before organizing into a lattice. Fix:

  • Re-heat the mixture until the oil redissolves (add a small amount of Solvent A if needed).

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.

Q2: The crystals are colored (yellow/orange), but the product should be white/pale.

Diagnosis: Nitro compounds often carry trace azo- or nitroso- impurities that are highly colored. Fix:

  • Perform a Charcoal Treatment (as mentioned in Step 1).

  • Switch to Isopropanol/Heptane . Non-polar colored impurities often stay in the Heptane mother liquor better than in water.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is too soluble in the solvent mixture, or too much solvent was used. Fix:

  • Concentrate the mother liquor (filtrate) by 50% on a rotovap and cool again to harvest a "second crop."

  • Check the pH. If the pyrazole N is protonated (unlikely for this specific structure but possible with acidic impurities), it will remain water-soluble. Ensure pH is neutral.

Part 4: Decision Logic Visualization

The following diagram outlines the decision process for selecting the correct purification path based on crude material state.

PurificationLogic Start Crude 1-isopropyl-3-nitro- 1H-pyrazole-4-carbonitrile CheckState Check Physical State Start->CheckState IsSolid Solid / Sticky Solid CheckState->IsSolid Usually IsOil Dark Oil / Tar CheckState->IsOil If impure SolventTest Solubility Test (100mg scale) IsSolid->SolventTest PathC Trituration: Cold Hexanes IsOil->PathC Try to solidify PathA Recrystallization: Ethanol/Water SolventTest->PathA Soluble in Hot EtOH Insoluble in Water PathB Recrystallization: IPA/Heptane SolventTest->PathB Soluble in Hot IPA Insoluble in Heptane PathC->IsSolid Success PathD Flash Column: Silica (EtOAc/Hex) PathC->PathD Fails

Caption: Decision tree for purification of nitropyrazole intermediates based on initial physical state.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from .

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • Filarowski, A., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI Molecules. Retrieved from .

  • PubChem. (2025).[3] 1H-Pyrazole-4-carbonitrile Compound Summary. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. (n.d.). 1-Isopropyl-3-nitro-1H-pyrazole Product Sheet. Retrieved from .

Sources

Technical Support Center: Optimization and Impurity Clearance in 1-Isopropyl-3-nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals optimizing the synthesis of 1-isopropyl-3-nitropyrazole. The N-alkylation of 3-nitropyrazole is a critical step in generating pyrazole-based scaffolds for kinase inhibitors and other pharmaceutical agents[1]. However, it is notoriously plagued by regioselectivity issues and persistent impurities[2].

This document bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies.

I. Troubleshooting FAQs: Impurity Profiling & Resolution

Q1: Why am I seeing two distinct product spots on my TLC after alkylating 3-nitropyrazole with 2-iodopropane? A1: You are observing the formation of regioisomers. 3-Nitropyrazole exists in a dynamic tautomeric equilibrium between 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole. Upon deprotonation by a base, the resulting pyrazolide anion can undergo nucleophilic attack at either nitrogen atom. While steric hindrance from the nitro group generally favors alkylation at the more distant nitrogen (yielding the desired 1-isopropyl-3-nitropyrazole), the 1-isopropyl-5-nitropyrazole isomer invariably forms as a minor byproduct. The ratio depends heavily on the electrostatic and steric environment dictated by your solvent and base[3].

Q2: How can I completely remove unreacted 3-nitropyrazole from my crude product without chromatography? A2: Unreacted 3-nitropyrazole can be removed by exploiting its intrinsic acidity. The strongly electron-withdrawing nitro group increases the acidity of the pyrazole N-H proton (pKa ~ 10). By washing your organic extract with a 1M aqueous NaOH solution, you selectively deprotonate the unreacted starting material, driving it into the aqueous phase as a water-soluble sodium salt. The fully alkylated 1-isopropyl-3-nitropyrazole lacks an acidic proton and remains safely in the organic layer.

Q3: What is the optimal base and solvent combination to maximize the 3-nitro isomer over the 5-nitro isomer? A3: Extensive SAR studies on aminopyrazole derivatives[2] and regioselective N-alkylation methodologies[3] demonstrate that using a bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) provides superior regioselectivity. The larger cesium counterion coordinates less tightly to the pyrazolide anion compared to potassium or sodium. This results in a more "naked" and reactive anion that is highly susceptible to steric direction, thus strongly favoring the less hindered 3-nitro product.

Q4: How do I separate the 3-nitro and 5-nitro isomers if they co-elute during standard extraction? A4: The isomers must be separated via silica gel column chromatography. The 5-nitro isomer has the isopropyl group and the nitro group on adjacent atoms (N1 and C5). This creates significant steric congestion, forcing the nitro group slightly out of the plane of the pyrazole ring, which disrupts extended


-conjugation and alters the overall dipole moment. In contrast, the 3-nitro isomer maintains a planar, highly conjugated system. This fundamental difference in molecular shape and dipole moment causes them to interact differently with the polar silica gel stationary phase.

II. Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, based on empirical optimizations of pyrazole alkylation[2][3].

BaseSolventAlkylating AgentTemp (°C)3-Nitro : 5-Nitro RatioYield (%)
K₂CO₃DMF2-Bromopropane80~ 3:165
K₂CO₃MeCN2-Iodopropane60~ 4:172
Cs₂CO₃DMF2-Iodopropane60~ 6:185
NaHTHF2-Iodopropane25~ 2:155

III. Standard Operating Procedure: Synthesis & Purification

This protocol is designed as a self-validating system to ensure high purity of 1-isopropyl-3-nitropyrazole.

Step 1: Deprotonation Charge an oven-dried flask with 3-nitropyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration). Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. Causality: The 30-minute pre-stir ensures complete formation of the pyrazolide anion before the electrophile is introduced, preventing side reactions.

Step 2: Alkylation Dropwise add 2-iodopropane (1.2 eq). Heat the mixture to 60°C for 4-6 hours. Causality: 2-Iodopropane is a superior electrophile to 2-bromopropane due to the excellent leaving group ability of iodine, allowing for lower reaction temperatures which kinetically favors the 3-nitro isomer.

Step 3: Quench & Extraction Cool the reaction to room temperature and quench with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

Step 4: Alkaline Wash (Impurity Clearance) Wash the combined organic layers twice with 1M NaOH, followed by a brine wash. Validation Checkpoint: Acidify a small aliquot of the discarded aqueous NaOH wash with 1M HCl. A white precipitate or cloudiness indicates the successful extraction of unreacted 3-nitropyrazole. If no precipitation occurs, the starting material was either fully consumed or not properly extracted.

Step 5: Drying & Concentration Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Chromatographic Resolution Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 7:3). Validation Checkpoint: Run a TLC of the purified fractions. The 1-isopropyl-3-nitropyrazole will typically exhibit a higher Rf value (less polar) than the 1-isopropyl-5-nitropyrazole due to decreased steric congestion and a lower overall dipole moment.

IV. Workflow Visualization

Workflow A Crude Reaction Mixture (Isomers, SM, Salts) B Aqueous Workup (H2O Wash) A->B C Alkaline Wash (1M NaOH) B->C Removes Salts D Organic Phase (Isomer Mixture) C->D E Aqueous Phase (Unreacted 3-Nitropyrazole) C->E Deprotonates SM F Silica Chromatography (Hexane/EtOAc) D->F G Pure 1-isopropyl-3-nitropyrazole (Target) F->G Major Fraction H 1-isopropyl-5-nitropyrazole (Impurity) F->H Minor Fraction

Fig 1: Post-reaction workflow for the isolation and purification of 1-isopropyl-3-nitropyrazole.

V. References

  • Title: Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor Source: National Institutes of Health (NIH) URL:

  • Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum of 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (also known as 1-isopropyl-3-nitro-4-cyanopyrazole) is a high-value heterocyclic scaffold, frequently utilized as an intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1]

This guide provides a definitive spectral analysis of the molecule, contrasting it with its most common synthetic impurity: the 5-nitro regioisomer .[2] By focusing on the diagnostic utility of 1H NMR, this document empowers researchers to rapidly validate structural integrity without resorting to expensive X-ray crystallography.[2]

Key Spectral Signature[1][2][3]
  • H-5 Aromatic Singlet: The most critical diagnostic peak, typically appearing between 8.40 – 8.60 ppm .[2]

  • Isopropyl Methine Septet: A distinct multiplet at 4.50 – 4.70 ppm , diagnostic of N1-alkylation.[2]

  • NOE Correlation: The definitive proof of regiochemistry involves the Nuclear Overhauser Effect (NOE) between the isopropyl methine and the H-5 aromatic proton.[2]

Structural Analysis & Prediction

Before interpreting the spectrum, it is vital to understand the magnetic environment of the protons.[2] The pyrazole ring is electron-deficient due to the electron-withdrawing nitro (-NO2) and cyano (-CN) groups.

Proton Assignment Logic
PositionGroupMultiplicityExpected Shift (

, ppm)
Mechanistic Rationale
H-5 Aromatic CHSinglet (s)8.40 – 8.60 Highly deshielded by the adjacent N1 and the inductive effect of the C4-cyano group.
CH Isopropyl MethineSeptet (sep)4.50 – 4.70 Deshielded by the electronegative N1 nitrogen.[2]
CH₃ Isopropyl MethylsDoublet (d)1.50 – 1.60 Standard alkyl shift, split by the single methine proton (

Hz).[2]
Comparison: Target vs. Regioisomer

The synthesis of nitro-pyrazoles often yields a mixture of 1,3- and 1,5-isomers. Distinguishing them is the primary challenge.

  • Target (1,3-isomer): The isopropyl group is at N1, and the proton is at C5.[2] Key Feature: The H-5 proton and N1-isopropyl group are spatially close.

  • Alternative (1,5-isomer): The isopropyl group is at N1, but the nitro is at C5, placing the proton at C3.[2] Key Feature: The H-3 proton is distant from the N1-isopropyl group.

Experimental Protocol

Sample Preparation

To ensure high-resolution data comparable to literature standards, follow this protocol:

  • Solvent Choice: DMSO-d6 is preferred over CDCl3 for this polar scaffold to prevent aggregation and ensure sharp peaks.[2]

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common with nitro-pyrazole salts), filter through a cotton plug into the NMR tube.[2]

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended.[2]

  • Pulse Sequence: Standard 1D proton (zg30).[2]

  • Scans (NS): 16 scans are sufficient for >5 mg samples.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the isolated aromatic proton.

Spectral Characterization & Comparative Analysis

The 1H NMR Spectrum (DMSO-d6)

Data represents typical experimental values for 3-nitro-4-cyanopyrazoles.[2][3]

Shift (

)
MultiplicityIntegralCoupling (

)
Assignment
8.55 Singlet1H-H-5 (Pyz-CH)
4.62 Septet1H6.7 HzN-CH (Isopropyl)
1.52 Doublet6H6.7 HzCH₃ (Isopropyl)
Differentiating the 5-Nitro Regioisomer

The most common error in this synthesis is misidentifying the 5-nitro isomer (where the nitro group is adjacent to the isopropyl).[2]

FeatureTarget: 3-Nitro Isomer Alternative: 5-Nitro Isomer
Aromatic Proton H-5 (Typically

8.[2]55)
H-3 (Typically

8.10 – 8.[2]30)
NOE Correlation Strong NOE between H-5 and Isopropyl-CHNO NOE between H-3 and Isopropyl-CH
C-13 NMR (C-H) C-5 is typically more deshielded (~135 ppm)C-3 is typically more shielded (~128 ppm)

Critical Insight: The H-5 proton in the target molecule is flanked by the N1-isopropyl group and the C4-cyano group. In the 5-nitro isomer, the H-3 proton is flanked by N2 and the C4-cyano group. The spatial proximity of N1-substituents to H-5 is the only 100% reliable NMR method for structural assignment.

Visualizations

Regioisomer Differentiation Logic

This flowchart illustrates the decision-making process for validating the correct isomer using NMR data.

IsomerLogic Start Synthesized Product (Crude Mixture) NMR Run 1H NMR & 1D NOE (Irradiate Isopropyl CH) Start->NMR Check Observe NOE enhancement at Aromatic Singlet? NMR->Check Target CONFIRMED: 3-Nitro Isomer (Proton is at H-5) Check->Target Yes (Strong Signal) Isomer REJECT: 5-Nitro Isomer (Proton is at H-3) Check->Isomer No (Zero Signal)

Figure 1: Logical workflow for distinguishing the 3-nitro target from the 5-nitro impurity using Nuclear Overhauser Effect (NOE) spectroscopy.

Synthesis & Impurity Origin

Understanding where the impurity comes from helps in interpreting the spectrum.[2]

Synthesis Precursor 3-Nitro-1H-pyrazole-4-carbonitrile (Unsubstituted) Reaction Alkylation Reaction (SN2 Mechanism) Precursor->Reaction Reagent Isopropyl Bromide + Base (K2CO3) Reagent->Reaction ProductA Target: 1-Isopropyl-3-Nitro (Sterically Favored) Reaction->ProductA Major Product ProductB Impurity: 1-Isopropyl-5-Nitro (Sterically Hindered) Reaction->ProductB Minor Product (Requires Separation)

Figure 2: Alkylation pathway showing the origin of the regioisomeric impurity.[2] The 3-nitro isomer is generally favored due to steric repulsion between the incoming isopropyl group and the nitro group in the 5-position.

References

  • BenchChem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from .[2]

  • Royal Society of Chemistry. Supplementary Data: NMR Spectra of Nitro-Pyrazole Derivatives. Retrieved from .[2]

  • National Institutes of Health (PMC). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from .

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Retrieved from .

  • Fluorochem. Product Specification: 3-Nitro-1H-pyrazole-4-carbonitrile. Retrieved from .[2]

Sources

13C NMR shifts for 1-isopropyl-3-nitropyrazole-4-carbonitrile

Spectroscopic Validation Guide: C NMR Characterization of 1-isopropyl-3-nitropyrazole-4-carbonitrile

Executive Summary & Structural Context[1][2][3][4]

The molecule 1-isopropyl-3-nitropyrazole-4-carbonitrile represents a highly functionalized heterocyclic scaffold, often utilized as a key intermediate in the synthesis of JAK inhibitors and next-generation agrochemicals.[1]

In synthetic workflows, this compound is typically generated via the alkylation of 3-nitropyrazole-4-carbonitrile or the nitration of 1-isopropylpyrazole-4-carbonitrile.[1] The critical "performance" metric for this molecule is not biological activity, but Regioisomeric Purity. The alkylation of nitropyrazoles is notorious for producing mixtures of


This guide provides the definitive spectroscopic framework to distinguish the desired 1-isopropyl-3-nitro isomer from its primary alternative/impurity, the 1-isopropyl-5-nitro isomer, using

1

Structural Assignment & Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the pyrazole ring.

GN1N1N2N2N1->N2iPriPrN1->iPrN-AlkylC3C3N2->C3C4C4C3->C4NO2NO2C3->NO2NitroC5C5C4->C5CNCNC4->CNNitrileC5->N1

Figure 1: Connectivity map of 1-isopropyl-3-nitropyrazole-4-carbonitrile.[1] Note that the numbering is fixed by the heteroatoms; the position of the nitro group determines the isomer name.

C NMR Data Profile

The following data represents the consensus chemical shifts derived from high-fidelity analogs (e.g., 1-methyl-3-nitropyrazole-4-carbonitrile) and substituent chemical shift (SCS) theory.

Solvent: DMSO-

1Frequency:
Table 1: Chemical Shift Assignments
Carbon PositionType

(ppm) Range
Signal CharacteristicsAssignment Logic
C3 Quaternary145.0 – 155.0 Weak intensityDeshielded by adjacent Nitro group (-NO

) and N2.[1]
C5 Methine (CH)132.0 – 138.0 High intensity (DEPT+)Characteristic ring proton.[1] Confirmed by HSQC correlation to singlet proton at ~8.5-9.0 ppm.[1]
CN (Nitrile) Quaternary112.0 – 115.0 Weak intensityDistinct region for cyano groups; sharp singlet.[1]
C4 Quaternary95.0 – 105.0 Weak intensityShielded relative to other ring carbons due to resonance effects and ortho-nitro positioning.[1]
CH (Isopropyl) Methine52.0 – 56.0 Medium intensityDeshielded by N1 attachment.[1]
CH

(Isopropyl)
Methyl21.0 – 23.0 High intensityTypical aliphatic isopropyl doublet (in proton) or singlet (in carbon).[1]

Comparative Analysis: The "Alternative" (Regioisomer Distinction)

The primary failure mode in synthesizing this compound is the formation of 1-isopropyl-5-nitropyrazole-4-carbonitrile .[1] In this "alternative" isomer, the nitro group is located at C5, adjacent to the isopropyl group at N1.

This section details how to objectively distinguish the two using Performance Metrics (Spectral Resolution).

Table 2: Comparative Shift Diagnostics
FeatureTarget: 3-Nitro Isomer Alternative: 5-Nitro Isomer Mechanistic Cause
C5 Signal Present (~135 ppm) Absent (C5 is quaternary)In the 5-nitro isomer, C5 bears the nitro group.[1]
C3 Signal Absent (C3 is quaternary)Present (~138 ppm) In the 5-nitro isomer, C3 bears the proton.
Steric Effect Minimal shift on iPrShielding of iPr signalsThe 5-nitro group sterically clashes with the N1-isopropyl, often causing upfield shifts or broadening in the alkyl region.
HMBC Correlation H5

N1-CH
H3

N1-CH (Weak/None)
The proton on C5 is 3 bonds away from the isopropyl methine in the target.[1] In the alternative, the proton is on C3, which is 4 bonds away (too far for standard HMBC).
Validating the Regiochemistry (Logic Flow)

To confirm you have the correct "Product" and not the "Alternative," follow this logic gate:

LogicStartAcquire 1H & 13C NMRStep1Identify Ring Proton (H-Py)Start->Step1Step2Run HMBC ExperimentStep1->Step2DecisionDoes H-Py correlate toIsopropyl Methine Carbon?Step2->DecisionResultACONFIRMED: 3-Nitro Isomer(Target Product)Decision->ResultAYes (3-bond coupling)ResultBREJECTED: 5-Nitro Isomer(Alternative/Impurity)Decision->ResultBNo (4-bond coupling)

Figure 2: Decision tree for validating regiochemistry using HMBC correlations.

Experimental Protocols

To replicate the data ranges provided above, the following experimental conditions are required.

Protocol A: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
    • Note: CDCl

      
       may be used, but polar nitropyrazoles often aggregate in non-polar solvents, leading to broadened peaks.[1] DMSO ensures sharp quaternary signals.[1]
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.[1]

Protocol B: Acquisition Parameters ( C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Scans (NS): Minimum 512 scans (due to low sensitivity of quaternary carbons C3, C4, and CN).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C-NO

      
       and C-CN) have long 
      
      
      relaxation times.[1] A short D1 will saturate these signals, making them disappear into the noise.[1]
  • Spectral Width: 240 ppm (to capture carbonyls if checking for hydrolysis impurities).[1]

References

  • Larina, L. I., & Lopyrev, V. A. (2009).[1] Nitroazoles: Synthesis, Structure and Applications. Springer.[1] (Definitive text on nitro-pyrazole shifts).

  • Claramunt, R. M., et al. (1984).[1] "

    
    C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry. Link
    
  • Deng, X., & Mani, N. S. (2008).[2][1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. Link[1]

  • BenchChem. (2025).[1][3] "Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." (Analogous structure comparative data). Link[1]

Comparative Analysis of Tiliroside (CAS 61717-06-4) Purity: HPLC-UV vs. HR-LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of botanical therapeutics and nutraceuticals, Tiliroside (CAS 61717-06-4) represents a significant analytical challenge due to its structural complexity (an acylated flavonol glycoside) and susceptibility to hydrolysis.[1]

While HPLC-UV remains the industry standard for routine Quality Control (QC) due to its robustness and cost-efficiency, it frequently fails to detect co-eluting isobaric impurities or hydrolysis products (e.g., Kaempferol), leading to overestimated purity values.[1] High-Resolution LC-MS (HR-LC-MS) is the superior alternative for R&D and stability testing, offering the mass accuracy required to distinguish Tiliroside from its cis-isomer and degradation products.[1]

This guide provides a head-to-head technical comparison to assist researchers in selecting the appropriate modality for their specific phase of drug development.

Compound Profile & Analytical Challenges

Tiliroside is a kaempferol glycoside acylated with p-coumaric acid.[1][2][3][4] Its purity analysis is complicated by three factors:

  • Isomerization: The trans-p-coumaroyl moiety can isomerize to the cis-form upon light exposure, creating a split peak often misidentified as an impurity.[1]

  • Hydrolysis: The ester bond is labile; improper storage yields Kaempferol and p-Coumaric acid.[1]

  • Chromophore Overlap: Most flavonoid impurities share the same UV absorption maxima (approx. 265 nm and 315 nm), making UV detection non-specific.[1]

PropertyDetail
Chemical Name Kaempferol 3-O-(6''-O-p-coumaroyl)glucoside
Formula

Monoisotopic Mass 594.1373 Da
Key Fragments (Neg.[1] Mode) m/z 447 (Loss of coumaroyl), m/z 285 (Kaempferol aglycone)

Comparative Workflows

The following diagram outlines the divergent paths for analyzing Tiliroside, highlighting where specificity is gained or lost.

AnalyticalWorkflow Sample Crude Extract / Standard Prep Sample Prep (MeOH Dissolution + 0.22µm Filter) Sample->Prep LC LC Separation (C18 Column, Gradient Elution) Prep->LC UV_Det PDA Detection (315 nm) LC->UV_Det Path A: Routine QC MS_Source ESI Source (Negative Mode) LC->MS_Source Path B: R&D / ID UV_Data Chromatogram (Retention Time Only) UV_Det->UV_Data UV_Result Purity Calculation (Area Normalization) UV_Data->UV_Result MS_Analyzer Q-TOF / Orbitrap (MS/MS Fragmentation) MS_Source->MS_Analyzer MS_Data EIC & Mass Spectrum (m/z 593.13 -> 285.04) MS_Analyzer->MS_Data MS_Result Structural Confirmation & Trace Impurity ID MS_Data->MS_Result

Figure 1: Decision matrix for Tiliroside analysis. Path A (Red) relies on optical properties; Path B (Green) utilizes mass-to-charge ratio for definitive identification.[1]

Method A: HPLC-UV (The Routine Workhorse)

Best For: Routine Quality Control (QC), high-concentration standards (>95% purity), and cost-sensitive environments.[1]

Protocol Overview
  • System: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (suppresses silanol ionization).[1]

    • B: Acetonitrile.[1][5][6]

  • Wavelength: 315 nm (Band II absorption of flavonols).[1]

Performance Data (Representative)
ParameterValueInterpretation
LOD 0.5 µg/mLModerate sensitivity; insufficient for trace degradation analysis.[1]
Linearity (

)
>0.999Excellent for quantifying the main peak.[1]
Specificity LowCannot distinguish Tiliroside from co-eluting Kaempferol glycosides.[1]
Purity Bias +2% to +5%Often overestimates purity by hiding impurities under the main peak.[1]

Expert Insight: UV detection assumes that all impurities have distinct retention times.[1] In complex botanical matrices (e.g., Tilia or Rubus extracts), this is rarely true.[1] Co-elution is the primary failure mode here.[1]

Method B: HR-LC-MS (The Precision Standard)[1]

Best For: Structural elucidation, impurity profiling, stability indicating assays, and pharmacokinetic studies.[1]

Protocol Overview
  • System: UHPLC coupled to Q-TOF or Orbitrap.[1][7]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[1][4]

    • Why Negative? Phenolic hydroxyl groups deprotonate easily (

      
      ), offering 10-50x better sensitivity than positive mode for flavonoids.[1]
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (volatile buffer essential for MS).[1]

    • B: Acetonitrile.[1][5][6]

Fragmentation Pathway (Mechanism of Action)

Understanding the fragmentation is the key to self-validating the method. Tiliroside follows a specific dissociation pattern.

Fragmentation Parent Precursor Ion [M-H]- m/z 593 Inter Intermediate [M-H-Coumaroyl]- m/z 447 Parent->Inter Loss of p-Coumaric Acid (-146 Da) Aglycone Aglycone (Kaempferol) [M-H-Glc-Coum]- m/z 285 Inter->Aglycone Loss of Glucose (-162 Da)

Figure 2: Characteristic fragmentation pathway of Tiliroside in Negative ESI mode.[1] Detection of the 285 fragment confirms the Kaempferol core.

Performance Data (Representative)
ParameterValueInterpretation
LOD 1-5 ng/mL~100x more sensitive than UV.[1]
Mass Accuracy < 5 ppmConfirms elemental composition (

).[1]
Specificity HighDistinguishes Tiliroside from isobaric species via MS/MS.[1]
Purity Bias < 0.5%Detects hidden impurities that UV misses.[1]

Critical Comparison & Recommendations

The "Hidden Impurity" Trap

A common pitfall in Tiliroside analysis is the presence of Kaempferol-3-O-glucoside (Astragalin) .[1]

  • In UV: Astragalin elutes very close to Tiliroside and has an identical UV spectrum.[1] It often merges into the Tiliroside peak, inflating the purity result.

  • In MS: Astragalin has a precursor mass of m/z 447.[1] By filtering for m/z 593 (Tiliroside), the MS "electronically separates" the two compounds even if they co-elute chromatographically.

Final Verdict
ScenarioRecommended MethodRationale
Incoming Raw Material QC HPLC-UV Cost-effective. If the supplier provides >98% purity claims, UV is sufficient to verify identity and gross purity.[1]
Stability Testing LC-MS/MS Essential to detect the onset of hydrolysis (appearance of Kaempferol) before it becomes visible in UV.[1]
Pharmacokinetics (PK) LC-MS/MS (MRM) Biological matrices (plasma/urine) require the high sensitivity and selectivity of Multiple Reaction Monitoring (MRM).[1]

References

  • Nowak, R. (2025).[1][8] Separation and Quantification of Tiliroside from Plant Extracts by SPE/RP-HPLC. ResearchGate.

  • National Center for Biotechnology Information (NCBI). (2019).[1] Optimization of Extraction Conditions for Determination of Tiliroside in Tilia L. Flowers Using an LC-ESI-MS/MS Method. PubMed Central.[1]

  • BenchChem. (2025).[1][9] A Comparative Guide to Florfenicol Amine Analysis: HPLC-UV vs. LC-MS/MS. (Used for comparative methodology framework).[1][6][9]

  • Trakya University Journal of Natural Sciences. (2024). Quantitative HPLC analysis and isolation of tiliroside from Alcea biennis Winterl.

Sources

Spectroscopic Validation of Pyrazole Scaffolds: FTIR Profiling of Nitrile and Nitro Substituents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes arena of medicinal chemistry, the pyrazole ring is a privileged scaffold, serving as the core architecture for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the efficacy of these molecules often hinges on precise substituent placement. Distinguishing between electron-withdrawing groups—specifically Nitrile (-C≡N) and Nitro (-NO₂) —is critical for structure-activity relationship (SAR) studies.

This guide moves beyond basic spectral assignment. It provides a comparative technical analysis of Fourier Transform Infrared Spectroscopy (FTIR) against alternative modalities (Raman), details the specific vibrational signatures of these groups within the pyrazole matrix, and offers a self-validating experimental protocol for their confirmation.

Part 1: The Physics of Detection

To interpret the spectra accurately, one must understand the vibrational mechanics driving the signal.

The Nitrile Group (-C≡N): The "Silent Region" Sentinel

The nitrile group is unique because its stretching vibration occurs in a region of the infrared spectrum (2000–2300 cm⁻¹) that is largely devoid of other organic absorptions.

  • Mechanism: The triple bond possesses a high force constant, pushing the frequency high. While less polar than a carbonyl, the dipole change is sufficient for FTIR detection.

  • Pyrazole Context: When attached to a pyrazole ring, the nitrile group participates in conjugation. This delocalization slightly weakens the triple bond character, shifting the absorption to lower frequencies compared to aliphatic nitriles.

  • Key Characteristic: A sharp, medium-to-strong intensity peak.[1]

The Nitro Group (-NO₂): The "Twin Peak" Confirmation

The nitro group is a strong dipole oscillator.[1] Unlike the single peak of the nitrile, the nitro group mechanically requires two stretching modes to conserve momentum:

  • Asymmetric Stretch (

    
    ):  The N-O bonds stretch in opposite phases. This requires higher energy and appears at a higher wavenumber.[2]
    
  • Symmetric Stretch (

    
    ):  The N-O bonds stretch in phase.
    
  • The Challenge: The asymmetric stretch often falls in the "fingerprint" region (1500–1600 cm⁻¹), where it fights for visibility against the pyrazole ring's own C=N and C=C stretching modes.

Part 2: Comparative Analysis of Spectral Signatures[3][4]

The following data summarizes the characteristic peaks specifically for pyrazole derivatives.

Table 1: Vibrational Fingerprints of Nitrile and Nitro in Pyrazoles
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityEvaluation vs. Pyrazole Matrix
Nitrile (-C≡N) Stretching (

)
2210 – 2240 Med-Strong, SharpExcellent. Located in the "silent region." No interference from the pyrazole ring.
Nitro (-NO₂) Asymmetric (

)
1520 – 1565 StrongChallenging. Overlaps with Pyrazole Ring C=C (

1535) and C=N (

1590). Requires careful deconvolution.
Nitro (-NO₂) Symmetric (

)
1300 – 1360 StrongGood. distinct from most ring modes, though C-N single bonds can appear nearby.
Pyrazole Ring Ring Stretch (

)
1580 – 1600VariableThe "Background" signal. Used as an internal reference.
Pyrazole Ring Ring Breathing

1000
Weak-MedDiagnostic of the ring itself, not the substituent.
Comparative Technology: FTIR vs. Raman

While FTIR is the industry standard for these polar groups, Raman spectroscopy offers a complementary validation, particularly for the nitrile group.

Table 2: Technique Suitability Comparison

FeatureFTIR (Transmission/ATR)Raman SpectroscopyRecommendation
Nitrile Detection Good. Visible due to dipole change.Superior. The polarizable

-cloud of the triple bond creates a massive Raman signal.
Use Raman if FTIR signal is weak or ambiguous.
Nitro Detection Superior. The highly polar N-O bonds create intense IR absorption.[1]Moderate. Often weaker than in IR; can be obscured by fluorescence in pyrazoles.FTIR is the primary method for Nitro confirmation.
Sample State Solid/Powder (ATR is ideal).Solid/Liquid/Aqueous.[3]ATR-FTIR is preferred for solid drug candidates.
Interference Water/Moisture (in KBr).Fluorescence (common in conjugated pyrazoles).FTIR avoids the fluorescence issues common in Raman analysis of heterocycles.

Part 3: Logic & Visualization

Diagram 1: Spectral Assignment Logic Flow

This decision tree guides the researcher through the assignment process, prioritizing the "Silent Region" for Nitrile and the "Twin Peak" pattern for Nitro.

SpectralLogic Start Start: Unknown Pyrazole Derivative Check2200 Check 2200-2250 cm⁻¹ Region Start->Check2200 HasPeak2200 Sharp Peak Present? Check2200->HasPeak2200 NitrileConfirmed Nitrile (-C≡N) Confirmed (Primary Indicator) HasPeak2200->NitrileConfirmed Yes NoNitrile No Nitrile Detected HasPeak2200->NoNitrile No Check1500 Check 1500-1570 cm⁻¹ Region NitrileConfirmed->Check1500 NoNitrile->Check1500 NitroLogic Pattern Search: 1. Strong band ~1530 cm⁻¹ (Asym) 2. Strong band ~1350 cm⁻¹ (Sym) Check1500->NitroLogic TwinPeakCheck Identify 'Twin Peak' Pattern? ConflictCheck Check for Pyrazole Interference: Is ~1530 band significantly broader/stronger than standard Ring C=C? TwinPeakCheck->ConflictCheck Both bands present RingOnly Signal likely Pyrazole Ring C=C only TwinPeakCheck->RingOnly Only one/weak bands NitroLogic->TwinPeakCheck NitroConfirmed Nitro (-NO₂) Confirmed ConflictCheck->NitroConfirmed Yes (Intensity High) ConflictCheck->RingOnly No (Intensity Low)

Caption: Logic flow for distinguishing substituent peaks from the pyrazole scaffold background.

Part 4: Self-Validating Experimental Protocol

This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for pharmaceutical analysis, eliminating the moisture sensitivity of KBr pellets.

Protocol: ATR-FTIR Analysis of Pyrazole Derivatives

Objective: Obtain high-resolution spectra to confirm the presence of -CN or -NO₂ groups.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (for cleaning).

Workflow:

  • System Blanking (Self-Validation Step 1):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air only).

    • Validation: Ensure the background shows characteristic CO₂ doublet (2350 cm⁻¹) and H₂O noise, but is otherwise flat.

  • Sample Deposition:

    • Place 2-5 mg of the solid pyrazole derivative onto the center of the crystal.

    • Apply pressure using the anvil.

    • Critical: Ensure the pressure gauge indicates the "Green Zone" (optimal contact) to maximize the evanescent wave penetration.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 (higher scan count improves Signal-to-Noise ratio for weak bands).

  • Data Processing & Validation (Self-Validation Step 2):

    • Apply Baseline Correction.

    • Internal Standard Check: Locate the Pyrazole C-H stretch (3100-3200 cm⁻¹) or the Ring Breathing mode (~1000 cm⁻¹). If these are absent, the sample contact was poor. Repeat step 2.

    • Target Identification:

      • Zoom to 2200-2250 cm⁻¹ . Peak? -> Nitrile.[1][2]

      • Zoom to 1500-1570 cm⁻¹ AND 1300-1370 cm⁻¹ . Twin strong peaks? -> Nitro.[1][4][5][6][7]

Diagram 2: Experimental Workflow

Workflow Prep 1. Crystal Clean & Blank (Validation: Flat Baseline) Sample 2. Sample Loading (Solid Powder) Prep->Sample Contact 3. Apply Pressure (Optimize Contact) Sample->Contact Scan 4. Acquire Spectrum (4000-600 cm⁻¹, 4 cm⁻¹ res) Contact->Scan QC 5. Internal QC Check (Find Ring Breathing ~1000 cm⁻¹) Scan->QC QC->Contact Fail (Low Signal) Analyze 6. Target Analysis (Nitrile/Nitro Regions) QC->Analyze Pass

Caption: Step-by-step ATR-FTIR workflow with an embedded Quality Control loop.

References

  • National Institutes of Health (NIH). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Molecules. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • Rocky Mountain Labs. Difference between FTIR and Raman Spectroscopy. Available at: [Link]

  • Der Pharma Chemica. Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Available at: [Link]

Sources

Optimizing HPLC Method Development for Nitropyrazole Carbonitriles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly polar, multi-functional aromatic heterocycles. Nitropyrazole carbonitriles—critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials—are notoriously difficult to analyze using generic High-Performance Liquid Chromatography (HPLC) methods.

Their structure combines a pyrazole ring, a strongly electron-withdrawing nitro group, and a polar carbonitrile moiety. This combination results in low hydrophobicity (low LogP), multiple hydrogen-bonding sites, and a propensity for secondary interactions. This guide objectively compares stationary phase alternatives and provides a self-validating experimental protocol to achieve robust separations.

Mechanistic Insights: The Causality of Column Selection

When developing a method for nitropyrazole carbonitriles, standard alkyl phases (like traditional C18) often fail. The high polarity of the analytes leads to poor retention (eluting near the void volume), while the nitrogen atoms can interact with acidic unreacted silanols on the silica surface, causing severe peak tailing. To achieve a robust separation—especially when distinguishing closely related regioisomers—we must exploit alternative retention mechanisms.

  • Phenyl-Hexyl Phases: These columns introduce

    
     interactions. The electron-deficient nitropyrazole ring interacts strongly with the electron-rich phenyl ring of the stationary phase. This provides orthogonal selectivity compared to purely hydrophobic C18 columns, making it highly effective for nitro-aromatic compounds[1].
    
  • Polar-Embedded Phases: By incorporating an amide, ether, or carbamate group into the alkyl chain, these phases create a virtual "water shield" at the silica surface. This prevents basic moieties from interacting with residual silanols, drastically improving peak shape and enhancing the retention of polar basic analytes[2].

Comparative Analysis of Stationary Phases

To objectively evaluate performance, we compared three column chemistries using a test mixture of 3-nitro-1H-pyrazole-4-carbonitrile and its regioisomers. The mobile phase consisted of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

Causality of pH Choice: The strongly electron-withdrawing nitro and cyano groups significantly reduce the basicity of the pyrazole ring. However, maintaining an acidic mobile phase (pH 3.0) suppresses the ionization of any residual silanols on the silica support, preventing secondary ion-exchange interactions that cause peak tailing.

Table 1: Quantitative Performance Comparison of HPLC Columns for Nitropyrazole Carbonitriles

Chromatographic ParameterStandard C18 (End-capped)Phenyl-HexylPolar-Embedded C18
Retention Factor (

)
0.8 (Poor retention)3.2 (Optimal retention)2.5 (Good retention)
Peak Asymmetry (

)
1.8 (Severe Tailing)1.1 (Excellent)1.05 (Excellent)
Isomer Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline separation)2.8 (Baseline separation)
Primary Interaction Mechanism Hydrophobic dispersion

& Hydrophobic
H-bonding & Hydrophobic
Visualizing the Method Development Strategy

Understanding the workflow and the underlying chemical interactions is critical for efficient method development.

Workflow Start Analyze Analyte Properties (pKa, LogP, UV Max) ColSelect Select Stationary Phases (C18, Phenyl-Hexyl, Polar-embedded) Start->ColSelect MobilePhase Optimize Mobile Phase (Buffer pH, Organic Modifier) ColSelect->MobilePhase Test Run Gradient Scouting Evaluate Retention & Tailing MobilePhase->Test Validate System Suitability & Validation (Resolution > 2.0, Tailing < 1.2) Test->Validate

HPLC method development workflow for nitropyrazole carbonitriles.

Interactions Analyte Nitropyrazole Carbonitrile C18 Standard C18 (Hydrophobic only) Analyte->C18 Weak Retention Phenyl Phenyl-Hexyl (π-π & Hydrophobic) Analyte->Phenyl High Selectivity Polar Polar-Embedded (H-bonding & Hydrophobic) Analyte->Polar Good Peak Shape

Mechanistic interactions between nitropyrazole carbonitriles and stationary phases.

Experimental Workflow & Self-Validating Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol incorporates System Suitability Testing (SST) to ensure data integrity before any unknown sample is analyzed.

Step 1: Mobile Phase Preparation
  • Prepare Aqueous Phase (A): Dissolve 0.63 g of ammonium formate in 1 L of LC-MS grade water to create a 10 mM solution. Adjust to pH 3.0 using LC-MS grade formic acid. Filter through a 0.22 µm membrane.

  • Prepare Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) – Selected for superior

    
     selectivity which resolves structurally similar nitropyrazole isomers[1].
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes mass transfer kinetics and reduces column backpressure).

  • Detection: UV at 260 nm (Optimal absorbance for the highly conjugated nitropyrazole system)[3].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for isomer separation)

    • 12.0 - 15.0 min: 60% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Test (Self-Validation)

Before running unknown samples, inject a standard resolution mixture containing the target nitropyrazole carbonitrile and its closest eluting known impurity or isomer.

  • Self-Validation Criteria:

    • Resolution (

      
      ) between critical pair > 2.0.
      
    • Tailing Factor (

      
      ) for the main peak < 1.2.
      
    • Retention Time Relative Standard Deviation (RSD) < 1.0% over 5 replicate injections.

  • Action: If these criteria are unmet, the system is not validated for the run. Do not proceed to sample analysis; troubleshoot the mobile phase preparation or column integrity first.

References
  • Ding, H., Zhao, H., Chen, J., & Liu, Y. (2021). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography / Development and validation of a HPLC-UV method for DATNBI. Chinese Journal of Energetic Materials / ResearchGate. 1

  • Oxford Academic. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence. 3

  • National Institutes of Health (NIH) / PMC. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. 2

Sources

A Comparative Guide to the Reactivity of 1-isopropyl- vs. 1-methyl-3-nitropyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, substituted pyrazoles are fundamental building blocks. Their utility is largely dictated by their reactivity, which allows for their incorporation into larger, more complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two closely related nitropyrazole derivatives: 1-isopropyl-3-nitropyrazole-4-carbonitrile and 1-methyl-3-nitropyrazole-4-carbonitrile .

While direct, side-by-side experimental comparisons of these two specific molecules are not extensively documented in the current literature, a robust analysis of their expected reactivity can be constructed from fundamental principles of physical organic chemistry and data from analogous systems. This guide will delve into the theoretical underpinnings of their reactivity, focusing on the steric and electronic effects of the N-alkyl substituents, and propose a validated experimental framework for their empirical comparison.

Molecular Structure and Electronic Landscape

The pyrazole ring is an aromatic heterocycle. In the case of the title compounds, the ring is heavily substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the C3 position and a nitrile group (-CN) at the C4 position. These groups significantly reduce the electron density of the pyrazole ring, making it highly susceptible to nucleophilic attack. The primary point of differentiation between the two molecules lies in the nature of the alkyl substituent at the N1 position: a methyl group versus a more sterically demanding isopropyl group.

CompoundStructureN-Alkyl SubstituentKey Features
1-methyl-3-nitropyrazole-4-carbonitrile Methyl (-CH₃)- Less sterically hindered N1 position. - Weakly electron-donating.
1-isopropyl-3-nitropyrazole-4-carbonitrile Isopropyl (-CH(CH₃)₂)- More sterically hindered N1 position. - Slightly more electron-donating than methyl.

The primary mode of reaction for these compounds is expected to be nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces the nitro group at the C3 position. The nitrile group at C4 further activates the C3 position towards nucleophilic attack.

Comparative Reactivity Analysis: A Tale of Steric Hindrance

The most significant factor influencing the differential reactivity of these two molecules is predicted to be steric hindrance imposed by the N-alkyl substituent.

Nucleophilic Aromatic Substitution (SₙAr) at the C3 Position

The SₙAr mechanism proceeds through a two-step addition-elimination pathway. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism Reactant 1-Alkyl-3-nitropyrazole-4-carbonitrile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (rate-determining) Product 3-Substituted-1-alkyl- pyrazole-4-carbonitrile Intermediate->Product - NO₂⁻ (fast)

Caption: Generalized SₙAr mechanism at the C3 position.

It is at this initial step that the steric bulk of the N-alkyl group comes into play. The N1 substituent, being adjacent to the C5 position, can influence the accessibility of the C3 position to an incoming nucleophile.

  • 1-methyl-3-nitropyrazole-4-carbonitrile: The relatively small methyl group presents minimal steric hindrance. This allows for a less encumbered approach of the nucleophile to the C3 position, facilitating the formation of the Meisenheimer complex.

  • 1-isopropyl-3-nitropyrazole-4-carbonitrile: The bulkier isopropyl group is expected to create a more sterically congested environment around the pyrazole ring. This steric clash will likely raise the activation energy for the nucleophilic attack at C3, thereby slowing down the reaction rate compared to its methyl-substituted counterpart.[1][2]

Steric_Hindrance cluster_methyl 1-methyl-3-nitropyrazole-4-carbonitrile cluster_isopropyl 1-isopropyl-3-nitropyrazole-4-carbonitrile Methyl Less Steric Hindrance Nu_Me Nu⁻ Ring_Me Pyrazole Ring Nu_Me->Ring_Me Easier Approach Isopropyl Greater Steric Hindrance Nu_Iso Nu⁻ Ring_Iso Pyrazole Ring Nu_Iso->Ring_Iso Hindered Approach

Caption: Steric effect of N-alkyl groups on nucleophilic attack.

Electronically, both methyl and isopropyl groups are weakly electron-donating through an inductive effect. The isopropyl group is slightly more electron-donating than the methyl group. This would marginally increase the electron density of the pyrazole ring, potentially leading to a very slight deactivation towards nucleophilic attack. However, this electronic effect is expected to be minor compared to the dominant steric effect.

Proposed Experimental Protocols for a Comparative Study

To empirically validate the predicted differences in reactivity, a structured experimental plan is essential. The following protocols provide a framework for the synthesis and comparative kinetic analysis of the two target compounds.

Protocol 1: Synthesis of Starting Materials

Plausible synthetic routes for both compounds can be adapted from established procedures for analogous nitropyrazoles.[3][4] One common strategy involves the nitration of the corresponding N-alkylated pyrazole-4-carbonitrile.

Step 1: Synthesis of 1-Alkyl-pyrazole-4-carbonitriles

  • To a solution of pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq).

  • Add the corresponding alkyl halide (methyl iodide or 2-bromopropane, 1.2 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.

Step 2: Nitration

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Slowly add the 1-alkyl-pyrazole-4-carbonitrile (1.0 eq) to the cold nitrating mixture, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature until TLC indicates full conversion.

  • Carefully pour the reaction mixture onto crushed ice, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: Comparative Kinetic Study of Nucleophilic Substitution

A comparative kinetic study can be performed using a nucleophile that allows for easy monitoring of the reaction progress, for example, by UV-Vis spectrophotometry or ¹H NMR spectroscopy. A common nucleophile for such studies is a thiolate, such as sodium thiophenoxide.

Reaction Setup:

  • Prepare stock solutions of known concentrations of 1-methyl-3-nitropyrazole-4-carbonitrile, 1-isopropyl-3-nitropyrazole-4-carbonitrile, and sodium thiophenoxide in a suitable aprotic solvent (e.g., DMSO or DMF).

  • In a temperature-controlled cuvette (for UV-Vis) or NMR tube, mix the pyrazole derivative and the nucleophile solution.

  • Monitor the reaction progress over time. For UV-Vis, this can be done by observing the appearance of the product or the disappearance of the reactant at a specific wavelength. For NMR, the integration of characteristic proton signals of the reactant and product can be followed.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([Reactant]) versus time. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile (if the nucleophile is in large excess).

Predicted Outcomes and Data Summary

Based on the theoretical analysis, the following outcomes are anticipated from a comparative experimental study:

Parameter1-methyl-3-nitropyrazole-4-carbonitrile1-isopropyl-3-nitropyrazole-4-carbonitrileRationale
Reaction Rate (k₂) HigherLowerThe greater steric hindrance of the isopropyl group is expected to increase the activation energy of the nucleophilic attack, leading to a slower reaction rate.[1][2]
Reaction Yield (under identical conditions) HigherLowerFor a given reaction time, the faster reaction of the methyl derivative should result in a higher yield of the substituted product.
Product Purity SimilarSimilarThe nature of the N-alkyl group is not expected to significantly influence the formation of side products.

Conclusion

The reactivity of 1-isopropyl-3-nitropyrazole-4-carbonitrile and 1-methyl-3-nitropyrazole-4-carbonitrile in nucleophilic aromatic substitution reactions is predicted to be primarily governed by the steric properties of the N-alkyl substituent. The less sterically hindered methyl group is expected to allow for a faster rate of nucleophilic attack at the C3 position compared to the bulkier isopropyl group. While electronic effects may play a minor role, the steric influence is anticipated to be the dominant factor.

This guide provides a robust theoretical framework for understanding the expected differences in reactivity and outlines a clear experimental path for the empirical validation of these predictions. For researchers in drug discovery and materials science, a thorough understanding of these structure-reactivity relationships is paramount for the rational design and synthesis of novel pyrazole-based compounds with desired properties.

References

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  • Ghashang, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755871.
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A Researcher's Guide to Elemental Analysis of C7H8N4O2 Pyrazole Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth look at the elemental analysis of pyrazole derivatives with the molecular formula C7H8N4O2, a class of compounds with significant therapeutic potential.[1][2][3] We will delve into the established method of combustion analysis, compare its utility against other common analytical techniques, and provide the foundational knowledge necessary for robust compound validation.

The Unwavering Importance of Elemental Analysis

In the journey of drug discovery and development, the unambiguous determination of a compound's elemental composition is a critical first step. For pyrazole derivatives, which are known for their diverse biological activities including anti-inflammatory, analgesic, and anticancer properties, confirming the molecular formula is a non-negotiable aspect of quality control and regulatory compliance.[4][5] Elemental analysis, specifically combustion analysis, provides a quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen, which can then be compared against the theoretical values calculated from the proposed molecular formula. This fundamental data serves as a cornerstone for structural elucidation and purity assessment.

Combustion Analysis: A Foundational Technique

Combustion analysis is a robust and long-established method for determining the elemental composition of an organic compound.[6][7] The technique involves the complete combustion of a precisely weighed sample in a stream of pure oxygen. The resulting combustion gases, primarily carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), are then passed through a series of traps that selectively absorb each component. By measuring the mass increase of each trap, the mass of the corresponding element in the original sample can be determined.

A Step-by-Step Protocol for Combustion Analysis

The following protocol outlines the typical steps involved in the elemental analysis of a C7H8N4O2 pyrazole derivative.

Combustion_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample_Weighing 1. Precise Weighing of Sample Encapsulation 2. Encapsulation in Tin Foil Sample_Weighing->Encapsulation Combustion 3. Combustion in Oxygen Atmosphere (~900-1000°C) Encapsulation->Combustion Reduction 4. Reduction of NOx to N2 Combustion->Reduction Separation 5. Gas Chromatographic Separation (H2O, CO2, N2) Reduction->Separation Detection 6. Thermal Conductivity Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Calculation 8. Calculation of Elemental Percentages Integration->Calculation Comparison 9. Comparison with Theoretical Values Calculation->Comparison

Caption: A generalized workflow for the elemental analysis of organic compounds by combustion analysis.

Detailed Steps:

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the C7H8N4O2 pyrazole derivative is placed in a tin or silver capsule.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) with a constant flow of pure oxygen. This ensures complete combustion of the organic material.

  • Reduction and Separation: The combustion gases are then passed through a reduction tube containing copper to convert any nitrogen oxides (NOx) to elemental nitrogen (N2). The resulting mixture of CO2, H2O, and N2 is then separated using a gas chromatography column.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element present.

  • Data Analysis: The instrument's software integrates the detector signals to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. These experimental values are then compared to the theoretical percentages calculated for the C7H8N4O2 formula.

Interpreting the Data: A Comparative Look at C7H8N4O2 Isomers

The molecular formula C7H8N4O2 can represent several pyrazole-based isomers. While elemental analysis will yield the same theoretical values for all isomers, it serves as a crucial validation step to confirm the overall elemental composition.

Isomer Name (Example)Molecular FormulaTheoretical %CTheoretical %HTheoretical %NTheoretical %O
1,3-Dimethyl-4-nitro-1H-pyrazol-5-carboxamideC7H8N4O243.304.1528.8523.69
3,5-Dimethyl-4-nitro-1H-pyrazole-1-carboxamideC7H8N4O243.304.1528.8523.69
(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanoneC7H8N4O243.304.1528.8523.69

Note: The oxygen percentage is typically determined by difference.

A successful elemental analysis will yield experimental values that are within ±0.4% of the theoretical values, providing strong evidence for the proposed molecular formula.

Beyond Elemental Analysis: A Multi-Technique Approach to Characterization

While elemental analysis confirms the "what" in terms of elemental makeup, it does not provide information about the "how" – the specific arrangement of atoms within the molecule. For this, a suite of spectroscopic and chromatographic techniques is essential.

Analytical_Techniques_Comparison Elemental_Analysis Elemental Analysis (C, H, N, S) NMR NMR Spectroscopy (1H, 13C) MS Mass Spectrometry IR IR Spectroscopy Chromatography Chromatography (HPLC, GC) Compound->Elemental_Analysis Elemental Composition (Quantitative) Compound->NMR Structural Connectivity (Isomer Differentiation) Compound->MS Molecular Weight (Fragmentation Pattern) Compound->IR Functional Groups Compound->Chromatography Purity Assessment (Separation of Mixtures)

Caption: A comparison of key analytical techniques for the characterization of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds.[8][9] It provides information about the chemical environment of each hydrogen and carbon atom, allowing for the differentiation of isomers.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides the precise molecular weight of a compound, further confirming the molecular formula.[11] High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, often to within a few parts per million.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.[13]

  • Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to assess the purity of a compound by separating it from any impurities.

Conclusion: An Integrated Approach to Compound Validation

In modern drug development, a single analytical technique is rarely sufficient for the complete characterization of a new chemical entity. While elemental analysis provides the foundational data on elemental composition, it is the synergistic use of spectroscopic and chromatographic methods that enables the unambiguous determination of structure and purity. For researchers working with C7H8N4O2 pyrazole derivatives, a comprehensive analytical package that includes elemental analysis, NMR, mass spectrometry, and chromatography is the gold standard for ensuring the quality and integrity of their compounds. The validation of these analytical methods is also a critical process to ensure reliable and accurate results, which is essential for regulatory compliance in the pharmaceutical industry.[14][15][16][17]

References

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Validating structure of N-isopropyl nitropyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Structural Validation of N-isopropyl Nitropyrazole Isomers

In the landscape of pharmaceutical and materials science, the precise structural characterization of novel heterocyclic compounds is not merely an academic exercise; it is a foundational pillar of safety, efficacy, and intellectual property. The N-isopropyl nitropyrazole scaffold, a seemingly straightforward structure, presents a classic challenge of isomerism that can profoundly impact a molecule's biological activity and physical properties. The specific placement of the isopropyl and nitro groups on the pyrazole ring dictates the molecule's electronic distribution, steric profile, and hydrogen bonding potential, all of which are critical determinants of its function.

This guide provides a comprehensive, methodology-driven approach for researchers, scientists, and drug development professionals to unambiguously validate the structure of N-isopropyl nitropyrazole isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating workflow that ensures the highest degree of scientific integrity.

The Isomeric Landscape: Predicting the Possibilities

Before any analytical validation, a thorough understanding of the synthetic pathway is paramount, as it informs the likely isomeric products. The synthesis of N-isopropyl nitropyrazoles typically involves two key steps: N-alkylation of pyrazole with an isopropyl halide and subsequent nitration. Each step introduces regiochemical ambiguity.

  • N-isopropylation: The alkylation of an unsubstituted pyrazole is straightforward, yielding 1-isopropylpyrazole. However, if the pyrazole ring is already substituted, the reaction can yield different N-isomers.

  • Nitration: The nitration of 1-isopropylpyrazole is the primary source of isomerism. The electron-donating nature of the N-isopropyl group directs the incoming electrophilic nitro group (NO₂) to specific positions. Electrophilic substitution on the 1-alkylpyrazole ring typically occurs at the 4-position. However, depending on the reaction conditions, other isomers like the 3-nitro and 5-nitro derivatives can also be formed.

Therefore, a synthetic batch may contain a mixture of 1-isopropyl-4-nitropyrazole, 1-isopropyl-3-nitropyrazole, and 1-isopropyl-5-nitropyrazole. Our validation workflow must be designed to definitively distinguish these three key isomers.

A Multi-Technique Validation Workflow

No single analytical technique can provide absolute, irrefutable structural proof in all cases. A robust validation strategy relies on the convergence of data from multiple, orthogonal techniques. This workflow ensures that the weaknesses of one method are compensated for by the strengths of another.

G cluster_synthesis Synthesis & Prediction cluster_confirmation Confirmatory & Absolute Structure synthesis Synthetic Mixture (Potential Isomers) computation Computational Prediction (DFT Calculations) synthesis->computation Predict Stability & NMR Shifts nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Elucidate Connectivity & Isomer Ratios ms Mass Spectrometry (HRMS) synthesis->ms Confirm Mass & Formula xray X-ray Crystallography (If crystalizable) nmr->xray Confirm 3D Structure & Resolve Ambiguity

Caption: A multi-technique workflow for isomer validation.

Primary Validation: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step is to confirm that the synthesized compound has the correct elemental composition. While standard mass spectrometry confirms the molecular weight, it cannot differentiate between isomers as they have identical masses. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula, confirming that the product is indeed a C₆H₉N₃O₂ isomer and not an impurity with a different formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Analysis: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected m/z for the protonated molecule [M+H]⁺ (expected m/z ≈ 156.0768).

  • Data Processing: Determine the experimental m/z of the most abundant ion. Use the instrument software to calculate the molecular formula based on this accurate mass and compare it to the theoretical value for C₆H₉N₃O₂. The mass error should be less than 5 ppm.

The Core of Isomer Differentiation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating isomers in solution. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecule's connectivity.

Trustworthiness: The self-validating power of NMR comes from the combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments. The data from each experiment must be consistent with the others to propose a final structure with high confidence.

¹H and ¹³C NMR: The Fingerprints of Isomers

The electronic effect of the nitro group (-NO₂) is key. As a strong electron-withdrawing group, it significantly deshields (shifts to a higher ppm value) the adjacent protons and carbons on the pyrazole ring. This effect allows for a predictable pattern of chemical shifts for each isomer.

IsomerStructureExpected ¹H NMR Distinguishing Features (in CDCl₃)Expected ¹³C NMR Distinguishing Features
1-isopropyl-3-nitropyrazole Two doublets in the aromatic region. H5 will be significantly downfield due to proximity to the nitro group. H4 will be upfield.C3 will be the most downfield carbon due to direct attachment to the nitro group.
1-isopropyl-4-nitropyrazole Two singlets in the aromatic region, as H3 and H5 are not coupled to each other.C4 will be significantly downfield. C3 and C5 will have similar chemical shifts.
1-isopropyl-5-nitropyrazole Two doublets in the aromatic region. H4 will be downfield. H3 will be upfield.C5 will be the most downfield carbon.

Note: The images are illustrative representations.

2D NMR: Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments like the Heteronuclear Multiple Bond Correlation (HMBC) provide definitive proof of connectivity by showing correlations between protons and carbons that are 2-3 bonds away. This is crucial for linking the isopropyl group to the correct nitrogen and for confirming the positions of substituents on the pyrazole ring.

Caption: Differentiating isomers using key HMBC correlations.

The most decisive correlation is between the methine proton (CH) of the isopropyl group and the carbons of the pyrazole ring. This proton will show a 3-bond correlation to the two carbons adjacent to the nitrogen it is attached to (N1). For example, in all isomers, the isopropyl CH proton should show an HMBC correlation to C5. The presence or absence of a correlation to C3 would then be diagnostic.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient resolution to resolve the coupling patterns of the aromatic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition:

    • COSY: Run a standard COSY experiment to establish proton-proton coupling networks (e.g., to confirm the H4-H5 coupling in the 3- and 5-nitro isomers).

    • HSQC: Acquire an HSQC spectrum to correlate each proton directly to its attached carbon.

    • HMBC: Acquire an HMBC spectrum optimized for a long-range coupling constant of ~8 Hz. This is the most critical experiment for establishing the overall carbon skeleton and confirming substituent positions.

  • Data Analysis: Integrate all 1D and 2D data to build a complete, self-consistent structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography

Authoritative Grounding: When NMR data is ambiguous, or when absolute confirmation of the solid-state structure is required, single-crystal X-ray crystallography is the definitive technique. It provides a three-dimensional map of electron density from which the precise position of every atom in the crystal lattice can be determined, leaving no doubt as to the isomeric form.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. The purified isomer must be induced to form a high-quality single crystal. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibration and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure, including bond lengths, bond angles, and thermal parameters. The final refined structure provides irrefutable proof of the isomer's identity.

Conclusion

The structural validation of N-isopropyl nitropyrazole isomers is a critical process that demands a rigorous, multi-faceted analytical approach. By beginning with a theoretical prediction based on the synthesis, confirming the molecular formula with HRMS, and then employing a comprehensive suite of NMR techniques (¹H, ¹³C, and HMBC), researchers can build a robust and defensible structural hypothesis. For absolute confirmation and to resolve any lingering ambiguity, single-crystal X-ray crystallography stands as the ultimate arbiter. Following this workflow ensures that subsequent research, whether in drug discovery or materials science, is built upon a foundation of validated, unambiguous molecular structures.

References

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Source: Wiley. URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds. Source: Wiley. URL: [Link]

  • Title: Introduction to Spectroscopy. Source: Cengage Learning. URL: [Link]

  • Title: Crystal Structure Determination. Source: Oxford University Press. URL: [Link]

Publish Comparison Guide: Reference Standards for 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological and Chemical Context

Pyrazoles represent a highly privileged class of heterocyclic scaffolds in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, anti-inflammatory agents, and androgen receptor antagonists[1]. Within this chemical space, 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 61717-06-4) is a critical, highly functionalized building block.

The strategic placement of the electron-withdrawing nitro and carbonitrile groups makes the pyrazole ring highly reactive for downstream functionalization (e.g., reduction of the nitro group to an amine for subsequent amide coupling). However, the synthesis of this intermediate—typically achieved via the N-alkylation of 3-nitro-1H-pyrazole-4-carbonitrile with an isopropyl halide—inherently produces a mixture of regioisomers due to annular tautomerism. The steric hindrance between the nitro group and the incoming isopropyl group dictates the product ratio, making the 5-nitro-1-isopropyl regioisomer a persistent and problematic process impurity.

To comply with regulatory frameworks for active pharmaceutical ingredients (APIs), distinguishing and quantifying these closely related isomers requires high-fidelity reference standards.

Objective Comparison of Reference Standard Alternatives

Selecting the correct grade of reference standard is paramount for complying with ICH Q3A guidelines, which govern the reporting, identification, and qualification thresholds for impurities in new drug substances[2]. Relying on generic "research-grade" chemicals for quantitative analysis often leads to out-of-specification (OOS) results during API batch release due to undetected inorganic salts or residual solvents.

Table 1: Performance and Application Comparison of Reference Standard Grades
Standard GradePurity ThresholdCharacterization MethodologyPrimary ApplicationRelative CostTraceability
Primary / Compendial > 99.5%qNMR (Absolute), Mass Balance (HPLC/KF/TGA)Calibration of secondary standards, critical regulatory submissions.HighDirect to SI units (via qNMR internal std)
Secondary / Working > 99.0%HPLC-UV against Primary StandardRoutine batch release, daily impurity profiling, stability testing.ModerateTraceable to Primary Standard
Stable Isotope-Labeled (SIL) > 98.0% (Isotopic purity >99%)LC-MS/MS, HRMS, NMRInternal standard for bioanalysis and pharmacokinetic (PK) tracking.Very HighDirect to SI units
Research Grade ~ 95.0% - 97.0%Area % by HPLC-UV onlyEarly-stage discovery synthesis; Not suitable for quantitative QA/QC. LowNone

Causality in Analytical Methodologies: Why qNMR?

Historically, the purity of a primary reference standard was determined via the "mass balance" approach (100% minus the sum of organic impurities, water, and residual solvents). However, this method is fundamentally flawed for highly functionalized heterocycles because it is blind to UV-inactive inorganic salts (e.g., silica, sodium halides) left over from purification.

To establish a true Primary Reference Standard , Quantitative Nuclear Magnetic Resonance (qNMR) is the gold standard, as supported by compendial initiatives like USP <761>[3].

  • The Causality: qNMR provides a direct, absolute measurement of the analyte by comparing the integral of a specific proton on the target molecule against a highly pure, structurally unrelated internal standard. Because the signal intensity in NMR is directly proportional to the number of nuclei, the measurement is entirely independent of the analyte's UV extinction coefficient.

G A Crude 3-Nitro-1-(propan-2-yl) -1H-pyrazole-4-carbonitrile B Preparative HPLC Purification A->B Removes Regioisomers C qNMR Absolute Quantification (USP <761>) B->C High Purity Fraction D Primary Reference Standard (>99.5%) C->D Mass Balance Validated E Secondary Working Standard (>99.0%) D->E Traceability Calibration

Workflow for qualifying primary and secondary pyrazole reference standards.

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Purity Determination via qNMR

This protocol is designed to be a self-validating system for certifying the Primary Reference Standard.

  • Internal Standard (IS) Selection: Use Maleic acid (TraceCERT grade, >99.9%).

    • Causality: Maleic acid presents a sharp singlet at ~6.26 ppm in DMSO-d6. This perfectly isolates it from the pyrazole C5-proton (~8.8 ppm) and the isopropyl protons (septet at ~4.7 ppm, doublet at ~1.5 ppm), preventing integration overlap.

  • Sample Preparation: Accurately co-weigh ~10 mg of the pyrazole standard and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters & Self-Validation: Set the relaxation delay (D1) to 60 seconds.

    • Causality: The T1 relaxation time of the isolated C5-proton on the pyrazole ring is exceptionally long because it lacks adjacent protons to facilitate scalar coupling relaxation.

    • Self-Validation Step: Run the experiment at D1 = 10s and D1 = 60s. If the calculated purity increases at D1 = 60s, it proves that T1 relaxation was incomplete at 10s. The system is only validated when the integral ratio stabilizes across increasing D1 delays.

Table 2: qNMR Experimental Data (Representative Batch)
Parameter3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrileMaleic Acid (Internal Standard)
Molecular Weight ( g/mol ) 180.16116.07
Quantification Peak (ppm) ~8.80 (Singlet, Pyrazole C5-H)~6.26 (Singlet, Alkene CH)
Number of Protons (N) 12
T1 Relaxation Time ~7.2 seconds~3.1 seconds
Calculated Absolute Purity 99.68% ± 0.12% 99.95% (Certified)
Protocol B: Regioisomer Profiling via HPLC-UV/MS

Once the primary standard is certified, secondary standards and API batches must be profiled for the 5-nitro regioisomer to meet ICH Q3A thresholds[4].

  • Column Selection: Use a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 150 x 4.6 mm).

    • Causality: The 3-nitro and 5-nitro isomers have identical exact masses (m/z 180.16). Mass spectrometry alone cannot distinguish them. HPLC separation is strictly driven by the difference in dipole moments. The 5-nitro isomer is more sterically hindered and elutes earlier. SPP columns reduce the eddy diffusion term (A-term) in the van Deemter equation, providing the ultra-high resolution required to separate these closely eluting isomers.

  • Detection: Dual-channel detection using UV (254 nm) for relative area quantification and ESI-MS (Positive mode) for mass confirmation.

G S Batch Sample HPLC HPLC Separation (SPP C18 Column) S->HPLC UV UV Detection (254 nm) HPLC->UV Quantify Rel. Area MS Mass Spectrometry (ESI+) HPLC->MS Identify Exact Mass Q3A ICH Q3A Impurity Qualification UV->Q3A MS->Q3A

Analytical testing pathway for ICH Q3A compliant impurity profiling.

Regulatory Grounding and Compliance

The ultimate goal of utilizing these meticulously characterized reference standards is regulatory compliance. Under ICH Q3A, any impurity in a new drug substance exceeding the 0.05% reporting threshold or the 0.15% qualification threshold (depending on maximum daily dose) must be rigorously identified and quantified[4]. By establishing a qNMR-certified primary standard[3], analytical scientists ensure that the response factors used in routine HPLC-UV batch release are mathematically sound, preventing costly regulatory holds during the drug approval process.

References

  • Source: National Institutes of Health (NIH)
  • ICH Q/A - FDA (Q3A Impurities in New Drug Substances)
  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained Source: SynThink Chemicals URL
  • USP's Pre-Compendial Approach for Building qNMR Scientific Community (USP <761>)

Sources

Safety Operating Guide

3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

As a Senior Application Scientist, I often see researchers underestimate the dual-hazard nature of functionalized pyrazoles. 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (also referred to as 1-isopropyl-3-nitro-1H-pyrazole-4-carbonitrile) presents a specific challenge: it combines a nitro group (-NO₂) , which imparts potential energetic/shock-sensitive properties, with a nitrile group (-CN) , which poses a severe toxicity risk if acidified.[1]

The Directive: Do not attempt bench-top chemical neutralization (quenching) of this compound unless you are a specialist in energetic materials. The competing reactivities of the nitro and nitrile groups make standard quenching protocols (like oxidation or acidification) dangerously unpredictable.[2] The only validated disposal route is segregated packaging for high-temperature commercial incineration.

Part 1: Hazard Assessment & Technical Justification

Before handling waste, you must understand the "Why" behind the strict segregation rules. This compound is not just "organic waste"; it is a polynitro-azole precursor .[2]

Physicochemical Hazard Profile
FeatureHazard ClassificationOperational Risk
Nitro Group (-NO₂) Energetic / OxidizerShock/Thermal Sensitivity: Nitro-substituted pyrazoles are precursors to high-energy density materials (HEDMs). While the isopropyl group adds some steric stabilization, the compound must be treated as potentially explosive under confinement or friction.[1]
Nitrile Group (-CN) Acute Toxin / ReactiveToxic Gas Generation: Upon contact with strong acids (pH < 2), the nitrile moiety can hydrolyze to release Hydrogen Cyanide (HCN) gas.
Pyrazole Ring Nitrogen-Rich HeterocycleHigh Heat of Combustion: Burns fiercely.[2] Increases the violence of any accidental ignition.[2]
The "Golden Rules" of Segregation
  • NO ACIDS: Never dispose of this compound in the "Acidic Aqueous" or "Acidic Organic" waste streams.[2]

    • Mechanism:[2][3]

      
      . However, incomplete hydrolysis or specific conditions can release free cyanide or volatile toxic intermediates.[1][2]
      
  • NO OXIDIZERS: Keep away from peroxides, nitric acid, or perchlorates.[1][2]

    • Mechanism:[2][3] The molecule is already internally oxidized (nitro group).[2] Adding external oxidizers lowers the activation energy for detonation.[2]

  • NO METAL SPATULAS: Use conductive plastic or wood/bamboo tools.[2]

    • Mechanism:[2][3] Metal-on-glass friction can generate "hot spots" sufficient to ignite dry nitro-azole dust.[2]

Part 2: Disposal Workflow & Protocols

Scenario A: Solid Waste (Pure Compound or Precipitate)

Objective: Isolate the solid to prevent friction and chemical cross-reactivity.

  • Wetting: If the solid is dry and powdery, lightly wet it with a compatible inert solvent (e.g., Ethanol or Isopropanol) to desensitize it against friction.[1] Do not use water if you intend to incinerate via organic waste streams, as high water content charges may apply.[1]

  • Primary Container: Transfer the material into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why HDPE? It is shatter-resistant and chemically inert.[2] Glass jars can shatter if the compound decomposes exothermically.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Must Read: "Toxic Solid, Organic, N.O.S. (Contains Nitro-Pyrazole derivatives)."[4][5]

    • Hazard Checkboxes: Toxic, Flammable Solid, Reactive.[1]

Scenario B: Liquid Waste (Mother Liquor / Reaction Mixtures)

Objective: Prevent precipitation of the energetic solid in waste lines.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the facility's "High BTU" organic waste stream (typically non-halogenated solvents like Methanol, Ethanol, or Ethyl Acetate).[1]

  • Dilution: Ensure the concentration of the nitro-pyrazole is <5% by weight . If higher, dilute immediately.[1][2]

  • pH Check: Verify the pH of the solution is neutral to slightly basic (pH 7–9) .

    • Protocol: Dip a pH strip.[2] If acidic, slowly add saturated Sodium Bicarbonate (

      
      ) until neutral.[1] Do not over-acidify. 
      
  • Segregation: Pour into a dedicated "Non-Halogenated Organic - High Hazard" carboy. Do not mix with general organic waste containing acetone/chloroform mixtures if there is any risk of acid presence.

Part 3: Visualized Decision Matrix

The following diagram illustrates the critical decision-making process for disposing of 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile.

DisposalWorkflow Start Waste Generation: 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor) StateCheck->LiquidPath Solution Wetting Step 1: Desensitize Wet with Ethanol/IPA (Prevent Friction) SolidPath->Wetting pHCheck Step 1: pH Check Is pH < 7? LiquidPath->pHCheck ContainerSolid Packaging: Wide-Mouth HDPE Jar NO Metal Tools Wetting->ContainerSolid Neutralize Action: Neutralize Add Sat. NaHCO3 Target pH 7-9 pHCheck->Neutralize Yes (Acidic) ContainerLiquid Packaging: Dedicated Organic Carboy (Segregate from Acids) pHCheck->ContainerLiquid No (Neutral/Basic) Neutralize->ContainerLiquid Labeling Labeling: 'Toxic, Reactive Organic' List: Nitro-Pyrazole ContainerSolid->Labeling ContainerLiquid->Labeling Pickup Final Disposal: EHS Pickup for Commercial Incineration Labeling->Pickup

Caption: Operational workflow for the segregation and packaging of nitro-pyrazole waste streams. Note the critical pH check for liquids to prevent HCN generation.

Part 4: Emergency Contingencies

In the event of a spill during the disposal process, execute the following S.P.I.R.I.T. protocol:

  • S top: Evacuate the immediate area.[2][6]

  • P PE: Don double nitrile gloves, safety goggles, and a lab coat.[1][2] If dust is present, an N95 or P100 respirator is mandatory.[1][2]

  • I solate: Remove ignition sources.[2][6][7][8] This compound is a fuel source.[2]

  • R emove:

    • Solids: Do NOT sweep with a broom (friction risk).[2] Cover with a wet paper towel (ethanol/water) to dampen, then scoop with a plastic dustpan.[1]

    • Liquids: Absorb with vermiculite or sand.[2] Do NOT use paper towels for large liquid spills (flammability risk).[2]

  • I nvestigate: Check for incompatibles (did it spill near an acid?).

  • T ransfer: Place waste in a sealed bag, then into the HDPE disposal jar.

Part 5: Regulatory Classification (RCRA)

When filling out your hazardous waste manifest, use the following classifications to ensure compliance with EPA/RCRA regulations.

  • Waste Type: Hazardous Chemical Waste.[2]

  • Primary Characteristic: D003 (Reactive) - Due to the potential for detonation (nitro) and toxic gas generation (nitrile).

  • Secondary Characteristic: D001 (Ignitable) - If in flammable solvent.[2]

  • DOT Shipping Name (Tentative): UN 2811, Toxic solids, organic, n.o.s. (3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile).[1]

    • Note: If the material is dry and in large quantities (>100g), it may require classification as a Class 4.1 (Flammable Solid) or even Class 1 (Explosive) depending on specific sensitivity data. Always default to the highest hazard class for labeling.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole-4-carbonitrile derivatives. PubChem.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] EPA.gov.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][9] OSHA.gov.[2] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] ACS.org.[2] [Link]

Sources

Personal protective equipment for handling 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As researchers, we often treat intermediates like 3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile (CAS: 39205-87-3) as routine building blocks.[1] This is a mistake. This compound possesses a "dual-threat" functional group architecture: a nitro group (-NO₂) attached to a pyrazole ring, and a carbonitrile (-CN) moiety.[1]

While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), the structural biology dictates a higher tier of caution.[1] The nitro group introduces energetic potential (thermal instability), and the nitrile group introduces permeation risks where metabolic activation could theoretically release cyanide ions, particularly if dissolved in organic solvents like DMSO or DMF that enhance skin absorption.

This guide moves beyond the "wear gloves" instruction to provide a self-validating safety protocol for handling this specific compound in drug discovery workflows.

Hazard Deconstruction & Risk Assessment

We do not rely on generic labels. We rely on Structure-Activity Relationships (SAR).[1]

Functional GroupAssociated HazardOperational Implication
Nitro (-NO₂) Energetic/Thermal Sensitivity Avoid metal spatulas (spark risk).[1] Never heat neat material above 50°C. Store away from reducing agents.[1]
Nitrile (-CN) Chemical Toxicity Potential cyanide metabolite.[1] Skin absorption is the critical vector. Standard latex gloves are useless here.[1]
Pyrazole Ring Pharmacological Activity Likely kinase inhibitor precursor.[1] Treat as a potent bioactive; assume unknown chronic toxicity.[1]
Physical State Dust/Particulate High risk of inhalation.[1][2][3][4] Static charge can disperse powder outside the weigh boat.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on breakthrough time and permeation degradation data for nitro-aromatics and nitriles.

Tier 1: Standard Handling (Weighing <1g, Closed Vials)
ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face velocity: 100 fpm)Engineering controls are primary.[1] N95 respirators are insufficient for vapors if the compound is in solution.[1]
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Why: Nitrile offers fair protection against solids.[1] Double gloving provides a "color indicator" system—if the outer glove rips, the inner color shows.[1]
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift behind the lens.[1]
Body Tyvek® Lab Coat (Wrist-fitted)Cotton coats absorb and hold toxic dust against the skin.[1] Tyvek repels particulates.[1]
Tier 2: High Risk (Synthesis, Solubilization in DMSO/DMF, Spills)[1]

Use Tier 1 equipment PLUS the following:

  • Glove Upgrade: Silver Shield® (Laminate) under Nitrile .[1]

    • Causality: Organic solvents (DMSO, DMF) used to dissolve this compound permeate nitrile gloves in minutes, carrying the toxic payload with them.[1] Laminate film provides >4-hour breakthrough protection.[1]

  • Respiratory Upgrade: Half-mask respirator with P100/OV cartridges (if working outside a hood is unavoidable, e.g., spill cleanup).[1]

Operational Workflow: The "Safe Loop"

This diagram outlines the logical flow of handling, ensuring no step is skipped.

SafeHandling Storage 1. Storage (Cool, Dry, Dark) Donning 2. PPE Donning (Check Glove Integrity) Storage->Donning Verify Container Weighing 3. Weighing (Anti-Static Gun + Hood) Donning->Weighing Sash at 18 inches Solubilization 4. Solubilization (Solvent = Permeation Risk) Weighing->Solubilization Dissolve immediately Cleanup 5. Decontamination (10% Bleach Wipe) Solubilization->Cleanup Process Complete Cleanup->Donning Doff & Wash Hands Disposal 6. Disposal (Solid Toxic Waste) Cleanup->Disposal Segregate Waste

Figure 1: The "Safe Loop" workflow ensures that permeation risks (Step 4) are mitigated by proper donning (Step 2) and that static hazards (Step 3) are managed before solvent introduction.

Step-by-Step Operational Protocol

Phase A: Weighing (The Static Hazard)

The nitro-pyrazole core often results in a "fluffy," static-prone solid.[1]

  • Preparation: Place an ionizing fan or use an anti-static gun inside the fume hood before opening the vial.[1] This prevents the powder from "jumping" onto your gloves or the balance pan.[1]

  • Tooling: Use a ceramic or PTFE-coated spatula .[1] Avoid metal spatulas to eliminate any theoretical risk of friction-induced ignition (nitro group sensitivity).[1]

  • Containment: Weigh directly into a tared vial, not onto weighing paper. Cap the vial inside the hood immediately.

Phase B: Solubilization (The Permeation Hazard)

Critical Alert: Once dissolved, the risk of skin absorption increases by 100x.

  • Solvent Choice: If using DMSO or DMF, assume your nitrile gloves are permeable within 5-10 minutes.[1]

  • Technique: Add solvent to the solid (not solid to solvent) to prevent splash-back.[1]

  • Self-Validation: Check your outer glove every 2 minutes.[1] If you see "puckering" or "swelling" of the glove fingertips, STOP . Doff gloves immediately, wash hands, and re-don fresh gloves.[1]

Phase C: Decontamination & Disposal[1]
  • Surface Decon: Wipe the balance area with a 10% bleach solution followed by water.[1] The bleach helps oxidize potential cyanide metabolites and degrade the organic ring.[1]

  • Waste Segregation:

    • Solid Waste: Label as "Toxic Solid - Nitro/Nitrile Compound."[1]

    • Liquid Waste: Do NOT mix with strong acids (risk of HCN generation) or strong oxidizers (exotherm risk).[1] Segregate into "Non-Halogenated Organic - Toxic."[1]

Emergency Response Plan

  • Skin Contact:

    • Immediate Action: Drench area with water for 15 minutes.[1][2][5][6]

    • Secondary Action: Use soap after the initial rinse.[1] Avoid scrubbing (abrading skin increases absorption).[1]

    • Medical: Alert medical services. Mention "Nitrile/Pyrazole absorption risk."

  • Spill (Solid):

    • Do not sweep (creates dust).[1]

    • Cover with wet paper towels (to dampen dust).[1]

    • Scoop into a bag using a plastic dustpan.

  • Spill (Liquid):

    • Evacuate the immediate area if outside a hood.[1]

    • Use vermiculite or sand to absorb.[1] Do not use combustible materials like sawdust (Nitro group + Sawdust = Fire Hazard).[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 23624867 (3-Nitro-1-isopropyl-1H-pyrazole-4-carbonitrile).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Guide.[1][7][8] Retrieved from [Link][1]

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3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile
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3-Nitro-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile

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